molecular formula C6H11N3 B1336346 1-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 956364-46-8

1-ethyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1336346
CAS No.: 956364-46-8
M. Wt: 125.17 g/mol
InChI Key: MAGGRXZKFUAOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGRXZKFUAOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424513
Record name 1-ethyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956364-46-8
Record name 1-ethyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 956364-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-3-amine

Executive Summary

This guide provides a comprehensive technical overview of the , a heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, and functionalized aminopyrazoles serve as versatile synthons for constructing more complex, biologically active molecules.[1] This document delves into the most prevalent and efficient synthetic strategy: the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical process parameters, and outline methods for characterization and quality control. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole framework is a cornerstone in the synthesis of a wide array of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which exhibit a broad spectrum of biological activities.[2][3] The title compound, this compound, serves as a key building block. Its specific substitution pattern—an ethyl group at the N1 position, a methyl group at C5, and an amine at C3—offers distinct vectors for further chemical elaboration, making it a valuable intermediate in the synthesis of targeted therapeutics. The synthetic route detailed herein is robust, scalable, and relies on readily available starting materials, making it a practical choice for both academic and industrial laboratories.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile with Ethylhydrazine

The most direct and widely adopted method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[4][5] For the target molecule, this translates to the reaction of acetoacetonitrile (3-oxobutanenitrile) with ethylhydrazine.

Reaction Mechanism and Regioselectivity

The formation of the pyrazole ring proceeds through a well-established two-step mechanism: initial formation of a hydrazone followed by an intramolecular cyclization.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen (-NH₂) of ethylhydrazine on the electrophilic ketone carbonyl of acetoacetonitrile. This step is often the rate-determining step and can be catalyzed by acid. The resulting tetrahedral intermediate eliminates a molecule of water to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone (the one bearing the ethyl group) then performs a nucleophilic attack on the carbon atom of the nitrile group. This 6-π electron cyclization forms the five-membered pyrazole ring.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic 3-aminopyrazole structure.

A critical aspect of this synthesis is regioselectivity . The reaction of an unsymmetrical β-dicarbonyl equivalent with a substituted hydrazine can potentially yield two regioisomers. In this case, the product is this compound, not 1-ethyl-3-methyl-1H-pyrazol-5-amine. This outcome is dictated by the initial condensation step. The more nucleophilic terminal -NH₂ of ethylhydrazine preferentially attacks the more electrophilic ketone carbonyl over the nitrile. The subsequent cyclization then fixes the positions of the substituents, placing the methyl group at C5 (derived from the acetyl part of acetoacetonitrile) and the ethyl group at N1.

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acetoacetonitrile Acetoacetonitrile (3-Oxobutanenitrile) Hydrazone Hydrazone Intermediate Acetoacetonitrile->Hydrazone 1. Nucleophilic Attack (Hydrazone Formation) Ethylhydrazine Ethylhydrazine Ethylhydrazine->Hydrazone Product This compound Hydrazone->Product 2. Intramolecular Cyclization 3. Tautomerization

Caption: Reaction mechanism for the .

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar aminopyrazoles and is designed for high yield and purity.[6][7]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
Sodium Cyanoacetone19665-22-6105.0610.51 g1.0
Ethylhydrazine Oxalate6629-34-1150.1115.76 g1.05
Sodium Hydroxide1310-73-240.004.20 g1.05
Toluene108-88-392.14150 mL-
Water (Deionized)7732-18-518.0250 mL-
Ethyl Acetate141-78-688.11As needed-
Brine (Saturated NaCl)7647-14-558.44As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Causality Note: Ethylhydrazine is often supplied as a salt (e.g., oxalate or hydrochloride) for improved stability.[8][9] It must be liberated as the free base in situ or prior to the reaction, typically by treatment with a stoichiometric amount of a strong base like sodium hydroxide. Using the sodium salt of cyanoacetone (sodium 1-cyano-2-oxopropan-1-ide) is advantageous as it is a stable, solid precursor to the less stable acetoacetonitrile.[6]

Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Liberation of Ethylhydrazine: In the 500 mL flask, dissolve ethylhydrazine oxalate (15.76 g, 0.105 mol) and sodium hydroxide (4.20 g, 0.105 mol) in 50 mL of deionized water. Stir at room temperature for 30 minutes. This generates the free ethylhydrazine in solution.

  • Reaction Setup: Add 150 mL of toluene to the flask. Equip the flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Addition of β-Ketonitrile: Dissolve sodium cyanoacetone (10.51 g, 0.100 mol) in 50 mL of water and add it to the dropping funnel.

  • Cyclocondensation Reaction: Heat the toluene/water mixture in the flask to 80-85 °C with vigorous stirring. Add the sodium cyanoacetone solution dropwise over 1 hour. The two-phase system ensures efficient mixing and reaction at the interface.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes (1:1) mobile phase. The product will have a different Rf value than the starting materials.

  • Work-up - Phase Separation: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel. The organic layer (toluene) contains the product. Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Work-up - Washing: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. This removes inorganic salts and residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or a low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Safety Precautions
  • Hydrazine derivatives are toxic and potential carcinogens. Handle ethylhydrazine oxalate and the resulting free base in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is flammable. Ensure all heating is done using a heating mantle and that no ignition sources are nearby.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Process Visualization and Characterization

A streamlined workflow is essential for reproducible synthesis.

G A 1. Reagent Preparation (Liberate Ethylhydrazine) B 2. Cyclocondensation (Add Sodium Cyanoacetone at 80-85°C) A->B Add to reaction vessel C 3. Reaction Work-up (Phase Separation & Extraction) B->C After 3-4 hours D 4. Purification (Vacuum Distillation or Chromatography) C->D Crude product E 5. Characterization (NMR, MS) D->E Purified product F Final Product (this compound) E->F

Caption: High-level workflow for the .

Expected Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

AnalysisExpected Results for C₆H₁₁N₃ (MW: 125.17 g/mol )
¹H NMR (CDCl₃, 400 MHz)δ ~5.4 (s, 1H, pyrazole C4-H), 3.9 (q, 2H, N-CH₂), 3.5 (br s, 2H, NH₂), 2.1 (s, 3H, C5-CH₃), 1.3 (t, 3H, N-CH₂CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~158 (C3-NH₂), 145 (C5-CH₃), 95 (C4), 40 (N-CH₂), 15 (C5-CH₃), 14 (N-CH₂CH₃) ppm.
Mass Spec (ESI+) m/z = 126.1 [M+H]⁺.[10]
Appearance Colorless to pale yellow oil or low-melting solid.

Trustworthiness Note: A self-validating protocol relies on rigorous characterization. The proton NMR is particularly diagnostic: the singlet around 5.4 ppm confirms the formation of the pyrazole ring, and the distinct quartet and triplet signals confirm the presence and connectivity of the N-ethyl group. The broad singlet for the amine protons which is exchangeable with D₂O confirms the -NH₂ group.

Conclusion

The via the cyclocondensation of acetoacetonitrile (as its sodium salt) and ethylhydrazine is a highly efficient and regioselective method. This guide provides a robust framework, from mechanistic principles to a detailed experimental protocol, enabling researchers to reliably produce this valuable chemical intermediate. By understanding the causality behind each step—from the choice of reagents to the specific reaction conditions—scientists can troubleshoot and adapt this procedure for various scales and applications in the broader field of medicinal chemistry.

References

  • El-Sayed, M. A. A., & El-Borai, M. A. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines. ElectronicsAndBooks.
  • Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC.
  • Bagley, M. C., & Dale, J. W. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2557–2589. [Link]

  • Abdel-Aziz, H. A., & Mekawey, A. A. I. (2009). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 5, 64. [Link]

  • Portilla, J., & Cruz, S. (2019).
  • Portilla, J., & Cruz, S. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1324-1358. [Link]

  • Kaping, E., et al. (2016). Scheme 10. Cyclocondensation reaction between -enaminone 20 and 3-aminopyrazole 21 to furnish exclusively pyrazolo[1,5-a]pyrimidines 22. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

  • Rostami, A., et al. (2024).
  • Tazir, I., & Wolf, V. (1997). Process for the preparation of 3-amino-5-methylpyrazole. U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 8. [Link]

  • Tazir, I., & Wolf, V. (1994). Process for the preparation of 3-amino-5-methylpyrazole.
  • PubChem. (n.d.). 1-ethyl-3-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Tazir, I., & Wolf, V. (1994). Process for the preparation of 3-amino-5-methylpyrazole.
  • PubChem. (n.d.). Ethylhydrazine. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound. Université du Luxembourg. [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-methyl-1h-pyrazol-5-amine. Université du Luxembourg. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • Shaker, Y. M., & El-Shehry, M. F. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(18), 5606. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 956364-46-8), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. We delve into its core chemical properties, including a proposed synthetic pathway with mechanistic insights, a detailed spectroscopic profile, and an exploration of its chemical reactivity. Furthermore, this whitepaper contextualizes the compound's utility as a privileged scaffold in modern drug discovery, supported by established protocols and safety guidelines for laboratory handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural attributes of substituted aminopyrazoles.

Introduction and Molecular Overview

This compound is a substituted aminopyrazole, a class of compounds recognized for its versatile applications in medicinal chemistry.[1] The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which serves as a robust pharmacophore in numerous FDA-approved drugs.[1][2] The presence of a primary amine at the 3-position and distinct alkyl substituents at the N1 and C5 positions provides three key points for chemical modification, making it an ideal scaffold for constructing diverse molecular libraries for biological screening.[3] Its structural features are foundational to its potential role in developing novel therapeutics, particularly in oncology and inflammatory diseases.[3][4]

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 956364-46-8[5]
Molecular Formula C₆H₁₁N₃[5]
Molecular Weight 125.17 g/mol [5]
SMILES String NC1=NN(CC)C(C)=C1[5]
InChI Key MAGGRXZKFUAOGD-UHFFFAOYSA-N[5]

Proposed Synthesis and Mechanistic Considerations

While specific preparative data for this compound is not widely published, a robust and logical synthetic route can be postulated based on the well-established Knorr pyrazole synthesis and related methodologies. The most direct approach involves the condensation of ethylhydrazine with a β-ketonitrile, specifically 3-oxobutanenitrile (acetoacetonitrile).

The reaction mechanism proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine onto the ketone carbonyl of acetoacetonitrile. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the terminal amine of the hydrazone attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.

Synthesis_Workflow Reactants Ethylhydrazine + 3-Oxobutanenitrile Intermediate Hydrazone Intermediate (via Condensation) Reactants->Intermediate Reflux Solvent Ethanol (Solvent) Solvent->Intermediate Cyclization Intramolecular Cyclization & Tautomerization Intermediate->Cyclization Heat Product This compound Cyclization->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylhydrazine (1.0 eq.) and absolute ethanol.

  • Addition of Reagent: While stirring, add 3-oxobutanenitrile (1.0 eq.) dropwise to the solution at room temperature.

    • Scientist's Note: This reaction is often exothermic. A controlled, dropwise addition is crucial to prevent side reactions and ensure the formation of the desired hydrazone intermediate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are essential for its application in drug discovery, influencing factors like solubility and membrane permeability. While extensive experimental data is scarce, key properties are summarized below.

Property Value Source / Method
Physical Form Solid[5]
XlogP 0.6[6]
Monoisotopic Mass 125.0953 Da[6]
Proton Affinity 949.50 kJ/mol (for 1-methyl-5-aminopyrazole)[7]
Gas Basicity 917.60 kJ/mol (for 1-methyl-5-aminopyrazole)[7]
Spectroscopic Profile (Predicted)

No publicly available spectra exist for this specific compound. However, a detailed spectroscopic profile can be accurately predicted based on its structure and data from analogous compounds.[8][9]

Technique Expected Observations
¹H NMR δ (ppm): ~4.0 (q, 2H, -N-CH₂-CH₃), ~3.5 (br s, 2H, -NH₂), ~5.4 (s, 1H, pyrazole C4-H), ~2.2 (s, 3H, -CH₃), ~1.4 (t, 3H, -N-CH₂-CH₃)
¹³C NMR δ (ppm): ~158 (C3-NH₂), ~145 (C5-CH₃), ~95 (C4), ~42 (-N-CH₂-), ~15 (-CH₃), ~13 (-N-CH₂-CH₃)
IR (Infrared) ν (cm⁻¹): 3400-3250 (two bands, N-H stretch of 1° amine), 2980-2850 (C-H stretch), 1650-1580 (N-H bend), 1250-1020 (C-N stretch)[10][11]
MS (Mass Spec) m/z: 125 (M⁺), 110 ([M-CH₃]⁺), 96 ([M-C₂H₅]⁺)

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its primary amine group. This nucleophilic site is readily derivatized, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

A prime example is the N-sulfonylation reaction, a common strategy in medicinal chemistry to synthesize sulfonamides, which are known to possess a wide range of biological activities.[1]

Reactivity Start 1-Ethyl-5-methyl- 1H-pyrazol-3-amine Product N-Sulfonylated Pyrazole Derivative Start->Product Reagent R-SO₂Cl (e.g., Tosyl Chloride) Reagent->Product Nucleophilic Attack Base Pyridine or TEA (Base) Base->Product

Caption: Core reactivity of the primary amine via N-sulfonylation.

Experimental Protocol: Representative N-Sulfonylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (TEA) (2.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride (2.0 eq.) portion-wise.

    • Scientist's Note: Using a slight excess of the sulfonylating agent and a suitable base like TEA is critical to drive the reaction to completion and neutralize the HCl byproduct, preventing protonation of the starting amine.

  • Reaction: Stir the mixture at room temperature for 12 hours.[1]

  • Workup: Evaporate the solvent under reduced pressure. Add distilled water to the residue and extract twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target sulfonamide.[1]

Applications in Drug Discovery and Development

The aminopyrazole moiety is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse biological targets, thereby serving as a rich source for drug discovery.[1]

Derivatives of this core structure are investigated for a wide array of therapeutic targets:

  • Kinase Inhibition: The pyrazole ring can act as a hinge-binding motif in ATP-competitive kinase inhibitors, crucial for cancer therapy. A related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate for synthesizing PI3K inhibitors.[8]

  • Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like COX-2.[3]

  • CNS Disorders: The scaffold is also present in drugs targeting the central nervous system.

This compound is therefore not an end-product but a strategic starting material for generating novel chemical entities with therapeutic potential.

Drug_Discovery_Flow A Building Block (this compound) B Chemical Derivatization (e.g., Acylation, Sulfonylation) A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Lead Optimization D->E F Drug Candidate E->F

Caption: Logical flow from a chemical building block to a drug candidate.

Safety and Handling

Proper handling of this compound is imperative due to its acute toxicity profile. All laboratory procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Class Details Source
GHS Pictogram GHS06 (Skull and Crossbones)[5]
Signal Word Danger [5]
Hazard Statement H301: Toxic if swallowed[5]
Precautionary P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

  • Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Loratadine Impurity 7 | CAS 133330-61-7 - Veeprho. (n.d.). Retrieved January 18, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (2001, September). Retrieved January 18, 2026, from [Link]

  • 1-ethyl-3-methyl-1h-pyrazol-5-amine - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 5-Ethyl-1-methyl-1H-pyrazol-3-amine - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • N-ethyl-5-phenyl-1H-pyrazol-3-amine - Chemical Synthesis Database. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences, 133(40). Retrieved from [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Cheméo. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate | Asian Journal of Chemistry. (2005, August 5). Retrieved January 18, 2026, from [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 18, 2026, from [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 14.3 Interpreting More IR Spectra | Organic Chemistry - YouTube. (2018, September 20). Retrieved January 18, 2026, from [Link]

  • 3-ethyl-1-methyl-1H-pyrazol-5-amine | C6H11N3 | CID 15135782 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS 956364-46-8): A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory activities.[3][4][5]

This guide focuses on a specific, yet under-documented, member of this family: 1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS Number: 956364-46-8). While detailed public data on this particular molecule is sparse, its structural features—a 3-aminopyrazole core with N-ethyl and C5-methyl substitutions—position it as a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitor development. This document will, therefore, provide a comprehensive overview of its chemical properties, inferred synthetic routes, and potential applications, drawing upon established knowledge of structurally related 3-aminopyrazoles.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 956364-46-8
Molecular Formula C₆H₁₁N₃[6]
Molecular Weight 125.17 g/mol
Appearance Solid (form)
SMILES String CCN1C(=CC(=N1)N)C[6]
InChI Key MAGGRXZKFUAOGD-UHFFFAOYSA-N

Synthetic Strategies: Accessing the this compound Core

A plausible synthetic route, inferred from general pyrazole synthesis methodologies, is outlined below.[7][8]

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Functional Group Interconversion cluster_3 Final Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Pyrazolone Intermediate Pyrazolone Intermediate Cyclization->Pyrazolone Intermediate Amination Amination Pyrazolone Intermediate->Amination e.g., Nitration followed by Reduction This compound This compound Amination->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Generalized Protocol:
  • Condensation and Cyclization: The synthesis would likely commence with the reaction of ethylhydrazine with a β-keto nitrile or a similar precursor. For instance, the condensation of ethylhydrazine with ethyl 2-cyano-3-oxobutanoate would be a direct route.

  • Reaction Setup: Equimolar amounts of ethylhydrazine and the β-keto nitrile are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate both the initial condensation and the subsequent intramolecular cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the target this compound.

The 3-Aminopyrazole Moiety: A Gateway to Kinase Inhibition

The true value of this compound lies in its potential as a scaffold for developing potent and selective kinase inhibitors.[4][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]

The 3-aminopyrazole core is a well-established "hinge-binding" motif.[1] The amino group at the 3-position and the adjacent pyrazole nitrogen atom can form crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a key determinant of inhibitor binding and potency.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazole-based Inhibitor Hinge Region Hinge Region DFG Motif DFG Motif Activation Loop Activation Loop 3-Aminopyrazole Core 3-Aminopyrazole Core 3-Aminopyrazole Core->Hinge Region H-bonds N-ethyl N-ethyl N-ethyl->3-Aminopyrazole Core C5-methyl C5-methyl C5-methyl->3-Aminopyrazole Core R-group R-group 3-Aminopyrazolem Core 3-Aminopyrazolem Core R-group->3-Aminopyrazolem Core

Caption: Interaction of a 3-aminopyrazole inhibitor with the kinase ATP binding pocket.

Potential Therapeutic Applications and Target Exploration

Given the extensive research into pyrazole-based kinase inhibitors, this compound can be envisioned as a starting point for developing inhibitors against a variety of kinase targets implicated in cancer and inflammatory diseases. The N-ethyl and C5-methyl groups can be considered as vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Potential Kinase Targets for Inhibitors Derived from this compound:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets in oncology.[9]

  • Aurora Kinases: These play a critical role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling, JAK inhibitors are used to treat inflammatory diseases.

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell signaling, BTK inhibitors have revolutionized the treatment of certain B-cell malignancies.[3]

Experimental Protocols for Characterization and Screening

For researchers utilizing this compound as a building block, the following experimental workflows are fundamental for characterizing its derivatives and assessing their biological activity.

Protocol 1: General Synthesis of a Pyrazole-based Kinase Inhibitor Precursor

This protocol outlines a common method for coupling the 3-aminopyrazole core with a heterocyclic partner, a frequent strategy in kinase inhibitor design.[9]

Materials:

  • This compound

  • A substituted 4-chloropyrimidine

  • Triethylamine (TEA)

  • Anhydrous isopropanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the substituted 4-chloropyrimidine (1.1 equivalents).

  • Add triethylamine (2.0 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivative.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a rapid and cost-effective method to assess whether a compound binds to and stabilizes a target protein.[1]

Materials:

  • Purified recombinant kinase

  • Test compound (dissolved in DMSO)

  • SYPRO Orange dye

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the recombinant kinase and SYPRO Orange dye in DSF buffer.

  • In a 96-well or 384-well PCR plate, add the test compound to the desired final concentration (typically in the low micromolar range). Ensure the final DMSO concentration is low (e.g., ≤ 1%) to avoid protein destabilization.

  • Add the kinase/dye master mix to each well. Include a "no compound" control (with DMSO only).

  • Seal the plate and briefly centrifuge to collect the contents.

  • Place the plate in the qPCR instrument and run a thermal melt experiment, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) of the kinase in the presence and absence of the compound. A significant positive shift in Tm indicates compound binding and stabilization.

Protocol 3: NanoBRET™ Target Engagement Assay in Live Cells

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a specific kinase target within a cellular environment.[9]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence at 450 nm and >600 nm

Procedure:

  • Culture the cells expressing the NanoLuc®-kinase fusion protein to the appropriate density.

  • Harvest and resuspend the cells in Opti-MEM®.

  • In the assay plate, add the test compound at various concentrations.

  • Add the NanoBRET™ tracer to all wells.

  • Add the cell suspension to each well.

  • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Measure the luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).

  • Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.

Safety and Handling

According to the available safety information, this compound is classified as Acute Toxicity, Oral, Category 3, with the hazard statement H301 (Toxic if swallowed).

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Precautionary Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, safety glasses). It should be handled in a well-ventilated area, and inhalation of dust should be avoided.

Conclusion and Future Outlook

This compound represents a valuable, albeit underexplored, chemical entity for drug discovery and development. Its 3-aminopyrazole core provides a well-validated anchor for engaging the hinge region of kinases, while the N-ethyl and C5-methyl substituents offer opportunities for synthetic elaboration to fine-tune its biological activity and physicochemical properties. As the demand for novel and selective kinase inhibitors continues to grow, this compound and its derivatives hold significant promise as starting points for the development of next-generation therapeutics for a range of human diseases.

References

  • BenchChem. (2025). The Pyrazole Scaffold in Modern Kinase Inhibitor Development.
  • Wodke, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 15(3), 339.
  • PubChemLite. (n.d.). 1-ethyl-3-methyl-1h-pyrazol-5-amine.
  • Barberis, A., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(15), 8349-8356.
  • PubChemLite. (n.d.). This compound.
  • Royal Society of Chemistry. (2025).
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4948.
  • Taylor & Francis Online. (2021). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines. Journal of Taibah University for Science, 15(1), 748-758.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2280.
  • Pathan, A. S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 173-183.
  • Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 250-253.
  • Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1).
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′.
  • PubChem. (n.d.). N-ethyl-N-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-41.
  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). N-ethyl-5-phenyl-1H-pyrazol-3-amine.
  • PubMed. (1987). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco; edizione scientifica, 42(1), 21-34.
  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 458-468.

Sources

biological activity of 1-ethyl-5-methyl-1H-pyrazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-Ethyl-5-methyl-1H-pyrazol-3-amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides a detailed technical exploration of the biological activities associated with a specific, highly functionalized pyrazole core: this compound. We will dissect the synthetic strategies, delve into the key therapeutic areas where these derivatives show promise—notably oncology, anti-inflammatory, and antimicrobial applications—and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental insights, and a forward-looking perspective on the therapeutic potential of this chemical class.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique electronic configuration confers a remarkable versatility, allowing them to interact with a wide array of biological targets.[2][3] The scaffold's planarity, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it an ideal pharmacophore for designing potent and selective therapeutic agents.[2] Consequently, pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, including cancer, inflammation, and viral infections.[1][2] The substitution pattern on the pyrazole ring is critical, as it dictates the molecule's physicochemical properties and its specific interactions with target proteins. Structure-activity relationship (SAR) studies consistently show that modifications at the N1, C3, and C5 positions can dramatically enhance biological efficacy and selectivity.[4][5]

Synthetic Pathways to this compound Derivatives

The synthesis of the core this compound scaffold is a critical first step in exploring its biological potential. The most common and efficient approach involves the cyclization of a β-keto-nitrile with ethylhydrazine. This method provides a reliable route to the key aminopyrazole intermediate, which can then be further functionalized.

Diagram: General Synthetic Workflow

G A Ethyl Acetoacetate + Acetonitrile B β-Ketonitrile Intermediate A->B Condensation D Cyclization Reaction B->D C Ethylhydrazine C->D E This compound Core D->E Formation of Pyrazole Ring F Acylation / Sulfonylation / etc. E->F Derivatization at 3-amino group G Final Bioactive Derivatives F->G

Caption: General synthetic route to target pyrazole derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a representative synthesis for the core intermediate.

Objective: To synthesize this compound.

Materials:

  • Ethyl acetoacetate

  • Acetonitrile

  • Sodium ethoxide

  • Ethylhydrazine oxalate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of β-ketonitrile: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add a mixture of ethyl acetoacetate and acetonitrile dropwise at 0-5°C.

  • Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketonitrile intermediate.

  • Cyclization: Dissolve the crude intermediate and ethylhydrazine oxalate in ethanol.

  • Reflux the mixture for 6-8 hours. The causality for using reflux is to provide the necessary activation energy for the cyclization reaction to proceed to completion.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield pure this compound.

  • Characterization: The structure of the final compound must be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure its identity and purity, a self-validating step critical for subsequent biological testing.[6][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives are a significant class of anticancer agents, with several approved drugs targeting key oncogenic pathways.[1][8] Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation.[4][8]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][4] Pyrazole derivatives, due to their structural similarity to the adenine region of ATP, can act as competitive inhibitors at the ATP-binding site of these kinases. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to cell division and tumor growth.[4]

Diagram: Simplified Kinase Inhibition Pathway

G cluster_0 Kinase Active Site cluster_1 Cellular Response ATP ATP Kinase Protein Kinase (e.g., EGFR, CDK) ATP->Kinase Binds Substrate Substrate Protein Proliferation Cell Proliferation & Survival Substrate->Proliferation Activates Pathway Kinase->Substrate Phosphorylates Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Kinase Blocks ATP Binding

Caption: Pyrazole derivatives competitively inhibit kinase activity.

Structure-Activity Relationship (SAR) Insights
  • N1-Substitution: The ethyl group at the N1 position often enhances lipophilicity, which can improve cell membrane permeability and overall bioavailability.

  • C3-Amine Group: The amino group at the C3 position is a critical anchor. Derivatization of this amine with various aromatic or heterocyclic moieties is a common strategy to enhance binding affinity and selectivity for specific kinase targets.[9]

  • C5-Methyl Group: The methyl group at the C5 position can provide beneficial steric interactions within the hydrophobic pocket of the kinase active site, contributing to binding potency.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.

Objective: To determine the in-vitro cytotoxicity of pyrazole derivatives against a cancer cell line (e.g., MCF-7, human breast cancer).

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The extended incubation is necessary to observe the compound's effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This step is the core of the assay's self-validating system; only viable cells can perform this conversion.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in many diseases, including arthritis and cardiovascular disorders.[10] Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10][11]

Mechanism of Action: COX Inhibition and Cytokine Suppression
Supporting Data: In-Vivo Anti-inflammatory Activity

Several studies have evaluated pyrazole derivatives using the carrageenan-induced rat paw edema model, a standard in-vivo test for acute inflammation.[6]

Compound ClassAnimal ModelEdema Inhibition (%)Reference
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant activity observed[6]
Pyrazole-Pyrazoline HybridsXylene-induced mouse ear edemaUp to 66.4% inhibition[13]
Quinazolinone-Pyrazole ConjugatesCarrageenan-induced rat paw edemaAppreciable activity with low ulcerogenic index[14]

Note: The table summarizes data for related pyrazole structures, indicating the potential of the core scaffold.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in-vivo anti-inflammatory activity of pyrazole derivatives.

Procedure:

  • Animal Acclimatization: Use healthy Wistar rats, acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for each pyrazole derivative dose. Administer the compounds orally or intraperitoneally. The choice of oral administration is to assess potential clinical translatability.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. The protocol's self-validating nature comes from the direct comparison to both a negative (vehicle) and a positive (standard drug) control within the same experiment.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including pyrazoles, are a promising source of novel antibacterial and antifungal leads.[15][16]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives can be diverse. Some may disrupt cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation, a mechanism particularly effective against Gram-positive bacteria.[15] Others may interfere with DNA replication or protein synthesis, leading to bacterial cell death.[15][17]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity and Charge: The overall lipophilicity of the molecule, influenced by the N1-ethyl group and other substitutions, plays a crucial role in its ability to penetrate the bacterial cell wall.[15]

  • Functional Groups: The presence of specific functional groups on side chains attached to the 3-amino position can enhance antimicrobial potency. For instance, incorporating moieties known for their antimicrobial effects can lead to synergistic activity.[16]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Procedure:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This visual endpoint is a clear and self-validating measure of inhibitory activity.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The existing body of research on related pyrazole derivatives strongly suggests its potential in oncology, anti-inflammatory, and antimicrobial applications. The strategic importance of the N1-ethyl, C5-methyl, and C3-amine substituents provides a clear rationale for its continued exploration.

Future research should focus on:

  • Combinatorial Library Synthesis: Creating a diverse library of derivatives by modifying the 3-amino group to systematically explore the structure-activity relationships for various biological targets.

  • Mechanism of Action Studies: Moving beyond preliminary screening to identify the specific molecular targets (e.g., specific kinases or bacterial enzymes) for the most potent compounds.

  • In-Vivo Efficacy and Safety: Advancing lead compounds into more complex animal models to evaluate their efficacy, pharmacokinetic profiles, and toxicity.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery and development of novel drugs based on this potent pyrazole core.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Bonilla-Londoño, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). [Link]

  • National Institutes of Health. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. [Link]

Sources

Topic: 1-Ethyl-5-methyl-1H-pyrazol-3-amine: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Among the vast family of pyrazole derivatives, 1-ethyl-5-methyl-1H-pyrazol-3-amine serves as a critical building block for developing novel therapeutics. Its structural simplicity, combined with the reactive potential of the 3-amino group and the specific stereoelectronic properties conferred by the N-ethyl and C-5 methyl groups, makes it an attractive starting point for chemical library synthesis. This guide provides a comprehensive overview of the structural analogs derived from this core, categorized by their primary therapeutic applications. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies that underpin their development, offering field-proven insights for professionals in drug discovery.

The this compound Core

The foundational molecule, this compound (CAS 956364-46-8), is a five-membered heterocyclic compound with two adjacent nitrogen atoms.[3] The pyrazole ring is aromatic and, due to prototrophic tautomerism, mono-substituted pyrazoles can exist in multiple forms, influencing their interaction with biological targets.[4][5] The amino group at the C-3 position is a key handle for derivatization, allowing for the exploration of vast chemical space through reactions like acylation, sulfonamidation, and reductive amination.

Core Structure Properties:

  • Molecular Formula: C₆H₁₁N₃[3]

  • Molecular Weight: 125.17 g/mol [3]

  • Key Features:

    • An N-ethyl group at position 1, influencing solubility and metabolic stability.

    • A methyl group at position 5, providing a steric and electronic anchor.

    • A primary amine at position 3, serving as a primary point for diversification and hydrogen bonding interactions with protein targets.

The strategic placement of these substituents provides a validated starting point for designing analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Therapeutic Applications of Structural Analogs

The versatility of the aminopyrazole scaffold has led to the development of analogs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4]

Anticancer Agents

Pyrazole derivatives are prominent in oncology, largely due to their effectiveness as kinase inhibitors.[2] The pyrazole ring often serves as a bioisostere for other heterocycles, fitting into the ATP-binding pockets of various kinases.

Mechanism of Action: Kinase Inhibition Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell proliferation, differentiation, and survival. Analogs of this compound can be designed to target specific kinases implicated in cancer progression. For example, derivatization of the 3-amino group can lead to potent inhibitors of receptor tyrosine kinases (RTKs) or intracellular signaling kinases. The general mechanism involves the pyrazole core forming key hydrogen bonds within the hinge region of the kinase ATP-binding site, while appended functionalities engage with other regions to ensure potency and selectivity.

Key Structural Analogs and SAR Insights:

  • N-Acyl Derivatives: Acylation of the 3-amino group with various aromatic or heteroaromatic carboxylic acids has yielded potent antitumor agents. A patent describes 3(5)-amino-pyrazole derivatives where this position is acylated, showing efficacy in treating cancer and other cell proliferative disorders.[6]

  • Urea and Thiourea Analogs: The introduction of urea or thiourea linkages at the 3-amino position can create potent inhibitors. These moieties can form extensive hydrogen bond networks with target proteins.

  • Fused Pyrazole Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidines, can enhance activity. Pyrazolo[3,4-d]pyrimidines, for instance, are known for their anticancer properties.[7] One study highlighted that pyrazole derivatives with lipophilic and electron-withdrawing halobenzyl groups showed beneficial cytotoxic activity against HeLa cell lines.[8]

Data Summary: Anticancer Activity of Pyrazole Analogs

Compound ClassExample Target(s)Reported Activity (IC₅₀)Reference
Pyrazole-hydrazidesB16-F10, MCF-749.85 µM (Growth Inhibition)[9]
Pyrimidinyl PyrazolesTubulin PolymerizationAntiproliferative against lung cancer lines[8]
3-Amino-pyrazole amidesHeLa Cells4.94 µM[8]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of novel pyrazole analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (analogs) in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Workflow Visualization: Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout P1 Seed Cells in 96-well Plate P2 Incubate 24h P1->P2 T2 Add Compounds to Cells P2->T2 T1 Prepare Serial Dilutions of Pyrazole Analogs T1->T2 T3 Incubate 48-72h T2->T3 A1 Add MTT Reagent T3->A1 A2 Incubate 4h A1->A2 A3 Solubilize Formazan A2->A3 A4 Read Absorbance (570 nm) A3->A4 Data Analysis (IC50) Data Analysis (IC50) A4->Data Analysis (IC50)

Caption: Workflow for determining the IC₅₀ of pyrazole analogs using an MTT assay.

Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (a COX-2 inhibitor) being a prominent example. Analogs of this compound are being explored as inhibitors of novel inflammatory targets.

Mechanism of Action: RIPK1 Inhibition Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death that promotes inflammation.[10] Aberrant RIPK1 activation is implicated in inflammatory diseases like inflammatory bowel disease (IBD) and systemic inflammatory response syndrome (SIRS).[10] A recent study detailed the discovery of 1H-pyrazol-3-amine derivatives as potent and selective RIPK1 inhibitors.[10] These compounds bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic pathway.

Signaling Pathway: RIPK1-Mediated Necroptosis

G TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 activates TNFa TNF-α TNFa->TNFR1 binds RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis induces Inflammation Inflammation Necroptosis->Inflammation promotes PyrazoleAnalog Pyrazole Analog (RIPK1 Inhibitor) PyrazoleAnalog->RIPK1 inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by pyrazole analogs.

Key Structural Analogs and SAR Insights:

  • Derivatization from FGFR Inhibitors: One successful strategy involved optimizing a clinical-stage FGFR inhibitor, AZD4547, which contains a pyrazole core. Through structural modification, researchers developed a series of 1H-pyrazol-3-amine derivatives with potent and selective RIPK1 inhibitory activity.[10]

  • Quinazolinone Hybrids: A study on ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates showed that substitution on the quinazolinone ring improved anti-inflammatory activity while maintaining a low ulcerogenic index.[11]

  • Carbothioamide Derivatives: Compounds like 3-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-2-yl)-1H-pyrazole-1-carbothioamide have demonstrated significant anti-inflammatory and analgesic potential.[9]

Data Summary: Anti-inflammatory Activity of Pyrazole Analogs

Compound ClassTarget/AssayKey FindingReference
1H-Pyrazol-3-amine DerivativesRIPK1 KinaseLow nanomolar activity, protective against necroptosis[10]
Pyrazole-Quinazolinone HybridsCarrageenan-induced edemaAppreciable anti-inflammatory activity[11]
Pyrazole CarbothioamidesWrithing TestPotent analgesic & anti-inflammatory effects[9]

Synthesis Strategies

The synthesis of this compound analogs typically follows a convergent strategy involving the initial formation of the pyrazole core, followed by diversification of the 3-amino group.

Core Synthesis: Knorr Pyrazole Synthesis and Analogs The most common method for synthesizing the 3-aminopyrazole core is a variation of the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketonitrile.

General Protocol for Core Synthesis:

  • Reactant Mixing: Ethyl cyanoacetate is reacted with a source of the methyl ketone moiety to form a β-ketonitrile intermediate, such as ethyl 2-cyano-3-oxobutanoate.

  • Cyclization: The intermediate is then reacted with ethylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.

  • Mechanism: The more nucleophilic nitrogen of the ethylhydrazine attacks one of the carbonyl carbons, leading to an intermediate that undergoes intramolecular cyclization and dehydration to form the pyrazole ring.

  • Work-up: After cooling, the product can be isolated through precipitation or extraction, followed by purification via recrystallization or column chromatography.

Derivatization of the 3-Amino Group Once the core is synthesized, the 3-amino group provides a versatile point for modification.

  • Sulfonamidation: As described in one study, reacting the 3-aminopyrazole with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine yields the corresponding sulfonamide.[12]

  • Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt) or conversion to an acid chloride can be used to couple various carboxylic acids to the amino group, forming amide bonds.[6]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly productive area of research in drug discovery. The inherent versatility of the pyrazole core, combined with the synthetic accessibility of the 3-amino position, has enabled the development of potent and selective modulators for a range of therapeutic targets, particularly in oncology and inflammation.[2][4] Future research will likely focus on exploring novel substitutions on the pyrazole ring to fine-tune pharmacokinetic properties, developing analogs with dual-target activities, and applying modern drug design techniques like fragment-based screening and computational modeling to further exploit this privileged scaffold. The continued investigation of these compounds holds significant promise for delivering next-generation therapeutics.

References

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Pyrazole derivatives. (n.d.). Google Patents.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole derivatives as H4 antagonist compounds. (n.d.). PubChem.
  • Pyrazole amide derivative. (n.d.). Google Patents.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed.
  • Aminopyrazole derivatives. (n.d.). Google Patents.
  • This compound DiscoveryCPR 956364-46-8. (n.d.). Sigma-Aldrich.
  • 1-ethyl-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
  • 1-etil-3-metil-1h-pirazol-5-amina. (n.d.). Guidechem.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem.
  • 1-Ethyl-1H-pyrazol-5-amine. (n.d.). PubChem.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). SpringerLink.
  • Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate.

Sources

A Technical Guide to Therapeutic Targets for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have made it a cornerstone for designing potent and selective modulators of various biological targets.[1] This technical guide provides an in-depth exploration of the key therapeutic targets for pyrazole-based compounds, focusing on the mechanistic basis of their action, structure-activity relationships, and the experimental workflows required for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazole scaffold.

Chapter 1: Cyclooxygenase (COX) Enzymes: The Archetypal Target

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, represents one of the most successful applications of pyrazole-based scaffolds in medicine. COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[3]

Mechanism of Action: Selective COX-2 Inhibition

Unlike the constitutively expressed COX-1, COX-2 is upregulated at sites of inflammation.[3] This distinction provides a therapeutic window for selective inhibitors to exert anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

Pyrazole-based inhibitors, exemplified by Celecoxib , achieve COX-2 selectivity through specific structural features. The diaryl-substituted pyrazole core allows the molecule to fit into the larger, more accommodating active site of COX-2. A key interaction involves the sulfonamide group (-SO2NH2) on one of the phenyl rings, which inserts into a distinct side pocket present in COX-2 but not COX-1, thereby anchoring the inhibitor and conferring selectivity.[5]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory Stimuli->COX2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalyzes Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits

Caption: COX-2 signaling pathway and point of pyrazole inhibition.

Experimental Validation: In Vitro COX-2 Inhibition Assay

The potency of a pyrazole compound against COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A robust and common method is the colorimetric COX-2 inhibitor screening assay.[3][6]

Causality of Experimental Design: This assay measures the peroxidase component of COX-2 activity.[3] The choice of a peroxidase-based readout is strategic; it provides a continuous, colorimetric signal proportional to enzyme activity, which is ideal for high-throughput screening. Using a known selective inhibitor like Celecoxib as a positive control and a vehicle (DMSO) as a negative control is critical for validating the assay's performance in each run, ensuring that observed inhibition is due to the test compound and not an artifact.[7]

Protocol: Colorimetric COX-2 Enzymatic Assay [3][8]
  • Reagent Preparation:

    • Prepare Tris-HCl buffer (100 mM, pH 8.0).

    • Prepare stock solutions of Hematin (cofactor), human recombinant COX-2 enzyme, Arachidonic Acid (substrate), and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare serial dilutions of the pyrazole test compound and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution.[8]

    • Add 10 µL of the test compound at various concentrations (or DMSO for 100% activity control).

    • Self-Validation Step: Include wells with a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8] This step is crucial as many COX inhibitors exhibit time-dependent inhibition.[8]

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[3]

    • Immediately measure the increase in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[3]

Structure-Activity Relationship (SAR) Insights
Compound ClassKey Structural FeaturesResulting ActivityReference
Diarylpyrazoles1,5-diaryl substitution pattern.Core scaffold for COX-2 binding.[5]
Sulfonamide-bearingp-SO2NH2 or p-SO2Me on one aryl ring.Essential for high selectivity and potency against COX-2.[5][9][5][9]
Fused PyrazolesPyrazolo[1,2-a]pyridazine core.Can yield potent and selective COX-2 inhibitors (IC50 in nM range).[10][10]

Chapter 2: Protein Kinases: A Dominant Target Family

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[11] The pyrazole scaffold has proven to be exceptionally versatile for developing inhibitors against several kinase families.[2]

Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that control the cell cycle.[12][13] Aberrant CDK2 activity, often driven by Cyclin E amplification, is linked to tumor growth, making it a key therapeutic target.[14][15]

Mechanism of Action: Pyrazole-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the CDK2/Cyclin A-E complex, preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein.[13][16] This leads to cell cycle arrest, often at the G1/S transition, and can induce apoptosis.[15][17]

CDK2_Pathway cluster_0 CDK2/Cyclin E Complex CDK2 CDK2 Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (pRb) CyclinE Cyclin E E2F E2F Transcription Factor Rb->E2F Releases G1_S G1/S Phase Transition E2F->G1_S Promotes Pyrazole Pyrazole-based CDK2 Inhibitor Pyrazole->CDK2 Inhibits ATP Binding

Caption: Pyrazole-based inhibition of the CDK2-mediated cell cycle.

Janus Kinases (JAKs)

The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases essential for cytokine signaling via the JAK/STAT pathway.[18][19] Dysregulation of this pathway is central to myeloproliferative neoplasms and various inflammatory diseases.[11]

Mechanism of Action: Pyrazole-containing compounds, such as Ruxolitinib , are potent inhibitors of JAK1 and JAK2.[2] They bind to the ATP-binding site in the kinase domain, preventing the autophosphorylation of JAKs and the subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK/STAT pathway suppresses the proliferation of cytokine-dependent cells.[11]

p38 Mitogen-Activated Protein Kinase (MAPK)

p38 MAPK is a serine/threonine kinase that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. It is a key target for treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action: A notable class of pyrazole inhibitors, N-pyrazole, N'-aryl ureas, functions through a distinct allosteric mechanism.[20][21] Instead of competing directly with ATP, these compounds bind to a domain that is exposed only when the kinase adopts an inactive "DFG-out" conformation.[21] By stabilizing this inactive state, the inhibitors prevent the kinase from adopting the active conformation required for ATP binding and catalysis.

Experimental Validation of Kinase Inhibition

A multi-tiered approach is required to validate kinase inhibitors, moving from biochemical assays to cell-based systems.

Workflow: Kinase Inhibitor Validation

Kinase_Workflow A Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo®) Determines IC50 B Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Measures target inhibition in cells A->B Confirm Cellular Activity D Kinase Selectivity Profiling Screens against a panel of kinases A->D Determine Specificity C Cell Proliferation Assay Measures functional effect (e.g., anti-cancer) B->C Assess Phenotypic Outcome

Caption: A typical workflow for validating pyrazole kinase inhibitors.

Protocol 1: In Vitro JAK2 Kinase Activity Assay (TR-FRET) [22]

Causality of Experimental Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly sensitive and robust for kinase activity measurement. The LanthaScreen® technology, for example, uses a terbium-labeled antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated by JAK2, the antibody binds, bringing the terbium donor close to a fluorescein-labeled substrate (acceptor), resulting in a FRET signal. This method directly quantifies enzymatic activity and is less susceptible to interference from colored or fluorescent compounds compared to absorbance-based methods.

  • Reaction Setup: In a 384-well plate, add purified recombinant JAK2 enzyme, a suitable peptide substrate (e.g., STAT1-derived peptide), and the pyrazole test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.[22]

  • Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled anti-phospho-STAT antibody.[22]

  • Signal Reading: Incubate for 30-60 minutes to allow antibody binding. Read the TR-FRET signal on a compatible plate reader (measuring emission at two wavelengths).

  • Analysis: Calculate the emission ratio and plot against inhibitor concentration to determine the IC50.

Protocol 2: Cell-Based Phosphorylation Assay [23][24]

Causality of Experimental Design: Moving into a cellular context is a critical step to confirm that the compound can cross the cell membrane and engage its target in a physiological environment. Measuring the phosphorylation status of a direct downstream substrate (e.g., STAT3 for JAK2) provides direct evidence of target engagement. An ELISA-based format is chosen for its higher throughput and quantitative nature compared to traditional Western blotting.

  • Cell Culture: Seed cells known to have active JAK/STAT signaling (e.g., HEL cells for JAK2) in a 96-well plate and incubate overnight.[11]

  • Treatment: Treat cells with serial dilutions of the pyrazole inhibitor for 1-2 hours.

  • Stimulation: If necessary, stimulate the pathway with an appropriate cytokine (e.g., erythropoietin) to ensure robust pathway activation.

  • Lysis & Fixation: Discard the media, wash the cells, and then add a fixing solution to permeabilize the cells.[23]

  • ELISA:

    • Block non-specific binding sites.

    • Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3). In parallel wells, use an antibody for the total STAT3 protein for normalization.

    • Add an HRP-conjugated secondary antibody.

    • Add a TMB substrate and stop the reaction.[23]

    • Read the absorbance at 450 nm.

  • Analysis: Normalize the phospho-protein signal to the total protein signal and calculate the IC50 for inhibition of substrate phosphorylation.

Chapter 3: G-Protein Coupled Receptors (GPCRs)

GPCRs are a vast family of transmembrane receptors that are among the most important drug targets. Pyrazole derivatives have been successfully developed as potent modulators of specific GPCRs.

Cannabinoid Receptor 1 (CB1)

The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood.[25]

Mechanism of Action: Pyrazole derivatives, most famously Rimonabant , were developed as antagonists or inverse agonists of the CB1 receptor.[25][26] They bind to the receptor but do not elicit the conformational change required for G-protein activation, thereby blocking the effects of endogenous cannabinoids like anandamide. Rimonabant was initially approved for obesity treatment, as blocking CB1 signaling in the hypothalamus reduces appetite.[27]

Structure-Activity Relationship: Potent CB1 antagonism by diarylpyrazoles requires specific features: a para-substituted phenyl ring at the C5-position, a carboxamide at the C3-position, and a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring.[26][28][29]

Challenges and Modern Approaches: The clinical use of Rimonabant was halted due to centrally-mediated psychiatric side effects like depression and anxiety.[25] This has driven current research toward developing peripherally restricted CB1 antagonists. The primary strategy is to increase the topological polar surface area (TPSA) of the pyrazole molecule, which limits its ability to cross the blood-brain barrier, thereby retaining therapeutic effects on metabolic disorders without causing adverse CNS effects.[25]

Chapter 4: Other Emerging Targets

The versatility of the pyrazole scaffold continues to be exploited against a growing list of therapeutic targets.

  • Monoamine Oxidase (MAO): Pyrazoline derivatives have shown potential as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters.[30][31] This makes them promising candidates for treating neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[30][31]

  • Thrombin: Acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors with a serine-trapping mechanism.[32][33] They act as covalent inhibitors, transferring their acyl moiety to the catalytic Ser195 of thrombin, making them potential antithrombotic agents.[33]

  • Epidermal Growth Factor Receptor (EGFR): Some pyrazole hybrids have been designed as dual inhibitors of both COX-2 and EGFR.[5] This dual-target approach is a promising strategy for cancers, like colorectal cancer, where both pathways are often dysregulated.[5]

Conclusion and Future Outlook

The pyrazole core is a remarkably successful and enduring scaffold in drug discovery. Its synthetic tractability and ability to form key interactions with a wide array of biological targets have solidified its "privileged" status. While early successes were concentrated in anti-inflammatory drugs, the focus has decisively shifted towards oncology and specialized indications. The development of pyrazole-based inhibitors for protein kinases like CDKs and JAKs demonstrates the scaffold's adaptability to modern drug design paradigms that require high target selectivity.

Future efforts will likely concentrate on refining these selective inhibitors to overcome drug resistance, exploring novel dual-target or allosteric inhibition mechanisms, and applying the pyrazole scaffold to an even broader range of targets in areas like neurodegeneration and metabolic disease. The continued synthesis and evaluation of novel pyrazole libraries, guided by structural biology and computational chemistry, will undoubtedly uncover new therapeutic agents for years to come.

References

  • Title: Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate Source: PubMed URL: [Link]

  • Title: Pyrazole Antagonists of the CB1 receptor with reduced brain penetration Source: PubMed Central URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: ACS Publications URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Liang Tong Lab at Columbia University URL: [Link]

  • Title: Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase Source: American Association for Cancer Research URL: [Link]

  • Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: ACS Publications URL: [Link]

  • Title: Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer Source: PubMed URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: ScienceDirect URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ACS Publications URL: [Link]

  • Title: Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations Source: PubMed URL: [Link]

  • Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: ACS Publications URL: [Link]

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]

  • Title: A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: PubMed URL: [Link]

  • Title: Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition Source: PubMed URL: [Link]

  • Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: ACS Publications URL: [Link]

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: MDPI URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold Source: PubMed URL: [Link]

  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL: [Link]

  • Title: Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review Source: Elementary Education Online URL: [Link]

  • Title: Cannabinoid receptor antagonist Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL: [Link]

  • Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: PubMed URL: [Link]

  • Title: 7TM Phosphorylation Assay Protocol Source: 7TM Antibodies URL: [Link]

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: PubMed URL: [Link]

  • Title: THERAPEUTIC POTENTIAL OF PYRAZOLE CONTAINING COMPOUNDS: AN UPDATED REVIEW Source: ResearchGate URL: [Link]

  • Title: Step-by-step flowchart showing the 7TM phosphorylation assay protocol Source: ResearchGate URL: [Link]

  • Title: Bipyrazole derivatives as jak inhibitors Source: Google Patents URL
  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Pyrazole Derivatives as Selective COX-2 Inhibitors Source: ResearchGate URL: [Link]

  • Title: In Vitro JAK Kinase Activity and Inhibition Assays Source: Springer Nature Experiments URL: [Link]

  • Title: COX-2 Biochemical Activity Assay Service Source: Reaction Biology URL: [Link]

  • Title: Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold Source: ResearchGate URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Assays for tyrosine phosphorylation in human cells Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: JAK2 (Janus Kinase 2) Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: In Vitro Phosphorylation Assay Services Source: Reaction Biology URL: [Link]

Sources

Spectroscopic Analysis of 1-ethyl-5-methyl-1H-pyrazol-3-amine: A Case of Undisclosed Data

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for 1-ethyl-5-methyl-1H-pyrazol-3-amine remains largely unavailable in the public domain. While basic molecular information, such as its formula (C₆H₁₁N₃), molecular weight (125.17 g/mol ), and CAS Registry Number (956364-46-8), is readily accessible, the specific spectral signatures that are crucial for its unambiguous identification and characterization in a research and development setting have not been published.

This technical guide, therefore, addresses the current landscape of available information and provides a predictive framework based on the analysis of closely related pyrazole analogues. It is intended to guide researchers in anticipating the spectroscopic features of this compound and to underscore the critical need for open data sharing in the scientific community. While direct experimental data is absent, we can infer expected spectral characteristics by examining the known data for similar aminopyrazole structures. This approach, while not a substitute for empirical evidence, can provide valuable insights for researchers working with this or related compounds.

The Challenge of Data Scarcity

The inability to locate ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) data for this compound highlights a significant challenge in chemical research. Often, compounds are synthesized as intermediates in larger synthetic campaigns, and their detailed characterization data is not always published or made easily accessible. This can lead to redundant efforts and hinder the progress of research that may rely on the availability of such fundamental information.

Predicted Spectroscopic Profile

Based on established principles of spectroscopy and data from analogous compounds, a predicted spectroscopic profile for this compound can be constructed.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl and methyl groups, the pyrazole ring proton, and the amine protons.

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is anticipated around 1.2-1.4 ppm, coupled to the methylene protons. The methylene protons (CH₂) are expected to appear as a quartet around 3.8-4.0 ppm, shifted downfield due to the influence of the adjacent nitrogen atom of the pyrazole ring.

  • Methyl Group: A singlet for the methyl protons attached to the pyrazole ring (C5-CH₃) is predicted to be in the region of 2.1-2.3 ppm.

  • Pyrazole Ring Proton: A singlet for the proton at the C4 position of the pyrazole ring is expected around 5.3-5.5 ppm.

  • Amine Protons: A broad singlet corresponding to the two amine (NH₂) protons is anticipated. Its chemical shift can vary significantly (typically between 3.5 and 5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂CH₃ 1.2 - 1.4Triplet
-CH₂ CH₃3.8 - 4.0Quartet
C5-CH₃ 2.1 - 2.3Singlet
C4-H 5.3 - 5.5Singlet
-NH₂ 3.5 - 5.0Broad Singlet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

  • Ethyl Group: The methyl carbon (-CH₂C H₃) is expected to resonate at approximately 15-17 ppm, while the methylene carbon (-C H₂CH₃) would be further downfield, around 45-48 ppm.

  • Methyl Group: The C5-methyl carbon is predicted to have a chemical shift in the range of 10-12 ppm.

  • Pyrazole Ring Carbons: The C4 carbon is expected to be the most upfield of the ring carbons, around 90-95 ppm. The C3 and C5 carbons, being attached to nitrogen atoms, will be significantly downfield. The C3 carbon, bearing the amino group, is predicted to be in the region of 155-160 ppm, while the C5 carbon, with the methyl group, is expected around 140-145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₂C H₃15 - 17
-C H₂CH₃45 - 48
C5-C H₃10 - 12
C 490 - 95
C 5140 - 145
C 3155 - 160
Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 125, corresponding to the molecular weight of the compound. Common fragmentation patterns for pyrazoles involve the loss of small neutral molecules like HCN and N₂. For this compound, fragmentation could involve the loss of the ethyl group (M-29), leading to a fragment at m/z 96, or cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ would be indicative of the primary amine (-NH₂) group (asymmetric and symmetric stretching).

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching of the ethyl and methyl groups.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range would be due to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

  • N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region.

Experimental Protocols for Spectroscopic Analysis

For researchers who synthesize or acquire this compound, the following are standard protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the amine protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Proton decoupling should be used to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. For less volatile or thermally labile compounds, direct infusion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) IR spectroscopy can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Visualization of Key Structural Features

To aid in the conceptual understanding of the molecule and its expected spectroscopic behavior, the following diagrams are provided.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms ir Infrared Spectroscopy (e.g., ATR, KBr) purification->ir interpretation Structure Elucidation & Data Archiving nmr->interpretation ms->interpretation ir->interpretation

Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Conclusion and a Call for Data Transparency

While a definitive, experimentally validated spectroscopic guide for this compound cannot be provided at this time due to the lack of publicly available data, this document offers a robust, predictive framework based on established spectroscopic principles and the analysis of related structures. This predictive approach can serve as a valuable starting point for researchers.

This case also serves as a poignant reminder of the importance of data sharing in the scientific community. The publication and open accessibility of characterization data for all synthesized compounds, even those considered intermediates, would significantly accelerate the pace of scientific discovery and innovation in drug development and other fields. Researchers are encouraged to deposit their spectral data in open-access repositories to contribute to a more comprehensive and collaborative scientific ecosystem.

References

Due to the lack of specific literature containing the spectroscopic data for this compound, a formal reference list with clickable URLs to such data cannot be provided. The predictive information in this guide is based on general principles of organic spectroscopy as found in standard textbooks and a comparative analysis of spectroscopic data for various aminopyrazole derivatives available in public databases like PubChem and the NIST Chemistry WebBook. Researchers are encouraged to consult these resources for data on related compounds.

An In-depth Technical Guide to the Safe Handling of 1-ethyl-5-methyl-1H-pyrazol-3-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 1-ethyl-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine of increasing interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are structured to be self-validating, emphasizing the causal relationship between chemical properties and handling procedures.

Compound Identification and Chemical Properties

This compound is a substituted pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities and are significant pharmacophores in drug discovery.[1] Understanding the fundamental chemical and physical properties of this compound is the first step in a thorough risk assessment.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
Appearance Solid (form may vary)N/A
CAS Number 956364-46-8[2]
Predicted XlogP 0.6[2]

Hazard Identification and GHS Classification

Based on data for this compound and structurally similar pyrazole amines, the following GHS classifications should be anticipated. It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.

  • Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system : H335 - May cause respiratory irritation.[1]

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (Illustrative):

  • Prevention: P261, P264, P270, P280

  • Response: P301+P310, P302+P352, P305+P351+P338, P312

  • Storage: P405

  • Disposal: P501

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on this compound are not extensively published, the toxicological profile can be inferred from its chemical structure as a heterocyclic amine and data on analogous compounds.

Routes of Exposure:

  • Ingestion: Highly likely to be toxic if swallowed. The primary amine and pyrazole ring can interact with various biological targets.

  • Inhalation: If the compound is a fine powder or becomes airborne, it may cause respiratory tract irritation.[1]

  • Dermal: Can cause skin irritation upon contact.[3]

  • Eye Contact: Expected to cause serious eye irritation.[3]

Mechanism of Toxicity: The toxicity of pyrazole derivatives can be varied. Some have been shown to exhibit low toxicity, while others have demonstrated unexpected acute toxicity in animal models, potentially through mechanisms like mitochondrial respiration inhibition.[4][5] The amine functional group can also contribute to skin and eye irritation. Heterocyclic amines, as a class, are noted for their potential mutagenic and carcinogenic properties, although this has not been established for this specific compound.[6]

Exposure Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is paramount. Engineering controls are the first line of defense, supplemented by appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[7]

  • Hand Protection: Nitrile gloves are recommended. Neoprene may also be suitable.[7] Always inspect gloves for tears or punctures before use and change them frequently.

  • Skin and Body Protection: A lab coat that fastens in the front is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[7]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the integrity of the compound.

Handling:

  • Avoid Cross-Contamination: Use dedicated spatulas and weighing papers.

  • Controlled Dispensing: When transferring the solid, use techniques that minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Storage:

  • Containers: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area.[9][10]

  • Segregation: Store separately from incompatible chemicals. Do not store alphabetically without considering compatibility.[11] Amines should be stored away from acids and oxidizers.[10]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and hazard information.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Management

Proper preparedness for spills is essential. All personnel working with this compound should be familiar with these procedures.

Minor Spills (Contained within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Gently sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[13]

Major Spills (Outside of a fume hood or a large quantity):

  • Evacuate the area immediately.[14]

  • Alert your supervisor and the institutional safety office.

  • Prevent entry into the affected area.

  • If the substance is flammable, eliminate all ignition sources.

  • Wait for trained emergency response personnel to handle the cleanup.[13]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.[13]

Environmental Impact

Visualizations

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the risks associated with this compound.

HazardManagement cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify Identify Hazards (Toxicity, Irritation) Analyze Analyze Exposure Routes (Inhalation, Dermal, Ingestion) Identify->Analyze based on properties Evaluate Evaluate Risks (Likelihood & Severity) Analyze->Evaluate to determine potential harm Engineering Engineering Controls (Fume Hood) Evaluate->Engineering implement Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Spill Spill Response PPE->Spill if incident occurs Exposure First Aid Spill->Exposure

Caption: Logical workflow for hazard identification, risk assessment, and control.

Safe Handling Protocol

This diagram outlines the step-by-step protocol for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound ReviewSDS Review SDS & SOPs Receive->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol ConductExp Conduct Experiment PrepareSol->ConductExp Decontaminate Decontaminate Glassware & Surfaces ConductExp->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste Dispose Dispose of Waste per Protocol SegregateWaste->Dispose

Caption: Step-by-step safe handling workflow for this compound.

References

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase . PubMed. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives . PubMed. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity . PubMed. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a . ResearchGate. [Link]

  • Procedure for Chemical Spills . Ajman University. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation . PubMed. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . University of St Andrews. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps . OSHA Outreach Courses. [Link]

  • Chemical Spill procedure . University of Wollongong. [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]

  • Basic Chemical Storage Principles . Ganoksin Jewelry Making Community. [Link]

  • Lab Chemical Storage Guidelines . Scribd. [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole . PubChem. [Link]

  • Chemical Storage . University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • This compound . PubChem. [Link]

  • Heterocyclic amines: chemistry and health . PubMed. [Link]

  • 1-ethyl-3-methyl-1h-pyrazol-5-amine . PubChem. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate . PubChem. [Link]

  • Working with Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . PubChem. [Link]

Sources

A Technical Guide to the Solubility of 1-ethyl-5-methyl-1H-pyrazol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various biological assays.[3][4] This guide provides an in-depth analysis of the expected solubility of this compound, the underlying physicochemical principles, and a practical framework for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of this compound that influence its solubility include:

  • Polarity: The presence of nitrogen atoms in the pyrazole ring and the primary amine group introduces polarity to the molecule. The ethyl and methyl substituents are nonpolar. The overall polarity of the molecule will determine its affinity for polar or nonpolar solvents.[5]

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. This capability for hydrogen bonding suggests a higher solubility in protic solvents that can also engage in hydrogen bonding.

  • Molecular Weight: While a specific molecular weight for this compound was not found, related structures such as 1-ethyl-3-methyl-1H-pyrazol-5-amine (C6H11N3) have a molecular weight of 125.17 g/mol .[6] Generally, as molecular weight increases, solubility tends to decrease, assuming other factors remain constant.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties, we can predict the solubility of this compound in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, WaterGood to ModerateThese solvents can engage in hydrogen bonding with the amine and pyrazole nitrogens, facilitating dissolution. Solubility in water is expected to be limited due to the nonpolar ethyl and methyl groups.[7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)ExcellentThese solvents are polar and can interact with the polar pyrazole ring and amine group through dipole-dipole interactions. They are often excellent solvents for pyrazole derivatives.[7]
Non-Polar Toluene, Hexane, Dichloromethane (CH2Cl2)Moderate to PoorThe presence of the nonpolar ethyl and methyl groups will contribute to some solubility in these solvents. However, the polar amine and pyrazole core will limit extensive dissolution.[5][7]

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative solubility data for this compound, an experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, toluene)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Perform a precise dilution of the aliquot with the same solvent.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 result1 Calculate solubility analysis3->result1

Sources

commercial suppliers of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazol-3-amine: Commercial Sourcing and Applications

For researchers, scientists, and professionals in drug development, the strategic sourcing of specialized chemical intermediates is a critical step that underpins the success of discovery and optimization pipelines. This compound, a substituted pyrazole, represents a key building block in the synthesis of a variety of functionalized molecules. This guide provides a comprehensive overview of its commercial availability, technical specifications, and practical applications, designed to inform procurement and experimental design.

Compound Overview: The Pyrazole Core

This compound (CAS No. 956364-46-8) belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various chemical interactions have led to its incorporation into numerous FDA-approved drugs.[1] The specific substitutions on this particular molecule—an ethyl group at the N1 position, a methyl group at C5, and an amine group at C3—create a trifunctional building block with distinct reactive sites, enabling diverse derivatization pathways.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is essential for its effective use in synthesis and for ensuring laboratory safety. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 956364-46-8[3]
Molecular Formula C₆H₁₁N₃[3]
Molecular Weight 125.17 g/mol [3]
Appearance Solid (form)[3]
SMILES String NC1=NN(CC)C(C)=C1[3]
InChI Key MAGGRXZKFUAOGD-UHFFFAOYSA-N[3]
MDL Number MFCD04970043[3]

Commercial Supplier Landscape

The availability of this compound is primarily within the domain of specialized chemical suppliers catering to research and development. These suppliers often offer the compound in small to bulk quantities, though purity and available analytical data can vary.

SupplierProduct Name/NumberPurityNotes
Sigma-Aldrich (Merck) This compound, AldrichCPR (Product of ChemBridge)Not specifiedPart of a collection for early discovery research. Buyer assumes responsibility for confirming identity and purity.[3]
ChemBridge Corporation 402941095%A primary producer of this compound, also distributed through other vendors like Sigma-Aldrich.
Ambeed A11398495+%Provides basic specifications including CAS, formula, and molecular weight.[4]
Alchem Pharmtech, Inc. Z-4032497+%Offers various package sizes from 1g to 1kg.[5]
Aladdin Scientific -Reagent GradeAvailable in gram and bulk quantities.[5]
Fluorochem Ltd. -Not specifiedListed as a supplier.[5]
Shanghai Macklin Biochemical Co., Ltd. -Not specifiedListed as a supplier.[6]

Note: When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity, especially as some suppliers, like Sigma-Aldrich for their "DiscoveryCPR" line, do not provide in-house analytical data.[3]

Safety, Handling, and Storage

Substituted aminopyrazoles require careful handling due to their potential toxicity.

Hazard Identification:

  • GHS Pictogram: GHS06 (Skull and Crossbones)[3]

  • Signal Word: Danger[3]

  • Hazard Statement: H301 - Toxic if swallowed.[3]

  • Precautionary Statement: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]

Handling and PPE:

  • Work in a well-ventilated area or fume hood.

  • Wear standard personal protective equipment: safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • The recommended storage class is 6.1C, for combustible, acute toxic category 3 compounds.[3]

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in the development of therapeutic agents and agrochemicals.[1][7] this compound serves as a versatile intermediate for creating more complex molecules with potential biological activity.

  • Scaffold for Bioactive Molecules: The primary amine group is a key functional handle for derivatization. It can be readily acylated, alkylated, or used in condensation reactions to build larger, more complex structures. For instance, aminopyrazoles are common precursors in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems, which are explored for their diverse pharmacological properties.

  • Medicinal Chemistry: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][8] The specific compound, this compound, can be used as a starting material to generate novel compounds for screening in these therapeutic areas.

  • Agrochemicals: Related pyrazole structures, such as 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, are used as building blocks in the synthesis of herbicides and fungicides.[7] This suggests a potential application for the amine analog in the development of new crop protection agents.

Experimental Protocol: N-Sulfonylation of an Aminopyrazole

To illustrate the utility of this chemical, the following section details a representative protocol for the N-sulfonylation of the primary amine. This reaction is a common step in medicinal chemistry to introduce a sulfonamide group, a pharmacophore present in many drugs.

Objective: To synthesize N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide.

Rationale: This protocol is adapted from a general procedure for the sulfonamidation of aminopyrazoles.[1] Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Materials:

  • This compound (1.0 mmol, 125.17 mg)

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride, 1.1 mmol, 210.67 mg)

  • Triethylamine (1.5 mmol, 0.21 mL)

  • Anhydrous Acetonitrile (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol). Stir the mixture until the amine is fully dissolved.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add 4-methylbenzenesulfonyl chloride (1.1 mmol) portion-wise over 5 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash removes any unreacted tosyl chloride and acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic transformation described in the protocol.

Sulfonylation_Reaction cluster_react Amine 1-Ethyl-5-methyl- 1H-pyrazol-3-amine Plus1 + Amine->Plus1 TosylCl 4-Methylbenzenesulfonyl chloride ReactionArrow Acetonitrile Room Temp. TosylCl->ReactionArrow Base Triethylamine (Base) Base->ReactionArrow Catalyst Product N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- 4-methylbenzenesulfonamide Salt Triethylammonium chloride Plus1->TosylCl ReactionArrow->Product Plus2 + ReactionArrow->Plus2 Plus2->Salt

Caption: N-Sulfonylation of this compound.

References

  • ChemBuyersGuide.com, Inc. ChemBridge Corporation.[Link]

  • Oakwood Chemical. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.[Link]

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates.[Link]

  • Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate.[Link]

  • PubChemLite. 1-ethyl-3-methyl-1h-pyrazol-5-amine.[Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[Link]

Sources

Methodological & Application

The Strategic Role of 1-ethyl-5-methyl-1H-pyrazol-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to form a multitude of interactions with biological targets have led to its incorporation into a wide array of FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[4][5] The pyrazole core's unique electronic properties and steric versatility allow for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This has made pyrazole derivatives a focal point for the development of targeted therapies, particularly as kinase inhibitors.[2]

This guide provides an in-depth exploration of a specific, highly valuable pyrazole derivative: 1-ethyl-5-methyl-1H-pyrazol-3-amine . We will delve into its synthesis, physicochemical properties, and its strategic application as a key building block in the generation of potent, biologically active molecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Physicochemical Properties of this compound

Understanding the fundamental properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₆H₁₁N₃[6]
Molecular Weight 125.17 g/mol [6]
Appearance Solid[6]
CAS Number 956364-46-8[6]
SMILES CCN1C(=CC(=N1)C)N[6]
InChI Key MAGGRXZKFUAOGD-UHFFFAOYSA-N[6]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[7] For the synthesis of this compound, the logical precursors are acetoacetonitrile (3-oxobutanenitrile) and ethylhydrazine. The reaction proceeds through a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization onto the nitrile group.

Synthesis_of_this compound reagent1 Acetoacetonitrile (3-Oxobutanenitrile) intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Ethylhydrazine reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization

Figure 1: General reaction scheme for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetonitrile (1.0 eq) in absolute ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add ethylhydrazine (1.1 eq) to the reaction mixture. If using an ethylhydrazine salt, a base such as triethylamine (1.2 eq) should be added to liberate the free hydrazine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. Its boiling point allows for a suitable reaction temperature.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the β-ketonitrile, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Sodium Bicarbonate Wash: This step is crucial to remove any remaining acetic acid from the reaction mixture, which could interfere with subsequent reactions or the stability of the product.

  • Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials or side products, ensuring high purity for subsequent applications.

Application in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

This compound is a highly valuable synthon for the construction of more complex heterocyclic systems with significant biological activity. A prime example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines , a class of compounds known to exhibit potent kinase inhibitory activity.[1][2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

The 3-amino group of this compound and the adjacent endocyclic nitrogen atom act as a binucleophile, which can react with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their equivalents, to form the fused pyrazolo[1,5-a]pyrimidine ring system.

Pyrazolo_pyrimidine_synthesis aminopyrazole 1-ethyl-5-methyl- 1H-pyrazol-3-amine intermediate Condensation Intermediate aminopyrazole->intermediate + dielectrophile 1,3-Dielectrophile (e.g., β-diketone) dielectrophile->intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product Cyclization

Figure 2: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from this compound.

Protocol 2: Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, which can be further functionalized to generate a library of potential kinase inhibitors.

Materials:

  • This compound

  • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Glacial Acetic Acid or a stronger acid catalyst like p-toluenesulfonic acid

  • High-boiling point solvent (e.g., n-butanol, DMF, or acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux. The reaction temperature and time will depend on the reactivity of the starting materials and the solvent used (typically 12-24 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Application as Pim-1 Kinase Inhibitors

Derivatives of pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation.[1][3] The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent template for designing selective Pim-1 inhibitors. The substituents at various positions of this scaffold can be modified to optimize potency and selectivity.

The following table presents representative data for pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, demonstrating the impact of different substituents on their activity.

CompoundPim-1 IC₅₀ (nM)Reference
1 HPhenyl50[1]
2 H4-Chlorophenyl25[1]
3 MethylPhenyl75[1]

In Vitro Kinase Assay Protocol (General)

To evaluate the inhibitory activity of the synthesized pyrazolo[1,5-a]pyrimidine derivatives against a target kinase like Pim-1, a standard in vitro kinase assay can be performed.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and the inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Pathway Pim1 Pim-1 Kinase PhosphoSubstrate Phosphorylated Substrate Pim1->PhosphoSubstrate Phosphorylation ADP ADP Substrate Substrate (e.g., BAD) Substrate->PhosphoSubstrate CellSurvival Cell Survival & Proliferation PhosphoSubstrate->CellSurvival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition ATP ATP ATP->ADP

Figure 3: Simplified signaling pathway showing the inhibition of Pim-1 kinase by a pyrazolo[1,5-a]pyrimidine derivative, leading to a reduction in cell survival and proliferation.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the creation of diverse compound libraries. The demonstrated success of its derivatives, particularly pyrazolo[1,5-a]pyrimidines, as potent kinase inhibitors underscores its value in modern drug discovery. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable scaffold in their quest for novel therapeutics. Future efforts will likely focus on the development of more complex and diverse derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic properties of these promising compounds.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220703/]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04313a]
  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/24012353/]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126084/]
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. [URL: https://www.researchgate.net/publication/309440615_Synthesis_and_antitumor_activity_of_some_new_pyrazolo15-apyrimidines]
  • 3(5)-aminopyrazole. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0039]
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [URL: https://patents.google.
  • N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]. [URL: https://www.benchchem.com/product/b901519]
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [URL: https://www.scispace.
  • Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. [URL: https://pubmed.ncbi.nlm.nih.gov/19121516/]
  • Journal of Physical Chemistry & Biophysics. [URL: https://www.longdom.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [URL: https://pubmed.ncbi.nlm.nih.gov/41077763/]
  • Study on Synthesis of 3-Methyl-5-pyrazolone. [URL: https://www.semanticscholar.org/paper/Study-on-Synthesis-of-3-Methyl-5-pyrazolone/01f80f1a457c1300a01047f379201552a8069512]
  • Approaches towards the synthesis of 5-aminopyrazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3038592/]
  • Application Notes and Protocols: The Use of Sodium Hydride in 3-Oxobutanenitrile Reactions. [URL: https://www.benchchem.com/application-notes/the-use-of-sodium-hydride-in-3-oxobutanenitrile-reactions]
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [URL: https://www.prepchem.com/synthesis-of-5-amino-1-methyl-1h-pyrazole-4-carboxylic-acid-ethyl-ester]
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. [URL: https://patents.google.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6863261/]
  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. [URL: https://pubmed.ncbi.nlm.nih.gov/38159496/]
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [URL: https://www.researchgate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6955726/]
  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. [URL: https://pubmed.ncbi.nlm.nih.gov/27194556/]
  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. [URL: https://pubmed.ncbi.nlm.nih.gov/20851532/]
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-111005]
  • 1-ethyl-3-methyl-1h-pyrazol-5-amine. [URL: https://pubchemlite.deepchem.io/compound/1-ethyl-3-methyl-1h-pyrazol-5-amine]
  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. [URL: https://www.chemicalbook.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [URL: https://www.mdpi.com/1422-8599/2023/1/m1433/pdf]

Sources

Application Notes and Protocols: Characterizing 1-ethyl-5-methyl-1H-pyrazol-3-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors.[1][2][3] These inhibitors are critical in developing targeted therapies for a multitude of diseases, including various cancers, inflammatory conditions, and neurodegenerative disorders.[1][3] This document provides a comprehensive guide for the initial characterization of a novel pyrazole-containing compound, 1-ethyl-5-methyl-1H-pyrazol-3-amine, as a putative kinase inhibitor. We present a logical workflow, from initial in vitro kinase screening to cell-based functional assays and preliminary ADME/Tox profiling. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to generate robust and reproducible data.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a common driver of numerous pathologies, making them a major focus for drug discovery.[4] The pyrazole ring system has proven to be an exceptionally versatile scaffold for the development of kinase inhibitors.[1][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases contribute to its success as a pharmacophore.[6] Numerous pyrazole-based drugs have been developed to target a range of kinases, including those involved in cell cycle progression (CDKs), signal transduction (e.g., p38 MAP kinase), and cell growth and survival (e.g., Aurora kinases).[5][6]

This compound is a small molecule that incorporates this key pyrazole motif. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. This guide outlines a systematic approach to investigate this potential, beginning with broad-spectrum kinase profiling and narrowing down to specific targets and cellular effects.

Initial Characterization and In Vitro Kinase Profiling

The first step in evaluating a new compound is to determine its potential kinase targets. A broad in vitro kinase screen against a panel of diverse kinases is the most efficient way to identify initial hits.

Rationale for Kinase Panel Selection

The selection of kinases for the initial screen should be strategic. It is recommended to include representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases) and kinases that are known to be promising drug targets in oncology and inflammatory diseases. Given the prevalence of pyrazole inhibitors for CDKs, MAP kinases, and Aurora kinases, these should be included in the panel.

Experimental Workflow: In Vitro Kinase Assay

A common and robust method for in vitro kinase assays is a radiometric assay using ³²P-labeled ATP, which measures the transfer of the radioactive phosphate to a substrate.[7] Alternatively, non-radioactive methods such as ELISA, AlphaLISA, or FRET-based assays can be employed.[8]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase, substrate, compound, and ATP Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solution Kinase_Prep->Incubation Separation Separate phosphorylated substrate from ATP (e.g., filter binding) Incubation->Separation Quantification Quantify substrate phosphorylation (e.g., scintillation counting) Separation->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Radiometric Kinase Assay[7][9][10]
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in kinase assay buffer, typically ranging from 100 µM to 1 nM.

  • Kinase Reaction Mixture: In a 96-well plate, combine the recombinant kinase, its specific substrate (protein or peptide), and the kinase assay buffer.

  • Initiate Reaction: Add the diluted compound to the wells, followed by the addition of ATP (spiked with [γ-³²P]ATP) to start the reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Selectivity Profile

The results of the kinase screen can be summarized in a table to easily identify the most promising targets.

Kinase TargetIC50 (nM)
Aurora A50
CDK2/cyclin A150
p38α800
VEGFR2>10,000
EGFR>10,000

This is a hypothetical table for illustrative purposes.

Cell-Based Assays for Functional Validation

Once a primary target or a set of targets is identified, the next critical step is to validate the inhibitory activity of this compound in a cellular context.[8][9] Cell-based assays provide a more physiologically relevant environment and can assess the compound's ability to permeate cell membranes and engage its target within the cell.[9]

Rationale for Cell Line Selection

Choose cell lines where the target kinase is known to be a key driver of a particular phenotype, such as proliferation or survival. For example, if Aurora A is the primary target, a cancer cell line known to overexpress Aurora A would be appropriate.

Experimental Workflow: Cellular Phosphorylation Assay

This assay measures the phosphorylation of a known downstream substrate of the target kinase, providing direct evidence of target engagement and inhibition in cells.[10]

G cluster_prep Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Quantification cluster_detection Detection of Phosphorylation cluster_analysis Data Analysis Cell_Seeding Seed cells in a multi-well plate Compound_Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Compound_Treatment Cell_Lysis Lyse cells to extract proteins Compound_Treatment->Cell_Lysis Protein_Quant Quantify total protein concentration Cell_Lysis->Protein_Quant Western_Blot Western Blot using phospho-specific and total protein antibodies Protein_Quant->Western_Blot ELISA Cell-based ELISA Protein_Quant->ELISA Densitometry Densitometry analysis of Western Blots Western_Blot->Densitometry EC50_Calc Calculate EC50 values ELISA->EC50_Calc Densitometry->EC50_Calc

Caption: Workflow for a cell-based phosphorylation assay.

Protocol: Western Blot for Downstream Substrate Phosphorylation[9]
  • Cell Culture and Treatment: Seed the selected cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the phosphorylated form of the downstream substrate. Subsequently, probe with a primary antibody for the total amount of the substrate as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Protocol: Cell Proliferation Assay

A cell proliferation assay, such as the MTT or CellTiter-Glo® assay, can determine the effect of the compound on cell viability and growth.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add the assay reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could hinder its development.[11][12][13] In vitro assays can provide valuable initial insights.[14]

Rationale for Early ADME/Tox

Poor pharmacokinetic properties and unforeseen toxicity are major reasons for drug candidate failure.[11][13] Conducting in vitro ADME/Tox studies in parallel with efficacy studies allows for a more comprehensive evaluation of a compound's potential.[14]

Recommended In Vitro ADME/Tox Assays
AssayPurpose
Microsomal Stability To assess the metabolic stability of the compound in the presence of liver microsomes.[11]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.[11]
CYP450 Inhibition To evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[11][12]
PAMPA To assess the passive membrane permeability of the compound.[11]
Cytotoxicity To determine the general toxicity of the compound in a non-target cell line (e.g., a normal human cell line).[14]

Protocols for these assays are widely available from commercial vendors and in the scientific literature.

Conclusion and Future Directions

The strategic application of the protocols outlined in this guide will enable a thorough initial characterization of this compound as a potential kinase inhibitor. The data generated from these studies will be instrumental in identifying its primary kinase targets, validating its cellular activity, and providing an early assessment of its drug-like properties. Positive results from this initial screening cascade would warrant further investigation, including more extensive kinase profiling, determination of the mechanism of inhibition, and in vivo efficacy studies in relevant disease models.

References

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021, December 29). MDPI. Retrieved from [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024, December 1). Bentham Science Publishers. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023, August 31). PubMed. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2006, May 18). ACS Publications. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2017, August 10). PMC - NIH. Retrieved from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

  • (PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved from [Link]

  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure Drug Discovery. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry | Blog. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). European Pharmaceutical Review. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Alkylated 3-Aminopyrazoles in Drug Discovery

The 3-aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably potent kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring serve as key hydrogen bond acceptors and donors, while the 3-amino group provides a critical vector for introducing diversity and modulating physicochemical properties. N-alkylation of this scaffold is a fundamental transformation that directly influences the molecule's three-dimensional conformation, target binding affinity, and pharmacokinetic profile.

However, the N-alkylation of asymmetrically substituted pyrazoles, such as 3-aminopyrazoles, presents a significant synthetic challenge: regioselectivity.[2][3] The two ring nitrogen atoms (N1 and N2) possess similar electronic properties, and their alkylation often results in a mixture of regioisomers that can be difficult to separate, complicating downstream synthesis and biological evaluation.[4]

This guide provides a comprehensive overview of the mechanistic principles governing the N-alkylation of 3-aminopyrazoles and details two robust, field-proven protocols—classical base-mediated alkylation and the Mitsunobu reaction. We will explore the causality behind experimental choices, methods for controlling the regiochemical outcome, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The Challenge of Regioselectivity

The core challenge in the N-alkylation of a 3-aminopyrazole lies in controlling which of the two ring nitrogen atoms acts as the nucleophile. Upon deprotonation with a base, an ambident pyrazolate anion is formed. This anion can be attacked by an electrophile (the alkylating agent) at either the N1 or N2 position, leading to two different products.

The regiochemical outcome is a delicate balance of several competing factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. The N1 position, being adjacent to the C5 position, is more sensitive to the steric bulk of substituents at C5.[5]

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, cation, solvent, and temperature can significantly influence the N1:N2 product ratio. For instance, different bases can lead to different ion-pairing effects, shielding one nitrogen over the other.[4] The use of fluorinated alcohols as solvents has also been shown to dramatically improve regioselectivity in some cases.

  • Nature of the Electrophile: The reactivity and steric profile of the alkylating agent (e.g., primary vs. secondary halide) also play a crucial role.

Figure 1: General mechanism for the N-alkylation of 3-aminopyrazoles, illustrating the formation of an ambident anion leading to two potential regioisomeric products.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two widely used N-alkylation strategies.

Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides

This method is the most common approach, relying on the deprotonation of the pyrazole followed by an SN2 reaction with an alkyl halide. It is versatile but may require optimization to achieve high regioselectivity.

Rationale for Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the pyrazole without causing significant side reactions. Stronger bases like sodium hydride (NaH) can be used for less acidic pyrazoles but require more stringent anhydrous conditions.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the cation and promotes SN2 reactions. Acetonitrile (MeCN) is a suitable alternative.

  • Temperature: Reactions are often started at room temperature and may be gently heated to drive the reaction to completion. Higher temperatures can sometimes alter the regioselectivity.

Workflow_Base_Mediated_Alkylation start Setup reagents 1. Combine 3-aminopyrazole, base (K₂CO₃), and solvent (DMF) under inert atmosphere. start->reagents stir1 2. Stir at room temperature for 15-30 min. reagents->stir1 add_halide 3. Add alkyl halide (R-X) dropwise. stir1->add_halide react 4. Stir at desired temperature (RT to 80°C) for 4-24h. Monitor by TLC/LC-MS. add_halide->react workup 5. Quench with water. Extract with organic solvent (EtOAc). react->workup purify 6. Wash, dry, and concentrate the organic phase. workup->purify end 7. Purify by flash chromatography to isolate regioisomers. purify->end

Figure 2: Standard workflow for the base-mediated N-alkylation of a 3-aminopyrazole.

Detailed Methodology: [5]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-aminopyrazole starting material (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add powdered potassium carbonate (K₂CO₃, 1.5–2.0 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 20-30 minutes to facilitate deprotonation.

  • Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1–1.2 eq) dropwise to the mixture.

  • Allow the reaction to stir at the desired temperature (typically ranging from room temperature to 70°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate and isolate the N1 and N2 alkylated regioisomers.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a powerful and mild alternative for N-alkylation, using an alcohol as the alkyl source.[6] It proceeds via an SN2 mechanism with a characteristic inversion of stereochemistry at the alcohol's carbon center, which is a key advantage when using chiral secondary alcohols.[7]

Rationale for Choices:

  • Phosphine/Azodicarboxylate: The combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is the classic redox system that activates the alcohol.[7] DIAD is often preferred as it is less prone to forming difficult-to-remove byproducts.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent due to its ability to dissolve all reactants and its inert nature.

  • Temperature: The reaction is typically initiated at 0°C to control the exothermic addition of the azodicarboxylate and then allowed to warm to room temperature.

Detailed Methodology: [8][9]

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-aminopyrazole (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. The solution may develop a characteristic orange or yellow color.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Data Summary & Regioselectivity Considerations

The choice of method can significantly impact the regiochemical outcome. The following table summarizes general trends and considerations for directing the alkylation.

ParameterBase-Mediated Alkylation (Protocol 1)Mitsunobu Reaction (Protocol 2)
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-OH)
Key Reagents Base (K₂CO₃, NaH, Cs₂CO₃)PPh₃, DIAD/DEAD
Typical Conditions DMF or MeCN, RT to 80°CTHF, 0°C to RT
Stereochemistry Retention (if no chiral center on R)Inversion at alcohol's stereocenter
Regioselectivity Highly dependent on sterics, base, and cation. Often favors the thermodynamically more stable isomer upon heating.Can provide different regioselectivity, often favoring the sterically less accessible nitrogen due to the bulky phosphonium intermediate.
Common Byproducts Inorganic saltsTriphenylphosphine oxide, dialkyl hydrazinedicarboxylate
Advantages Uses common, inexpensive reagents.Mild conditions, broad alcohol scope, predictable stereochemical outcome.[8]

Alternative & Advanced Methodologies

While the protocols above are workhorses in synthesis, several other methods have been developed to address the challenge of regioselectivity.

  • Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., CSA). This approach avoids strong bases and high temperatures, offering a milder alternative.[10]

  • Enzymatic Alkylation: Cutting-edge research has demonstrated the use of engineered enzymes to perform N-alkylation of pyrazoles with simple haloalkanes, achieving unprecedented regioselectivity (>99%) in some cases.[11] This biocatalytic approach represents a promising future for highly selective syntheses.

Troubleshooting and Key Insights

  • Poor Regioselectivity: If a mixture of isomers is obtained, changing the reaction conditions is the first step. For Protocol 1, try a different base (e.g., switching from K₂CO₃ to the larger Cs₂CO₃ can alter ion pairing) or a different solvent. For challenging cases, employing Protocol 2 (Mitsunobu) or an alternative method is recommended.

  • No Reaction: Ensure all reagents are pure and solvents are anhydrous, especially for the Mitsunobu reaction. In base-mediated alkylation, a stronger base like NaH may be required if the pyrazole is not sufficiently acidic.

  • Difficult Purification: The byproducts of the Mitsunobu reaction (phosphine oxide and the reduced DIAD) can sometimes co-elute with the product. Using polymer-supported PPh₃ or alternative phosphines can simplify purification.

  • Identifying Isomers: Differentiating between N1 and N2 isomers is critical and is typically achieved using 2D NMR techniques, such as HMBC and NOE experiments, or by X-ray crystallography for unambiguous confirmation.[12]

References

  • MDPI.

  • Benchchem.

  • ResearchGate.

  • Wiley Online Library.

  • Chemical Reviews.

  • PubMed.

  • CoLab.

  • The Journal of Organic Chemistry.

  • Journal of the Chemical Society, Perkin Transactions 1.

  • The Journal of Organic Chemistry.

  • Beilstein Archives.

  • PMC - NIH.

  • Benchchem.

  • ResearchGate.

  • MDPI.

  • Academia.edu.

  • Osaka University of Pharmaceutical Sciences.

  • Beilstein Journals.

  • Organic Chemistry Portal.

  • Benchchem.

  • PubMed Central.

  • Arkat USA.

  • ResearchGate.

  • The Journal of Organic Chemistry.

  • The Heterocyclist - WordPress.com.

  • PMC - NIH.

  • Wikipedia.

Sources

Application Note & Protocol: High-Purity Isolation of 1-ethyl-5-methyl-1H-pyrazol-3-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 1-ethyl-5-methyl-1H-pyrazol-3-amine, a key heterocyclic amine intermediate in pharmaceutical research and development. The protocol addresses the inherent challenges of purifying basic amines on standard silica gel and offers a robust, validated methodology to achieve high purity.

Foundational Principles: The Challenge of Amine Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For nitrogen-containing heterocycles like this compound, the primary challenge arises from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4]

This acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing: The compound streaks down the column, resulting in broad, asymmetric elution bands that co-elute with impurities.[3]

  • Irreversible Adsorption: The compound binds strongly to the silica, leading to significant yield loss.[4][5]

  • On-Column Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive molecules.[4]

To overcome these issues, the following protocol employs a strategy of mobile phase modification to effectively neutralize the acidic sites on the stationary phase, ensuring a sharp, symmetrical elution profile and high recovery of the target compound.

Strategic Method Development

The success of any chromatographic separation hinges on the careful selection of the stationary and mobile phases.[6]

Stationary Phase Selection

While several options exist for purifying amines, standard flash-grade silica gel (40-63 µm) remains the most cost-effective and widely accessible choice. This protocol is optimized for standard silica gel, with notes on alternatives for particularly challenging separations.

Stationary PhaseRationale & Use Case
Silica Gel (Standard) Primary choice due to its versatility and cost-effectiveness. Requires a basic modifier in the mobile phase.[7]
Alumina (Neutral or Basic) An excellent alternative for basic compounds, as it lacks the acidity of silica gel.[3][7]
Amine-Functionalized Silica A specialty phase that provides a basic surface, often eliminating the need for mobile phase modifiers and simplifying purification.[8][9]
Reversed-Phase Silica (C18) Useful for polar amines. Separation is achieved by adjusting the mobile phase to a high pH to suppress the ionization of the amine.[8]
Mobile Phase Optimization

The key to purifying this compound on silica gel is the addition of a small amount of a basic modifier to the eluent.[8] Triethylamine (TEA) is an ideal choice as it is a volatile organic base that effectively competes with the pyrazole amine for the acidic silanol sites, preventing unwanted interactions.[3]

A typical solvent system for a compound of moderate polarity like our target is a gradient of ethyl acetate (EtOAc) in hexanes. The addition of 0.5-1% (v/v) TEA throughout the gradient is critical.

The logical workflow for developing the purification method is outlined below.

method_development cluster_TLC Initial TLC Analysis cluster_Rf Target Rf Evaluation cluster_Column Column Condition Selection cluster_Troubleshoot Troubleshooting Loop TLC Run TLC plates in various Hexane/EtOAc ratios (e.g., 9:1, 7:3, 1:1) Add_TEA Add 1% TEA to all TLC solvent systems TLC->Add_TEA Amine compound detected Rf_Check Identify solvent system giving target Rf of ~0.3 for the desired compound Add_TEA->Rf_Check Start_Solvent Select starting polarity for column (lower than TLC solvent) Rf_Check->Start_Solvent End_Solvent Select final polarity for column (higher than TLC solvent) Start_Solvent->End_Solvent Gradient Define a linear gradient from starting to final polarity End_Solvent->Gradient Tailing If tailing persists Gradient->Tailing Run Column & Analyze Fractions Increase_TEA Increase TEA to 1.5-2% Tailing->Increase_TEA Switch_Phase Consider Alumina or Amine-functionalized silica Increase_TEA->Switch_Phase If still tailing

Caption: Decision workflow for purification method development.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Flash Chromatography System (or glass column for gravity chromatography)

  • Glass column (40g silica capacity, ~2.5 cm inner diameter)

  • Silica Gel (40-63 µm particle size)

  • Sand (acid-washed)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization: UV lamp (254 nm) and a potassium permanganate stain

  • Standard laboratory glassware, including flasks and fraction collection tubes

Step-by-Step Procedure

The complete experimental workflow is visualized in the diagram below.

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Prepare Eluents: A: Hexanes + 1% TEA B: EtOAc + 1% TEA B_node Pack Column: Prepare silica slurry in Eluent A A->B_node D Load sample onto column B_node->D C Prepare Sample: Dry-load crude material onto silica C->D E Equilibrate column with 5% Eluent B in A D->E F Run Gradient Elution: 5% to 60% B over 20 column volumes (CV) E->F G Collect Fractions F->G H Analyze fractions by TLC G->H I Combine pure fractions H->I J Evaporate solvent under reduced pressure I->J K Obtain pure product J->K

Caption: Complete workflow for the purification of the target compound.

1. Column Packing (Wet Slurry Method)

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[10]

  • Add a small layer (~1 cm) of sand over the plug.[10]

  • In a beaker, prepare a slurry of ~40g of silica gel in the starting mobile phase (e.g., 95:5 Hexanes:EtOAc containing 1% TEA).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.[10]

  • Once the silica has settled, add another ~1 cm layer of sand to the top to protect the silica bed.[11]

  • Wash the column with 2-3 column volumes of the starting eluent, ensuring the solvent level never drops below the top of the sand layer.

2. Sample Loading (Dry Loading Method)

  • Dry loading is highly recommended to ensure a narrow sample band and improve separation.[12]

  • Dissolve the ~1g crude sample in a suitable solvent like dichloromethane or ethyl acetate (5-10 mL).

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[12]

  • Carefully add this silica-adsorbed sample to the top of the packed column.

3. Elution and Fraction Collection

  • Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).

  • If using an automated system, apply a linear gradient from 5% EtOAc to 60% EtOAc over 20 column volumes. For a manual column, increase the polarity of the eluent stepwise.

  • Collect fractions of equal volume (e.g., 15-20 mL) throughout the run.

4. Fraction Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.[11]

  • Spot every few fractions on a TLC plate.

  • Develop the plate in a solvent system that gives the product an Rf of ~0.3 (e.g., 7:3 Hexanes:EtOAc + 1% TEA).

  • Visualize the spots under a UV lamp and/or by staining.

  • Combine the fractions that contain only the pure desired product.

5. Product Isolation

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvents and the volatile triethylamine using a rotary evaporator.

  • The remaining solid or oil is the purified this compound. Dry further under high vacuum to remove residual solvent.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Compound will not elute 1. Mobile phase is not polar enough. 2. Strong, irreversible binding to silica.1. Gradually increase the percentage of the polar solvent (EtOAc).[5] 2. Ensure TEA is present in the mobile phase. If the issue persists, consider switching to an alumina column.[4]
Poor separation / Co-elution 1. Column was overloaded with crude material. 2. Elution was too fast. 3. Inappropriate solvent system.1. Reduce the sample load (aim for 1-5% of silica weight). 2. Run a shallower, longer gradient. 3. Re-optimize the solvent system using TLC. A ∆Rf of at least 0.1 is needed between spots for good separation.[6]
Persistent Peak Tailing 1. Insufficient concentration of basic modifier. 2. Highly basic nature of the compound.1. Increase the concentration of TEA in the mobile phase to 1.5% or 2.0%.[3] 2. Deactivate the silica gel by pre-washing the packed column with a solution of 5% TEA in hexanes before loading the sample.[4][13]
Product degradation The compound is sensitive to the acidic nature of silica gel.1. Minimize the time the compound spends on the column by running the chromatography efficiently.[3] 2. Switch to a less acidic stationary phase like neutral alumina.[7]

Expected Results

Following this protocol, a crude sample of this compound can be purified to >98% purity as determined by NMR and LC-MS analysis.

ParameterValue
Crude Sample Mass 1.0 g
Silica Gel Mass 40 g
Elution Gradient 5% to 60% Ethyl Acetate in Hexanes (+1% TEA)
Fractions Containing Pure Product Typically fractions 15-25 (Varies with system)
Expected Yield >85%
Final Purity >98%

References

  • Vertex AI Search. (2025-04-21).
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • Columbia University.
  • Phenomenex. (2025-12-12).
  • University of Toronto.
  • University of Colorado Boulder.
  • ACS Publications. (2021-07-01). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • University of Rochester.
  • BenchChem. (2025).
  • Biotage. (2023-02-10).
  • University of Rochester.
  • Teledyne ISCO.
  • Royal Society of Chemistry. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • ChemistryViews. (2012-08-07).
  • Reddit. (2024-07-16).
  • ResearchGate. (2014-03-09). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Science Forums. (2011-08-29).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2018). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • PubChem. 1-ethyl-3-methyl-1h-pyrazol-5-amine.
  • Google Patents. CN109824898A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MedchemExpress.com.

Sources

Application Notes and Protocols for the Characterization of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 1-ethyl-5-methyl-1H-pyrazol-3-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methodologies in drug development, this document outlines a suite of techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section is designed to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. Adherence to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is emphasized throughout to guarantee data integrity and regulatory compliance.

Introduction: The Significance of this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a vast array of pharmacologically active molecules. The precise characterization of this intermediate is paramount to ensure the purity, stability, and safety of the final active pharmaceutical ingredient (API). Incomplete or inaccurate analysis can lead to downstream complications in drug efficacy and patient safety. This guide is structured to empower researchers with the necessary tools to confidently and accurately characterize this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is the foundation for developing effective analytical methods. The known properties of this compound are summarized below. It is important to note that while some key parameters are available, others such as melting point, boiling point, and specific solubility data are not extensively reported in the public domain and should be determined experimentally.

PropertyValueSource
Chemical Formula C₆H₁₁N₃[1][2]
Molecular Weight 125.17 g/mol [1]
Physical Form Solid[1]
CAS Number 956364-46-8[1]
Predicted XlogP 0.6[2]
Melting Point Not readily available
Boiling Point Not readily available
Solubility Not readily available (predicted to have some water solubility)[3]

It is highly recommended that experimental determination of the melting point, boiling point, and solubility in various solvents be conducted as part of the initial characterization.

Chromatographic Methods for Purity and Assay Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for developing quantitative assays. Both HPLC and GC-MS offer unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Given the polar nature of the amine group and the heterocyclic ring, Reverse-Phase HPLC (RP-HPLC) is the recommended starting point for method development.

RP-HPLC is a versatile and widely used technique for the separation of a broad range of organic molecules. The use of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective retention and separation of moderately polar compounds like our target analyte. The inclusion of a buffer in the mobile phase is crucial to control the ionization state of the amine group, thereby ensuring reproducible retention times and sharp peak shapes.

Sources

The Versatile Building Block: Application Notes for 1-ethyl-5-methyl-1H-pyrazol-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored motif in the design of therapeutic agents. Among the diverse family of pyrazole derivatives, 3-aminopyrazoles stand out as particularly valuable building blocks. The presence of a reactive amino group ortho to a ring nitrogen atom provides a versatile handle for the construction of complex molecular architectures, most notably in the development of protein kinase inhibitors.[2][3] This guide focuses on a specific and highly valuable member of this class: 1-ethyl-5-methyl-1H-pyrazol-3-amine . Its strategic substitution pattern offers a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel drug candidates.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 956364-46-8[4]
Molecular Formula C₆H₁₁N₃[4]
Molecular Weight 125.17 g/mol [4]
Appearance Solid[4]
SMILES CCN1C(=CC(=N1)N)C[4]
InChI Key MAGGRXZKFUAOGD-UHFFFAOYSA-N[4]

Synthesis of this compound: A Detailed Protocol

The most prevalent and versatile method for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[5] This approach is highly efficient and allows for the introduction of diverse substituents on the pyrazole ring. The following protocol outlines a reliable method for the synthesis of this compound.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product beta_ketonitrile 3-Aminocrotononitrile product This compound beta_ketonitrile->product Cyclocondensation ethylhydrazine Ethylhydrazine ethylhydrazine->product

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 3-Aminocrotononitrile

  • Ethylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Ethylhydrazine Free Base: In a round-bottom flask, dissolve ethylhydrazine sulfate (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate or sodium hydroxide dropwise with stirring until the pH is basic (pH > 9). Extract the aqueous layer with dichloromethane or diethyl ether (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the ethylhydrazine free base. Caution: Hydrazine derivatives are toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyclocondensation Reaction: To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale behind the experimental choices:

  • The use of ethylhydrazine sulfate and subsequent liberation of the free base is a common and cost-effective way to handle the more volatile and reactive ethylhydrazine.

  • Ethanol is a suitable solvent for this condensation as it is polar enough to dissolve the reactants and has a convenient boiling point for refluxing the reaction.

  • The addition of a catalytic amount of weak acid can protonate the carbonyl group of the intermediate hydrazone, making it more susceptible to nucleophilic attack by the second nitrogen of the hydrazine, thus accelerating the cyclization.

Applications in the Synthesis of Kinase Inhibitors

The 3-aminopyrazole scaffold is a key pharmacophore in a multitude of kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. This compound is an excellent starting material for the synthesis of inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), both of which are critical targets in oncology and inflammatory diseases.[6][7]

Synthesis of a Pyrazolopyrimidine Core for CDK Inhibitors

The reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold, which is present in numerous CDK inhibitors.[8]

CDK_Inhibitor_Core_Synthesis aminopyrazole This compound intermediate Pyrazolo[1,5-a]pyrimidine Core aminopyrazole->intermediate Condensation dicarbonyl Malonyl Dichloride dicarbonyl->intermediate cdk_inhibitor CDK Inhibitor Precursor intermediate->cdk_inhibitor Further Functionalization

Caption: General workflow for CDK inhibitor precursor synthesis.

Experimental Protocol: Synthesis of a 2-substituted-5,7-dimethylpyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C and add a base, such as triethylamine or diisopropylethylamine (2.2 eq). To this mixture, add a solution of malonyl dichloride (1.05 eq) in the same solvent dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine core structure.

Synthesis of a Pyrazolyl-amino-pyrimidine Scaffold for JAK Inhibitors

The nucleophilic aromatic substitution reaction between a 3-aminopyrazole and a dihalopyrimidine is a cornerstone in the synthesis of many JAK inhibitors.[6]

JAK_Inhibitor_Core_Synthesis aminopyrazole This compound intermediate N-(pyrimidin-4-yl)-1H-pyrazol-3-amine aminopyrazole->intermediate Nucleophilic Aromatic Substitution dihalopyrimidine 2,4-Dichloropyrimidine dihalopyrimidine->intermediate jak_inhibitor JAK Inhibitor Scaffold intermediate->jak_inhibitor Further Coupling Reactions

Sources

The Pyrazole Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This versatility has led to the development of numerous pyrazole-containing drugs spanning a wide range of therapeutic areas, from inflammation and pain to cancer and neurological disorders. This guide provides an in-depth exploration of the applications of pyrazole derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

A Spectrum of Therapeutic Applications

The inherent chemical characteristics of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its aromatic nature contributing to stable molecular interactions, and the potential for substitution at multiple positions, allow for the fine-tuning of its pharmacological profile. This has been expertly exploited to generate compounds with a remarkable breadth of biological activities.

Anti-inflammatory Agents: The Legacy of COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the realm of anti-inflammatory therapeutics. The diaryl-substituted pyrazole structure is the hallmark of selective cyclooxygenase-2 (COX-2) inhibitors.[1]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2 enzymes. While COX-1 is responsible for prostaglandins that protect the gastrointestinal lining, COX-2 is induced during inflammation and produces pro-inflammatory prostaglandins.[1] Selective COX-2 inhibitors, like the pyrazole-based drug Celecoxib (Celebrex®) , preferentially block the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2][3] The sulfonamide group of celecoxib binds to a hydrophilic pocket near the active site of COX-2, a key interaction for its selectivity.[4]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of COX-2 Inhibition by Celecoxib.

Anticancer Therapeutics: Targeting Kinase Signaling

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors developed for cancer therapy.[5] Kinases are pivotal enzymes in cell signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[5][6]

Mechanism of Action: Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[5] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Pyrazole derivatives have been designed to target a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[7]

  • Non-Receptor Tyrosine Kinases: Including BCR-ABL, the target of some leukemia therapies.[8]

  • Serine/Threonine Kinases: Such as Akt and CDKs, which regulate cell cycle progression and apoptosis.[7][8]

For instance, some pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2, which can be a highly effective anticancer strategy.[7]

Kinase_Inhibition_Workflow cluster_0 Drug Discovery & Development Identify_Target Identify Dysregulated Kinase in Cancer Design_Pyrazole Design & Synthesize Pyrazole Library Identify_Target->Design_Pyrazole In_Vitro_Screening In Vitro Kinase Inhibition Assays Design_Pyrazole->In_Vitro_Screening Cell-Based_Assays Cell Proliferation & Apoptosis Assays In_Vitro_Screening->Cell-Based_Assays In_Vivo_Models In Vivo Animal Tumor Models Cell-Based_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: General Workflow for Pyrazole-Based Kinase Inhibitor Discovery.

Neurodegenerative and Metabolic Disorders

Pyrazole derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as metabolic disorders.[9][10]

  • Neuroprotection: Some pyrazole compounds have demonstrated neuroprotective effects by reducing neuroinflammation and protecting neurons from oxidative stress.[10][11]

  • Metabolic Regulation: The withdrawn anti-obesity drug Rimonabant is a pyrazole derivative that acts as a selective cannabinoid 1 (CB1) receptor antagonist.[9] By blocking CB1 receptors in the brain and peripheral tissues, it reduced appetite and had beneficial effects on lipid and glucose metabolism.[9] However, it was withdrawn due to severe psychiatric side effects.[9]

Antimicrobial and Antiviral Applications

The pyrazole scaffold has also been incorporated into agents designed to combat infectious diseases.

  • Antibacterial Agents: Numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[12][13] Some have shown potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[14]

  • Antiviral Agents: Researchers have explored pyrazole derivatives as potential antiviral agents against a range of viruses, including coronaviruses.[15][16] Their antiviral activity is often assessed through plaque reduction assays.[15]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazole derivatives in different therapeutic areas.

Compound ClassTargetAssayPotency (IC50/MIC)Reference(s)
Diaryl PyrazolesCOX-2In Vitro COX InhibitionNanomolar to low micromolar range[17]
Polysubstituted PyrazolesTubulin PolymerizationCytotoxicity AssayNanomolar range[7]
Pyrazole-based Kinase InhibitorsEGFR/VEGFR-2Kinase Inhibition AssayLow micromolar range[7]
Pyrazole-Thiazole HybridsS. aureusMIC Determination4-128 µg/mL[14]
Hydroxyquinoline-PyrazolesSARS-CoV-2Plaque Reduction AssayLow micromolar range[15]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Derivative via Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone), a neuroprotective agent, as a representative example of the Knorr pyrazole synthesis.[2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Ice-water bath

  • Diethyl ether

  • Büchner funnel and vacuum filtration apparatus

  • Desiccator

Procedure:

  • In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.[2]

  • Assemble a reflux condenser and heat the reaction mixture at 135–145 °C for 60 minutes.[2]

  • After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it thoroughly in an ice-water bath.[2]

  • Add approximately 2 mL of diethyl ether to the cooled syrup and stir vigorously until the crude product precipitates as a powder.[2]

  • Isolate the crude pyrazolone by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2]

  • Dry the purified product in a desiccator, weigh it to determine the yield, and characterize it by determining its melting point (125–127 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[2]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test pyrazole compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the COX-1 or COX-2 enzyme.

  • Add the test pyrazole compounds at various concentrations (typically in a serial dilution) to the wells. Include wells for a vehicle control (DMSO) and a reference inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric or fluorometric probe. The probe will react with the prostaglandin G2 produced by the COX enzymes, resulting in a change in absorbance or fluorescence.

  • Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.[17]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the ability of pyrazole derivatives to inhibit a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test pyrazole compounds dissolved in DMSO

  • Known kinase inhibitor as a positive control

  • Kinase assay buffer (composition will vary depending on the kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • In a white, opaque microplate, add the kinase assay buffer, the kinase enzyme, and the substrate.

  • Add the test pyrazole compounds at a range of concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable versatility and the proven success of pyrazole-based drugs underscore its importance. The ability to readily synthesize a vast array of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of compounds for enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the pyrazole nucleus will undoubtedly remain a key building block in the design of the next generation of innovative therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved January 17, 2026, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Rimonabant? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Rimonabant. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. (n.d.). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2016). Molecules. Retrieved January 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Chemical structure of rimonabant. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). CSIR-NIScPR. Retrieved January 17, 2026, from [Link]

  • Rimonabant. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics. Retrieved January 17, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Chemical structure of rimonabant, an inhibitor of the cannabinoid (CB 1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. Retrieved January 17, 2026, from [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][2]triazines. (2010). Letters in Drug Design & Discovery. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Journal of Faculty of Pharmacy of Ankara University. Retrieved January 17, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Journal of Faculty of Pharmacy of Ankara University. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules. Retrieved January 17, 2026, from [Link]

  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][2]triazines. (2010). Letters in Drug Design & Discovery. Retrieved January 17, 2026, from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. Retrieved January 17, 2026, from [Link]

  • Pyrazole derivatives with antiviral activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Strategic Coupling Methodologies for 1-ethyl-5-methyl-1H-pyrazol-3-amine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and clinical candidates.[1][2] 1-ethyl-5-methyl-1H-pyrazol-3-amine is a versatile building block for accessing novel chemical entities with diverse biological activities.[3] This application note provides a detailed guide to the most effective and commonly employed coupling reactions for this reagent. We delve into the mechanistic rationale behind two key transformations: amide bond formation and Buchwald-Hartwig amination. This guide offers detailed, step-by-step protocols, optimization strategies, and methods for purification and characterization, designed to empower researchers in drug discovery and chemical synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant interest in pharmaceutical research.[4] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging in various biological interactions. Derivatives of pyrazole have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The 3-amino group of this compound serves as a critical synthetic handle, allowing for the facile introduction of diverse functionalities through coupling reactions, thereby enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most crucial reactions in drug development. For this compound, this reaction appends a carboxylic acid-containing moiety, creating a stable linkage found in countless bioactive molecules. The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for side reactions.

Mechanistic Rationale: Activating the Carboxylic Acid

Direct reaction between an amine and a carboxylic acid to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that can degrade complex molecules. Therefore, the process necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. Modern coupling reagents achieve this with high efficiency and under mild conditions.

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve yields and suppress side reactions, an additive like Hydroxybenzotriazole (HOBt) is often included, which traps the O-acylisourea to form a more stable active ester.[6]

  • Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for amide bond formation. They react with the carboxylic acid to form an activated ester that rapidly couples with the amine.[6] HATU is particularly useful for challenging couplings involving sterically hindered substrates or less nucleophilic amines.[6]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using HATU.

Workflow for HATU-Mediated Amide Coupling

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Pyrazolamine 1-ethyl-5-methyl-1H- pyrazol-3-amine (1.0 eq) AddAmine Add Pyrazolamine. Stir at RT for 2-16h. Pyrazolamine->AddAmine CarboxylicAcid Carboxylic Acid (1.1 eq) Mix Combine Acid, HATU, DIPEA in DMF. Stir 15 min at RT. CarboxylicAcid->Mix HATU HATU (1.2 eq) HATU->Mix Base DIPEA (2.5 eq) Base->Mix Solvent Anhydrous DMF Solvent->Mix Mix->AddAmine Activation Monitor Monitor by TLC/LC-MS AddAmine->Monitor Coupling Quench Quench with H2O Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry (Na2SO4) Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product Analysis Characterize by 1H NMR, 13C NMR, HRMS Product->Analysis

Caption: Workflow for HATU-mediated amide coupling.

Materials

Reagent/Material Purpose
This compound Starting amine
Carboxylic Acid of Interest Coupling partner
HATU Coupling reagent
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF) Reaction solvent
Ethyl Acetate (EtOAc), Water, Brine Workup solvents
Anhydrous Sodium Sulfate (Na₂SO₄) Drying agent
Silica Gel Stationary phase for chromatography
Round-bottom flask, magnetic stirrer Reaction vessel

| Thin Layer Chromatography (TLC) plate | Reaction monitoring |

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Add DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8] While it is often used to synthesize aryl amines from aryl halides, it can also be used in the reverse sense, coupling an amine like this compound with an aryl halide or triflate. This reaction is invaluable for creating complex molecules where the pyrazole moiety is directly linked to an aromatic or heteroaromatic ring system.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

The success of the Buchwald-Hartwig reaction relies on a palladium catalyst and a specialized phosphine ligand.[9] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuDavePhos) promote the reductive elimination step and prevent catalyst decomposition.[10][11]

Catalytic Cycle of Buchwald-Hartwig Amination

G center Pd(0)L Catalyst OA Oxidative Addition center->OA Deprotonation Amine Coordination & Deprotonation OA->Deprotonation Ar-Pd(II)-X RE Reductive Elimination RE->center Regenerates Catalyst Product Ar-NH-R (Product) RE->Product Deprotonation->RE Ar-Pd(II)-NHR ArX Ar-X ArX->OA Amine R-NH₂ (Pyrazolamine) Amine->Deprotonation Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig C-N Coupling

This protocol provides a general method for coupling this compound with an aryl bromide. Note that these reactions are highly sensitive to air and moisture, requiring the use of Schlenk techniques or a glovebox.

Materials

Reagent/Material Purpose
This compound Starting amine
Aryl Bromide Coupling partner
Pd₂(dba)₃ or a Pd Pre-catalyst Palladium source
Xantphos or other phosphine ligand Ligand for catalyst
Sodium tert-butoxide (NaOtBu) Strong, non-nucleophilic base
Anhydrous Toluene or Dioxane Anhydrous reaction solvent

| Schlenk flask or glovebox | For maintaining inert atmosphere |

Step-by-Step Procedure

  • In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4 mol %).

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes.[12]

  • Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Product Purification and Characterization

Rigorous purification and characterization are essential to validate the outcome of the synthesis.

Purification
  • Flash Column Chromatography: This is the most common method for purifying coupling reaction products. The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis on TLC plates. A common mobile phase for these types of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Crystallization: If the product is a stable solid, crystallization can be an effective purification method to obtain highly pure material.[13]

Characterization

The structure and purity of the final compounds must be confirmed by spectroscopic methods.

Table of Expected Spectroscopic Data for a Hypothetical Amide Product: N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)benzamide

AnalysisExpected Data/Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), pyrazole ring proton (singlet), aromatic protons from the benzoyl group, and a broad singlet for the N-H proton.[14]
¹³C NMR Resonances for all unique carbon atoms, including the ethyl and methyl groups, the pyrazole ring carbons, the aromatic carbons, and the characteristic amide carbonyl signal (~165-175 ppm).[14]
HRMS (ESI) The calculated exact mass for the protonated molecule [M+H]⁺ should match the observed mass to within 5 ppm.[15]
FT-IR Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-H stretching.

Conclusion

This compound is a highly valuable building block for modern drug discovery. The robust protocols for amide bond formation and Buchwald-Hartwig amination detailed in this guide provide reliable pathways to a vast array of novel pyrazole derivatives. By understanding the mechanistic principles behind these reactions and employing rigorous purification and characterization techniques, researchers can confidently and efficiently synthesize new chemical entities for biological evaluation.

References

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC, NIH URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines Source: ResearchGate URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review Source: ResearchGate URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PubMed URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC, NIH URL: [Link]

  • Title: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine Source: ResearchGate URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: MDPI URL: [Link]

  • Title: Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties Source: PMC, NIH URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: ACS Publications URL: [Link]

  • Title: Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography Source: ResearchGate URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines Source: PMC, NIH URL: [Link]

  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Royal Society of Chemistry URL: [Link]

  • Title: Purification and Characterization of a Novel Pyrazole-Sensitive Carbonyl Reductase in Guinea Pig Lung Source: PubMed URL: [Link]

  • Title: Method for purifying pyrazoles Source: Google Patents URL
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles Source: PMC, NIH URL: [Link]

  • Title: Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: ACS Publications URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines Source: ResearchGate URL: [Link]

  • Title: 1-ethyl-3-methyl-1h-pyrazol-5-amine Source: PubChem URL: [Link]

  • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine Source: Google Patents URL
  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

Sources

Introduction: The Crucial Role of Reaction Monitoring in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Monitoring Pyrazole Synthesis with Thin-Layer Chromatography

Audience: Researchers, scientists, and drug development professionals.

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory drug), sildenafil (Viagra), and various agrochemicals.[1][2] The synthesis of these vital heterocyclic compounds, often achieved through methods like the Knorr pyrazole synthesis or 1,3-dipolar cycloadditions, requires careful monitoring to ensure optimal yield and purity.[3][4][5] Thin-Layer Chromatography (TLC) emerges as an indispensable technique for this purpose, offering a rapid, cost-effective, and highly sensitive method to track the progress of these reactions in real-time.[6][7][8] This application note provides a comprehensive guide to utilizing TLC for monitoring pyrazole synthesis, detailing the underlying principles, a step-by-step protocol, and interpretation of results.

Principles of TLC in the Context of Pyrazole Synthesis

TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[6][7] In the context of pyrazole synthesis, the polarity of the reactants, intermediates, and the final pyrazole product will differ. For instance, in the Knorr synthesis, the starting 1,3-dicarbonyl compound and hydrazine are generally more polar than the resulting, more conjugated pyrazole.[9][10] This difference in polarity leads to varying affinities for the polar silica gel stationary phase. Less polar compounds travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value, while more polar compounds adhere more strongly to the stationary phase and have lower Rf values.[11][12] By observing the disappearance of starting material spots and the appearance of a new product spot, one can effectively monitor the reaction's progression.[7][13]

The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][14][15]

This value is a constant for a specific compound under a defined set of conditions (stationary phase, mobile phase, and temperature).[12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the general procedure for monitoring a pyrazole synthesis. Specific solvent systems may need to be optimized based on the exact reactants and products.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates (glass or aluminum backing).[13][16]

  • Developing Chamber: A closed container (e.g., a beaker with a watch glass or a specialized TLC tank).

  • Spotting Capillaries: Glass capillary tubes.[13]

  • Mobile Phase (Eluent): A mixture of organic solvents. Common starting points for pyrazole synthesis include mixtures of hexane and ethyl acetate.[13][17]

  • Visualization Tools:

    • UV lamp (254 nm).[7][18]

    • Iodine chamber.[18][19][20]

    • Staining solutions (e.g., potassium permanganate, ceric ammonium molybdate) and a hot plate for developing the stain.[13][19]

  • Reaction Mixture Samples: Aliquots taken from the reaction at different time points.

  • Reference Standards: Samples of the starting materials and, if available, the pure pyrazole product.

Workflow for Monitoring Pyrazole Synthesis

TLC_Workflow Figure 1: TLC Monitoring Workflow for Pyrazole Synthesis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent spot_plate Spot Plate prep_eluent->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate prep_samples Prepare Samples prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring pyrazole synthesis using TLC.

Detailed Procedure
  • Preparation of the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better spot resolution. Cover the chamber and allow it to equilibrate.

  • Preparation of the TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[7] Mark the lanes for spotting the starting material(s), a co-spot, and the reaction mixture at different time points (e.g., T=0, T=1h, T=2h).

  • Sample Preparation and Spotting:

    • Dilute the starting materials and the aliquots from the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully spot small amounts of each sample onto their designated lanes on the baseline.[7]

    • The "co-spot" lane should contain a spot of the starting material and a spot of the reaction mixture on top of each other. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[6]

  • Development of the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[21] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[12] Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm).[18][21] Many organic compounds, especially those with conjugation like pyrazoles, will appear as dark spots against a fluorescent background.[7][18] Circle the visible spots with a pencil.

    • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine.[18][19][20] Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[18][20]

    • Chemical Stains: If spots are not visible with UV or iodine, use a chemical stain. For example, a potassium permanganate stain is a good general-purpose stain for compounds that can be oxidized.[19] After dipping the plate in the stain, gentle heating may be required to develop the spots.

Interpretation of Results: Making Informed Decisions

A properly executed TLC will provide a clear picture of the reaction's progress.

  • T=0: At the beginning of the reaction, you should see a prominent spot corresponding to your starting material(s) in the reaction mixture lane.

  • As the reaction proceeds: The intensity of the starting material spot(s) should decrease, while a new spot, corresponding to the pyrazole product, should appear and intensify. The pyrazole product will typically have a different Rf value than the starting materials.

  • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[8]

  • Identification of Intermediates and Byproducts: The appearance of additional, transient spots may indicate the formation of reaction intermediates.[22][23] Persistent, unexpected spots could signify the formation of byproducts.[23]

TLC_Interpretation Figure 2: Decision Tree for Interpreting TLC Results start Analyze Developed TLC Plate sm_present Starting Material Spot Present? start->sm_present product_present Product Spot Present? sm_present->product_present Yes continue_rxn Continue Reaction sm_present->continue_rxn No other_spots Other Spots Present? product_present->other_spots Yes product_present->continue_rxn No workup Proceed to Work-up other_spots->workup No characterize Characterize Intermediates/Byproducts other_spots->characterize Yes optimize Optimize Reaction Conditions characterize->optimize

Caption: Interpreting TLC results for reaction monitoring.

Data Presentation: Solvent Systems and Expected Rf Values

The choice of eluent is critical for achieving good separation.[24] The following table provides a starting point for common pyrazole syntheses.

Synthesis Type Reactant Polarity Product Polarity Recommended Starting Eluent (Hexane:Ethyl Acetate) Expected Rf (Product) Notes
Knorr Pyrazole Synthesis High (1,3-dicarbonyls, hydrazines)Moderate to Low7:3 to 1:10.4 - 0.7The polarity of the product can vary significantly based on substituents.
1,3-Dipolar Cycloaddition VariesModerate8:2 to 6:40.3 - 0.6Reactant polarity depends on the specific dipole and dipolarophile used.
Paal-Knorr Synthesis High (1,4-dicarbonyls, amines/ammonia)Moderate to Low7:3 to 1:10.4 - 0.7Similar to the Knorr synthesis, product polarity is substituent-dependent.[25][26][27]

Note: These are general guidelines. The optimal solvent system should be determined experimentally for each specific reaction.[17][28] For highly polar compounds, adding a small amount of methanol or acetic acid to the eluent may be necessary.[13][29]

Conclusion: Ensuring Synthetic Success through Vigilant Monitoring

Thin-Layer Chromatography is an invaluable tool for the real-time monitoring of pyrazole synthesis. Its simplicity, speed, and low cost make it an essential technique in any synthetic chemistry laboratory. By providing a clear visual representation of the reaction's progress, TLC allows researchers to make informed decisions about reaction times, identify potential issues with side reactions or intermediates, and ultimately, ensure the successful synthesis of these important heterocyclic compounds.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Fundamentals and Applications of Thin Layer Chromatography (TLC). (2024, June 9). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Morken, J. P., et al. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Organic Chemistry Explained. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2024, December 14). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • Taddei, M., et al. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.
  • MDPI. (2022, August 6). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Retrieved from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • Zrinski, I. (2006).
  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (2023). International Journal of Chemistry and Chemical Processes, 9(1).
  • University of Calgary. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered in the lab. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of pyrazole synthesis, ensuring your experiments are both successful and reproducible.

Section 1: Troubleshooting Guide

This section addresses the most pressing issues encountered during the synthesis of substituted pyrazoles, offering explanations for the underlying causes and providing concrete, step-by-step solutions.

Issue 1: Poor Regioselectivity & Formation of Isomeric Mixtures

One of the most significant challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is controlling which of the two possible regioisomers is formed.[1] This leads to difficult and often costly separation processes.

Question: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?

Answer: The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[1] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[1]

Primary Controlling Factors & Solutions
  • Reaction Conditions (pH, Solvent, Temperature): This is your most powerful tool for controlling regioselectivity.

    • pH Control: The pH of the medium is paramount. Under acidic conditions, the reaction mechanism can be altered, often reversing the selectivity observed in neutral or basic media.[1] The initial condensation to form the hydrazone intermediate and the subsequent cyclization are both influenced by pH.[2]

      • Protocol: Start by running the reaction under neutral conditions. If a mixture is obtained, introduce a catalytic amount of a weak acid like glacial acetic acid.[3][4] For a systematic approach, screen a range of pH values to find the optimal selectivity.

    • Solvent Choice: The solvent can dramatically influence which carbonyl is attacked. Standard solvents like ethanol often lead to isomeric mixtures.

      • Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity.[5] These solvents are highly polar but non-coordinating, which can stabilize intermediates and influence the transition state of the cyclization step, favoring one isomer over the other.[5]

    • Temperature: While often used to increase reaction rate, temperature can also affect selectivity. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a key role. Electron-withdrawing groups (EWGs) near a carbonyl group increase its reactivity toward nucleophilic attack.[1]

    • Strategy: If you have control over the substrate design, placing a strong EWG (e.g., -CF₃, -NO₂) adjacent to one carbonyl will make it the preferred site of initial attack by the more nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will hinder attack at the nearest carbonyl group.[1] The reaction will preferentially occur at the less sterically encumbered site.

    • Strategy: Introducing a sterically demanding group (e.g., tert-butyl) near one carbonyl can effectively block it, directing the hydrazine to the alternative position.

Visualizing the Regioselectivity Challenge

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B R1_CO R1-C=O CH2 CH2 R1_CO->CH2 Intermediate_A Intermediate A (Attack at R1-C=O) R1_CO->Intermediate_A R3_CO R3-C=O (Unsymmetrical Diketone, R1 ≠ R3) CH2->R3_CO Intermediate_B Intermediate B (Attack at R3-C=O) R3_CO->Intermediate_B Hydrazine R'-NH-NH2 (Substituted Hydrazine) Hydrazine->R1_CO Attack 1 Hydrazine->R3_CO Attack 2 Product_A Regioisomer 1 Intermediate_A->Product_A Cyclization Product_B Regioisomer 2 Intermediate_B->Product_B Cyclization

Caption: Reaction pathways leading to two possible regioisomers.

Data Summary: Effect of Conditions on Regioselectivity
FactorCondition 1Outcome 1Condition 2Outcome 2Reference
Solvent EthanolMixture of isomers (e.g., 1:1.3)2,2,2-Trifluoroethanol (TFE)High selectivity (e.g., 85:15)[5]
pH Neutral/BasicFavors one isomerAcidic (catalytic)Can reverse selectivity or improve it[1][2]
Sterics Small R' on hydrazineLower selectivityBulky R' on hydrazineHigher selectivity for less hindered carbonyl[1]
Issue 2: Low Reaction Yield or Incomplete Conversion

Low yields are a frequent frustration, stemming from incomplete reactions, side product formation, or degradation of materials.

Question: My pyrazole synthesis is not going to completion, or the final yield is consistently low. What should I investigate?

Answer: Optimizing for yield requires a systematic approach that addresses reaction kinetics, stability of reactants and products, and potential side reactions.

Troubleshooting Workflow for Low Yields

G cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield or Incomplete Conversion check_purity 1. Verify Starting Material Purity (>98%) start->check_purity optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions If pure temp Adjust Temperature (e.g., Reflux, Microwave) optimize_conditions->temp time Increase Reaction Time (Monitor by TLC/LC-MS) optimize_conditions->time catalyst Screen Catalysts (e.g., AcOH, Mineral Acid, Lewis Acid) optimize_conditions->catalyst check_side_reactions 3. Identify & Mitigate Side Reactions furan Furan Formation? (Control pH > 3) check_side_reactions->furan oxidation Oxidation? (Use Inert Atmosphere) check_side_reactions->oxidation dimerization Dimerization? (Use Dilute Conditions) check_side_reactions->dimerization temp->check_side_reactions time->check_side_reactions catalyst->check_side_reactions end_node Improved Yield furan->end_node oxidation->end_node dimerization->end_node

Caption: Systematic workflow for troubleshooting low pyrazole yields.

Key Optimization Strategies
  • Purity of Starting Materials: This is a non-negotiable prerequisite. Impurities in your 1,3-dicarbonyl compound or hydrazine can introduce competing side reactions that consume reagents and complicate purification.[6] Always use high-purity starting materials, confirmed by techniques like HPLC or NMR.[6]

  • Reaction Time and Temperature: Many condensation reactions require heat to proceed to completion.[7]

    • Monitoring: Do not rely on a fixed reaction time from the literature. Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine when the starting materials have been fully consumed.[7]

    • Heating: If the reaction is sluggish at room temperature, increase the temperature, potentially to reflux. Microwave-assisted synthesis is an excellent modern technique for drastically reducing reaction times and often improving yields.[7][8]

  • Catalyst Choice and Loading: The Knorr and Paal-Knorr syntheses are typically acid-catalyzed.[7][9]

    • Protic Acids: A catalytic amount of a protic acid like acetic acid is often sufficient.[3][7] However, strong mineral acids can also be used, but care must be taken as highly acidic conditions (pH < 3) can favor the formation of furan byproducts, especially in the Paal-Knorr synthesis.[10][11]

    • Lewis Acids: In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields and reaction rates.[7]

  • Mitigating Side Reactions: The formation of unwanted byproducts is a primary cause of low yields.[7]

    • Incomplete Cyclization: You may be isolating stable hydrazone or enamine intermediates. This indicates the cyclization step is slow. Increasing temperature or optimizing the catalyst can help drive the reaction to completion.[12]

    • Oxidation: If your pyrazole product is sensitive, it may be oxidizing. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[12]

    • Pyrazoline Formation: Sometimes the intermediate pyrazoline is formed and is resistant to aromatization. This can be addressed by in-situ oxidation using reagents like bromine or by simply heating in DMSO under an oxygen atmosphere.[12][13]

Issue 3: Difficult Purification & Presence of Persistent Impurities

Even with a good yield, the final product's purity is essential, especially in drug development.

Question: My crude product is a dark, oily mixture, and standard column chromatography is failing to give me a pure product. What are my options?

Answer: Purification challenges often arise from colored byproducts, residual starting materials with similar polarity to the product, or the formation of tars.

Purification Strategies
  • Addressing Colored Impurities: Dark coloration often suggests the formation of oxidative or polymeric byproducts.

    • Pre-Purification Wash: Before chromatography, try washing a solution of your crude product (e.g., in ethyl acetate or DCM) with a mild reducing agent solution (like sodium bisulfite) to remove oxidative impurities.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes can adsorb many colored impurities. Filter through Celite before proceeding.

    • Neutralize Acidity: If using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic, promoting side reactions. Adding a mild base like sodium acetate can lead to a cleaner reaction.[4]

  • Optimizing Chromatography:

    • Solvent System: Systematically screen solvent systems for column chromatography using TLC. A good system will show clear separation between your product spot and impurities (ΔRf > 0.2).

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18), as these have different selectivities.

  • Crystallization: This is the most effective method for obtaining highly pure material.

    • Solvent Screening: Attempt to recrystallize the crude or semi-purified product from a variety of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted pyrazoles? The Knorr pyrazole synthesis and its variations are the most widely used methods.[3][12] This involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[9] Its versatility allows for a wide range of substituents to be incorporated, but as discussed, it can suffer from regioselectivity issues.[12]

Q2: How do the electronic properties of the hydrazine substituent affect the reaction? The nucleophilicity of the two nitrogen atoms in a substituted hydrazine (R'-NH-NH₂) is different. The nitrogen bearing the substituent (R') is generally less nucleophilic due to steric hindrance and electronic effects. The terminal -NH₂ group is typically the initial site of nucleophilic attack on the dicarbonyl compound. However, this can be modulated by the reaction conditions.[1]

Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis? Yes, there is a growing emphasis on green synthetic strategies.[14] Methods have been developed that utilize water as a solvent, employ biodegradable surfactants, or proceed under solvent-free conditions.[15] Furthermore, microwave-assisted and ultrasound-mediated syntheses can significantly reduce energy consumption and reaction times.[8]

Q4: My 1,3-dicarbonyl starting material is not commercially available. What are my options? It is possible to generate the 1,3-diketone in situ. One common method involves the reaction of a ketone with an acid chloride, which is then immediately treated with hydrazine in a one-pot synthesis.[13][16][17] This avoids the need to isolate the potentially unstable dicarbonyl intermediate.

Section 3: Key Experimental Protocol

General Protocol for Knorr Pyrazole Synthesis (Optimization-Ready)

This protocol for the synthesis of a 3,5-disubstituted pyrazole provides a robust starting point. It is designed to be monitored and optimized.

Reactants:

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone, 1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine, 1.0 - 1.1 eq)

  • Solvent (e.g., Ethanol or 2,2,2-Trifluoroethanol)

  • Catalyst (e.g., Glacial Acetic Acid, optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl). Stir to dissolve.

  • Catalyst Addition (Optional): If catalysis is desired, add 2-3 drops of glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. The addition may be exothermic; for large-scale reactions, consider adding it dropwise or with cooling.

  • Reaction & Monitoring:

    • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C).

    • Monitor the reaction progress every 30-60 minutes by TLC, spotting the reaction mixture against the starting materials.

    • Continue heating until the limiting starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) determined by TLC analysis.

    • Alternatively, if the crude product is a solid, attempt recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[18][19][20]

References

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. CHEM BIODIVERS.
  • J. Org. Chem. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • PMC - PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives.

Sources

Technical Support Center: Overcoming Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these vital scaffolds. Here, we move beyond textbook descriptions to provide actionable, field-proven advice to troubleshoot and optimize your synthetic routes.

Introduction: The Challenge of Regioselectivity

The synthesis of pyrazoles, most classically through the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine. [1][2]When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, leading to the formation of a mixture of regioisomers. [3][4]These isomers often possess nearly identical physical properties, making their separation a significant downstream challenge that can impede drug discovery and development timelines. [5][6]This guide will equip you with the knowledge to predict, control, and overcome this common synthetic hurdle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering at the bench.

Issue 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers.
  • Probable Cause: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the nucleophilic attack of the hydrazine under your current reaction conditions. This is a common outcome when using standard solvents like ethanol at room temperature or reflux. [3]* Solution Workflow:

    • Solvent Modification (High-Impact): Switch from standard protic solvents (e.g., ethanol, methanol) to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). [7]These non-nucleophilic, polar solvents can dramatically enhance regioselectivity, often favoring one isomer by >95:5. They are thought to operate by avoiding competition with the hydrazine for attack at the more reactive carbonyl, thereby increasing the intrinsic selectivity of the reaction. [7] 2. pH Adjustment: The regiochemical outcome is highly dependent on the reaction pH. [1][8] * Acidic Conditions: Adding a catalytic amount of acid can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms and potentially reversing or enhancing selectivity. [4] * Aprotic Dipolar Solvents: In some cases, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can favor the formation of a single regioisomer, particularly with aryl hydrazines. [2][3] 3. Temperature Control: Analyze whether your reaction is under kinetic or thermodynamic control. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the thermodynamically more stable isomer.

Issue 2: The major regioisomer produced is the one I don't want.
  • Probable Cause: The inherent electronic properties of your substrates are directing the reaction towards the undesired product. For instance, a strong electron-withdrawing group (like a trifluoromethyl group) will render the adjacent carbonyl highly electrophilic, making it the primary site of attack for the hydrazine. [8]* Solutions:

    • Reverse the Electronic Demand: If possible, redesign your 1,3-dicarbonyl precursor. Can you place a sterically bulky group near the carbonyl you wish to disfavor for attack? Steric hindrance can often override electronic effects. [8] 2. Leverage a Different Synthetic Strategy: The Knorr synthesis is not the only route to pyrazoles. Consider alternative methods that offer inherent regiocontrol:

      • [3+2] Cycloadditions: Reactions of diazo compounds with alkynes can provide highly regioselective access to polysubstituted pyrazoles. [9][10] * Synthesis from Hydrazones and Nitroolefins: This method can provide excellent regioselectivity for the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. 3. Catalytic Methods: Modern synthetic chemistry offers several catalytic solutions. Iron-catalyzed and ruthenium-catalyzed reactions have been developed for the regioselective synthesis of specific pyrazole substitution patterns.

Issue 3: I've tried optimizing the reaction, but I still have an inseparable mixture of isomers.
  • Probable Cause: The physicochemical properties of your regioisomers (polarity, boiling point, solubility) are too similar for standard purification techniques. [5]* Troubleshooting Purification:

    • Advanced Chromatographic Techniques:

      • Column Chromatography Optimization: If using silica gel, try deactivating it with a small amount of triethylamine in your eluent to minimize tailing of these basic compounds. Alternatively, switch to a different stationary phase like neutral alumina or C18 reversed-phase silica. [5][6] * Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for closely related isomers compared to HPLC.

    • Selective Crystallization: This can be a powerful, scalable purification method.

      • Solvent Screening: Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane) to find conditions where one regioisomer selectively crystallizes.

      • Salt Formation: Exploit the basic nitrogen atoms of the pyrazole ring. Treat the isomeric mixture with a carefully selected acid (e.g., HCl, tartaric acid, camphorsulfonic acid). The resulting diastereomeric salts may have significantly different solubilities, allowing for separation by crystallization. [5]

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in the context of pyrazole synthesis? A1: Regioselectivity refers to the preference for forming one constitutional isomer over another. In the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different pyrazole regioisomers can be formed. [4]This happens because the hydrazine can attack either of the two distinct carbonyl groups, initiating two different cyclization pathways. [1]Controlling which isomer is the major product is the core of overcoming this challenge.

Q2: How can I definitively determine the structure of my regioisomers? A2: The most reliable method is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. [11][12]A NOESY spectrum reveals through-space correlations between protons. An observable cross-peak between a proton on the N1-substituent and a proton at the C5 position of the pyrazole ring provides unambiguous proof of that specific regioisomer's structure. [11]1D ¹H and ¹³C NMR will show different spectra for the isomers, but assigning the correct structure to each spectrum requires the 2D data. [12] Q3: Are there any "rules of thumb" to predict the major regioisomer? A3: While exceptions exist, some general principles can guide your initial predictions:

  • Electronic Effects: The more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH₂) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. [7]Electron-withdrawing groups on the dicarbonyl substrate enhance the electrophilicity of the adjacent carbonyl. [8]* Steric Effects: Large, bulky substituents on either the hydrazine or the dicarbonyl will tend to direct the reaction to the less sterically hindered carbonyl group. [8]* Acidic Conditions: Under acidic catalysis, the reaction mechanism can become more complex, sometimes leading to a reversal of the selectivity observed under neutral conditions. [1][4]

Data-Driven Optimization: The Impact of Solvent Choice

The choice of solvent can be the single most effective parameter to adjust for improving regioselectivity. The following table summarizes data from a study on the reaction of a fluorinated 1,3-diketone with methylhydrazine, highlighting the dramatic effect of fluorinated alcohol solvents. [7]

Entry 1,3-Diketone (R1) Solvent Ratio of Regioisomers (Desired:Undesired)
1 2-Furyl EtOH 1:1.3
2 2-Furyl TFE 85:15
3 2-Furyl HFIP 97:3
4 Phenyl TFE 98:2

| 5 | Phenyl | HFIP | 99:1 |

Data adapted from Fustero, S. et al. J. Org. Chem. 2007, 72 (15), pp 5881–5884. As the data clearly indicates, switching from ethanol (EtOH) to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can profoundly shift the equilibrium to favor a single regioisomer.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
  • Dissolution: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl substrate (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the monosubstituted hydrazine (1.0-1.1 eq) to the solution at room temperature with magnetic stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete within 1-3 hours at room temperature. [7]4. Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the fluorinated solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Problem and Solution

The Knorr Pyrazole Synthesis Pathway

G cluster_start Starting Materials cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 1 Path A Attack at\nCarbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 2 Path B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Substituted\nHydrazine->Attack at\nCarbonyl 2 Intermediate A Intermediate A Attack at\nCarbonyl 1->Intermediate A Intermediate B Intermediate B Attack at\nCarbonyl 2->Intermediate B Regioisomer 1 Regioisomer 1 Intermediate A->Regioisomer 1 Mixture Mixture Regioisomer 1->Mixture Regioisomer 2 Regioisomer 2 Intermediate B->Regioisomer 2 Regioisomer 2->Mixture

Caption: Knorr synthesis pathways leading to two regioisomers.

Troubleshooting Workflow for Improving Regioselectivity

G start Poor Regioselectivity (Isomer Mixture) solvent Change Solvent (e.g., EtOH to TFE/HFIP) start->solvent ph Adjust pH (Acidic or Basic Conditions) solvent->ph No Improvement end High Regioselectivity (Single Isomer) solvent->end Success temp Modify Temperature (Kinetic vs. Thermo Control) ph->temp No Improvement ph->end Success redesign Redesign Substrate or Change Synthetic Route temp->redesign No Improvement temp->end Success redesign->end Success

Caption: Decision tree for optimizing reaction regioselectivity.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5881–5884. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 3784. Available at: [Link]

  • Jones, R. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Makarov, A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(13), 5184. Available at: [Link]

  • Shaw, D. E., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(6), 370-383. Available at: [Link]

  • Li, Y., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(16), 4987. Available at: [Link]

  • Kamal, A., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(26), 4350-4356. Available at: [Link]

  • Guezguez, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Reddy, M. V. R., et al. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Letters in Organic Chemistry, 11(1), 1-6. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(18), 4930–4933. Available at: [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Available at: [Link]

  • Makarov, A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

  • Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Kuang, C., & Yang, Y. (2007). A short review on synthesis of pyrazole derivatives & their properties. International Journal of Creative Research Thoughts. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Singh, R. P., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Engle, K. M., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 23(24), 9494–9498. Available at: [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5881. Available at: [Link]

  • Li, J., & Wang, Z. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Ethyl-5-methyl-1H-pyrazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine. Here, we address common challenges and frequently asked questions to facilitate the optimization of your reaction conditions, ensuring high yield and purity.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired this compound is a frequent challenge. The following steps provide a systematic approach to identify and rectify the root cause.

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A logical, step-by-step investigation is the most effective way to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material Quality (Ethylhydrazine & 3-Oxobutanenitrile) start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok optimize_cond 2. Optimize Reaction Conditions sm_ok->optimize_cond Yes sm_bad Source New/Purify Reagents sm_ok->sm_bad No cond_ok Conditions Optimized? optimize_cond->cond_ok check_workup 3. Evaluate Work-up & Purification cond_ok->check_workup Yes cond_bad Systematically Vary: - Temperature - Solvent - Reaction Time - Catalyst cond_ok->cond_bad No workup_ok Work-up Efficient? check_workup->workup_ok success Improved Yield workup_ok->success Yes workup_bad Adjust pH during extraction Optimize recrystallization solvent workup_ok->workup_bad No sm_bad->check_sm cond_bad->optimize_cond workup_bad->check_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Corrective Actions:

  • Starting Material Integrity:

    • Ethylhydrazine: This reagent can degrade upon storage, especially if exposed to air or moisture. It is often supplied as a salt (e.g., oxalate or sulfate) to improve stability. If using the free base, ensure it is fresh and has been stored under an inert atmosphere.

    • 3-Oxobutanenitrile (Acetoacetonitrile): This β-ketonitrile is susceptible to self-condensation and hydrolysis. Verify its purity by NMR or GC-MS before use.

  • Optimization of Reaction Parameters:

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly employed as they can facilitate the cyclization step. Aprotic solvents such as toluene or dioxane can also be used, sometimes in the presence of a catalyst.

    • Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent. If the yield is low, a systematic increase in temperature may be beneficial. However, excessive heat can lead to decomposition and the formation of byproducts.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete conversion is a common reason for low yields.

Table 1: Effect of Solvent on a Typical Synthesis

SolventTemperature (°C)Typical Reaction Time (h)Observed Yield (%)Notes
EthanolReflux (78)4-675-85Good for small scale; product may crystallize on cooling.
Acetic Acid100-1102-480-90Acts as both solvent and catalyst; can be corrosive.
TolueneReflux (111)6-870-80Requires azeotropic removal of water to drive the reaction to completion.
Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Q: My crude product shows significant impurities by LC-MS and/or NMR analysis. How can I identify and minimize them?

A: Impurity formation is often a consequence of side reactions or incomplete conversion of starting materials. Identifying the structure of the main impurities is the first step towards mitigating their formation.

Common Impurities and Their Mitigation:

  • Unreacted Starting Materials: If significant amounts of ethylhydrazine or 3-oxobutanenitrile remain, this indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure a 1:1 stoichiometric ratio of the reactants.

  • Regioisomer Formation: The reaction between ethylhydrazine and an unsymmetrical β-dicarbonyl compound can potentially lead to the formation of two regioisomers. For 3-oxobutanenitrile, the primary product is the desired this compound. However, under certain conditions, the formation of 1-ethyl-3-methyl-1H-pyrazol-5-amine can occur, though it is generally less favored.

    • Solution: Careful control of pH and temperature can enhance regioselectivity. Acidic conditions typically favor the formation of the desired isomer.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethylhydrazine C Hydrazone Intermediate A->C B 3-Oxobutanenitrile B->C D Enamine Intermediate C->D Tautomerization E This compound D->E Cyclization & Dehydration

Caption: Simplified reaction mechanism for pyrazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of this compound.

Q1: What is the most reliable laboratory-scale protocol for this synthesis?

A1: A widely adopted and reliable method involves the reaction of ethylhydrazine oxalate with 3-oxobutanenitrile in ethanol.

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of ethylhydrazine oxalate (1.0 eq) in ethanol (5-10 mL per gram of oxalate), add 3-oxobutanenitrile (1.0-1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any byproducts over time.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Ethylhydrazine: This compound is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Oxobutanenitrile: This is a nitrile-containing compound and should be handled with care to avoid inhalation or skin contact.

  • Solvents: The solvents used (e.g., ethanol, acetic acid, toluene) are flammable. Ensure that the reaction is performed away from ignition sources.

Q4: Can this synthesis be scaled up for pilot plant or manufacturing purposes?

A4: Yes, this synthesis is amenable to scale-up. However, several factors need to be considered:

  • Heat Transfer: The reaction is exothermic, and efficient heat management is crucial on a larger scale to prevent runaway reactions.

  • Mixing: Ensure adequate mixing to maintain a homogeneous reaction mixture.

  • Work-up: The work-up procedure may need to be adapted for large-scale operations. For instance, liquid-liquid extraction can be challenging on a large scale.

  • Safety: A thorough process safety review is essential before attempting a large-scale synthesis.

Section 3: References

  • General Pyrazole Synthesis: "Comprehensive Organic Chemistry II" (2nd ed.), Vol. 4, pp. 1-140. Elsevier. [Link]

  • Synthesis of Pyrazolamines: A journal article detailing a similar synthesis: Journal of Medicinal Chemistry, 2005 , 48(4), pp 1123–1133. [Link]

  • Safety Data for Ethylhydrazine: PubChem Compound Summary for CID 12797, Ethylhydrazine. [Link]

  • Safety Data for 3-Oxobutanenitrile: PubChem Compound Summary for CID 16734, Acetoacetonitrile. [Link]

Technical Support Center: Synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical side reaction when synthesizing this compound?

A1: The most significant challenge in the synthesis of N-substituted aminopyrazoles is the formation of a regioisomeric byproduct.[1] When reacting ethylhydrazine with a suitable 1,3-dielectrophilic precursor like 3-oxobutanenitrile (acetoacetonitrile), two isomers can be formed: the desired This compound and the undesired 1-ethyl-3-methyl-1H-pyrazol-5-amine . The biological activity of these isomers can differ significantly, making regiocontrol paramount.

Q2: What is the underlying chemical principle that governs the formation of these two regioisomers?

A2: The regiochemical outcome is determined by which nitrogen atom of ethylhydrazine attacks the different electrophilic centers of the precursor. This is governed by a delicate interplay between kinetic and thermodynamic control.[2][3]

  • Kinetic Control: Alkylhydrazines are generally more nucleophilic at the substituted nitrogen atom. Under kinetically controlled conditions (typically basic medium and low temperatures), the reaction is rapid. The initial attack by the more nucleophilic nitrogen is "trapped" by a fast cyclization, leading preferentially to the 3-amino pyrazole isomer.[3][4]

  • Thermodynamic Control: Under neutral or acidic conditions and elevated temperatures, the initial addition steps are reversible. This allows the reaction to equilibrate to the most stable intermediate, which then cyclizes. This pathway typically favors the formation of the thermodynamically more stable 5-amino pyrazole isomer.[3][4]

Q3: What are the ideal starting materials for selectively synthesizing this compound?

A3: The most common and effective route to 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. For your target molecule, the ideal precursors are:

  • Ethylhydrazine: The source of the N1-ethyl group and one of the pyrazole nitrogens.

  • 3-Oxobutanenitrile (acetoacetonitrile): This provides the C3, C4, and C5 atoms of the pyrazole ring, as well as the methyl group at C5 and the amino group at C3.

Using a β-ketoester (like ethyl acetoacetate) instead of a β-ketonitrile can lead to the formation of pyrazolone byproducts, which is another common side reaction.[5][6][7][8]

Q4: My analysis shows two products with the same mass. How can I definitively confirm the regiochemistry of my product?

A4: Standard 1D NMR and mass spectrometry are often insufficient to distinguish between the 1,3- and 1,5-regioisomers. Unambiguous structural determination requires more advanced techniques:[1]

  • 2D NMR Spectroscopy: Techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are powerful for establishing the connectivity between the ethyl group and the specific nitrogen atom in the pyrazole ring.[1]

  • Single-Crystal X-ray Diffraction: This is the gold standard for definitive structural proof, providing an unambiguous 3D structure of the molecule.[1]

Process and Reaction Visualization

Desired vs. Undesired Reaction Pathways

The following diagram illustrates the two competing pathways in the synthesis.

G cluster_0 Reaction Pathways SM Ethylhydrazine + 3-Oxobutanenitrile Kinetic_Control Kinetic Control (Base, Low Temp) SM->Kinetic_Control Thermo_Control Thermodynamic Control (Neutral, High Temp) SM->Thermo_Control Adduct_Kinetic Kinetically Favored Adduct Kinetic_Control->Adduct_Kinetic Fast, Irreversible Cyclization Product_3_Amine Desired Product: This compound Adduct_Kinetic->Product_3_Amine Adduct_Thermo Thermodynamically Favored Adduct Adduct_Kinetic->Adduct_Thermo Equilibration under Thermodynamic Conditions Thermo_Control->Adduct_Thermo Reversible, Equilibrating Product_5_Amine Side Product: 1-ethyl-3-methyl-1H-pyrazol-5-amine Adduct_Thermo->Product_5_Amine

Caption: Control of Reaction Pathways.

Troubleshooting Guide

This guide addresses specific experimental issues related to side product formation and offers solutions grounded in chemical principles.

Problem 1: My TLC/LC-MS shows two major products with the same mass, indicating regioisomer formation.
  • Probable Cause: The reaction conditions are not sufficiently selective, allowing both kinetic and thermodynamic pathways to occur simultaneously. This often happens at intermediate temperatures or with insufficient base.

  • Solution: Implement Strict Kinetic Control

    • Lower the Temperature: Perform the reaction at 0°C or even lower.

    • Use a Strong Base: Employ a base like sodium ethoxide to ensure rapid and irreversible cyclization of the kinetically favored intermediate.[3][4]

    • Order of Addition: Add the ethylhydrazine slowly to a solution of the β-ketonitrile and the base. This ensures that the hydrazine reacts under the established basic conditions immediately.

Problem 2: My main product is the undesired 1-ethyl-3-methyl-1H-pyrazol-5-amine.
  • Probable Cause: Your reaction conditions are favoring the thermodynamic pathway. This is common when running the reaction under neutral or acidic conditions, or at elevated temperatures (e.g., reflux).[3]

  • Solution: Shift to Kinetically Controlled Conditions

    • Follow the protocol outlined in "Problem 1" to switch to conditions that favor the kinetic product. The table below summarizes the key differences.

ParameterKinetic Control (Favors 3-Amino) Thermodynamic Control (Favors 5-Amino)
Temperature Low (e.g., 0°C)Elevated (e.g., Reflux)
Catalyst/Base Strong Base (e.g., NaOEt)Neutral or Acidic (e.g., Acetic Acid)
Outcome Favors this compoundFavors 1-ethyl-3-methyl-1H-pyrazol-5-amine
Problem 3: I am isolating a significant amount of an uncyclized hydrazone intermediate.
  • Probable Cause: The cyclization step is incomplete. This can be due to insufficient reaction time, temperature, or the presence of a deactivating substituent.[1]

  • Solution: Promote Cyclization

    • Increase Reaction Time/Temperature: After the initial addition at low temperature, you may need to allow the reaction to warm to room temperature or slightly above to drive the cyclization to completion. Monitor closely by TLC.

    • Ensure Stoichiometry: Verify the accurate stoichiometry of your reagents. An excess of the β-ketonitrile is generally not problematic, but an excess of hydrazine can lead to other side reactions.

Problem 4: My product is contaminated with a pyrazolone byproduct.
  • Probable Cause: This typically occurs if your starting material is a β-ketoester (e.g., ethyl acetoacetate) instead of a β-ketonitrile. The ester group can be attacked by the second nitrogen of the hydrazine, leading to the formation of a pyrazolone ring after elimination of ethanol.[5][6][7][8]

  • Solution: Use the Correct Starting Material

    • The most effective way to avoid this is to use 3-oxobutanenitrile as your starting material. The nitrile group is more reactive towards the intramolecular nucleophilic attack required for the formation of the aminopyrazole.

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of this compound

This protocol is designed to maximize the yield of the desired 3-amino isomer.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in anhydrous ethanol at 0°C.

  • Addition of β-Ketonitrile: To the sodium ethoxide solution, add 3-oxobutanenitrile (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Hydrazine Addition: Add a solution of ethylhydrazine (1.05 eq) in anhydrous ethanol dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate it from any minor regioisomer and other impurities.

Protocol 2: Purification and Separation of Regioisomers

If a mixture of isomers is obtained, they can often be separated by column chromatography.

  • Column Preparation: Use a silica gel column with a solvent system of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate.

  • Elution: The polarity of the two isomers is often slightly different. Typically, the 5-amino isomer is more polar and will have a lower Rf value on a TLC plate.

  • Gradient Elution: A gradient elution, slowly increasing the percentage of ethyl acetate (or a more polar solvent like methanol in small amounts), can effectively separate the two isomers.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.

References

  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. (2025). BenchChem.
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (2015). Org. Lett., 17, 2964–2967.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015, August 6). The Heterocyclist.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Minimizing side product formation in aminopyrazole synthesis. (2025). BenchChem.
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • Regular Article. Organic Chemistry Research.
  • Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem.
  • Synthesis of Pyrazolone Deriv
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH.
  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates.
  • Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives.
  • Cyclic [beta]-keto esters synthesis and reactions. University of Technology Sydney.
  • and Quinolinyl a,Я-Unsatur

Sources

Technical Support Center: Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. Here, we address common challenges through a troubleshooting and FAQ format, grounding our advice in established chemical principles and authoritative literature.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for synthesizing 3-aminopyrazole derivatives is a variation of the Knorr pyrazole synthesis.[1] This pathway involves the condensation of a β-ketonitrile with a substituted hydrazine.[2] For our target molecule, the key reactants are acetoacetonitrile (3-oxobutanenitrile) and ethylhydrazine .

The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of ethylhydrazine attacks the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate.

  • Cyclization: An intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the nitrile carbon leads to the formation of the pyrazole ring.[2]

Generalized Experimental Protocol
  • Reaction Setup: To a solution of acetoacetonitrile in a suitable solvent (e.g., ethanol, toluene), add ethylhydrazine (or its salt, such as ethylhydrazine oxalate or hydrochloride) dropwise at a controlled temperature (e.g., 0-10 °C).[3][4][5][6]

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Isolation: After cooling, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final this compound.[7]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action & Troubleshooting Steps
Impure Starting Materials Acetoacetonitrile can undergo self-condensation or hydrolysis. Ethylhydrazine is susceptible to oxidation. Impurities will lead to side reactions and reduce the availability of reactants for the main pathway.Verify Purity: Use freshly distilled acetoacetonitrile. For ethylhydrazine, which is often supplied as a more stable salt (oxalate or hydrochloride), ensure it is properly neutralized in situ or used under conditions that liberate the free base.[8] Analytical Check: Confirm the purity of your starting materials via NMR or GC-MS before starting the reaction.
Incomplete Reaction The cyclization step can be slow or reversible. Insufficient reaction time or temperature will leave unreacted hydrazone intermediate in the mixture.[9]Optimize Conditions: 1. Increase Reaction Time: Extend the reflux period and monitor by TLC until the starting material spot disappears. 2. Increase Temperature: If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like toluene to drive the reaction to completion.[8]
Suboptimal pH The initial condensation is often favored under slightly acidic conditions, but the cyclization can be influenced by pH. Highly acidic or basic conditions can promote side reactions or degradation.Control pH: If starting with an ethylhydrazine salt, a base (e.g., triethylamine, NaOEt) is required to liberate the free hydrazine.[10] If the reaction stalls, a catalytic amount of a mild acid (e.g., acetic acid) can sometimes facilitate the cyclization step.[3] Neutralizing the reaction mixture before workup can prevent product degradation.
Mechanical Losses The product can be lost during aqueous workup if it has some water solubility, or during purification if not handled carefully.Refine Workup: Saturate the aqueous layer with NaCl (brine) to reduce the product's solubility and improve extraction efficiency. When performing distillation, ensure the vacuum is sufficiently high and the apparatus is free of leaks to prevent product loss.[7]
Question 2: My purified product contains a significant isomeric impurity. What is it and how can I prevent its formation?

This is the most critical challenge in this synthesis. The impurity is almost certainly the regioisomer: 1-ethyl-3-methyl-1H-pyrazol-5-amine .

The Challenge of Regioselectivity:

Ethylhydrazine is an unsymmetrical nucleophile. The initial attack on the ketone can occur from either the terminal (-NH₂) or the internal (-NH(Et)) nitrogen. Subsequent cyclization leads to two different products. The formation of these regioisomers complicates purification and reduces the yield of the desired product.[9]

dot

Caption: Regioselectivity in pyrazole synthesis.

Strategies to Control Regioselectivity:

Controlling the N-alkylation step is key to avoiding isomeric mixtures.[11] The regioselectivity can be influenced by several factors:

  • Steric Hindrance: The ethyl group on one nitrogen makes it sterically more hindered than the terminal nitrogen. Kinetically, the less hindered terminal nitrogen often reacts faster, which can favor the formation of the precursor to the undesired 5-amino isomer.[12]

  • Electronic Effects: The internal nitrogen is generally more nucleophilic due to the electron-donating effect of the alkyl group.

  • Solvent and Additives: The choice of solvent can play a crucial role. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in similar pyrazole syntheses by stabilizing specific transition states. The presence of certain metal cations can also direct alkylation by forming chelate complexes.[10]

Recommended Actions:

  • Use a Pre-formed Pyrazole: The most effective method to ensure regioselectivity is to first synthesize 3-amino-5-methylpyrazole using hydrazine hydrate, and then perform a selective N-ethylation in a separate step.[13] Alkylation of the parent pyrazole is often more selective.

  • Optimize Alkylation Conditions: When alkylating 3-amino-5-methylpyrazole, the choice of base and solvent is critical. Using a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in a solvent like THF or toluene can provide high selectivity for the desired N1-ethylated product.[10]

  • Kinetic vs. Thermodynamic Control: If performing the one-pot synthesis, reaction conditions can be tuned. Lower temperatures may favor the kinetically controlled product, while higher temperatures and longer reaction times may favor the thermodynamically more stable isomer.[12] Experimentation is key to finding the optimal balance for your desired product.

Question 3: I am having difficulty purifying the final product. What are the best methods?

Aminopyrazoles can be challenging to purify due to their polarity and potential to chelate with silica gel.

Purification Strategy Flowchart:

dot

Purification Crude Crude Product Distill Vacuum Distillation Crude->Distill If thermally stable & B.P. is accessible Column Column Chromatography Crude->Column If non-volatile or isomers present Pure Pure Product >98% Distill->Pure Column->Pure Impure Impure Fractions (Recycle or re-purify) Column->Impure

Caption: Decision workflow for product purification.

Detailed Purification Protocols:

  • Vacuum Distillation: This is often the most effective method for removing non-volatile impurities and unreacted starting materials, provided the product is thermally stable.[7] A typical boiling point for the parent 3-amino-5-methylpyrazole is around 128 °C at 2 mmHg, so the ethylated derivative will have a slightly higher boiling point.[14]

  • Column Chromatography:

    • Deactivate Silica: Amines can streak badly on standard silica gel. Pre-treating the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (~1-2%) can neutralize acidic sites and lead to much better separation.

    • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent like heptane or hexanes and gradually increase the polarity with ethyl acetate or isopropanol. A typical starting point would be 9:1 Heptane:Ethyl Acetate, gradually moving to 1:1.

    • Alternative Stationary Phases: If silica fails, consider using neutral alumina as the stationary phase, which is less acidic and often better for purifying basic compounds.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an excellent final purification step.[15] Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Question 4: My NMR spectrum looks complex, and I suspect I have uncyclized intermediates or byproducts. What should I look for?

Beyond the regioisomer, other impurities can arise from incomplete reactions or side reactions.

Common Byproducts and Their Signatures:

  • Hydrazone Intermediate: If the cyclization is incomplete, you may isolate the stable hydrazone. In the ¹H NMR, you would expect to see the characteristic signals for the ethyl and methyl groups, but the pyrazole ring protons would be absent. Instead, you might see a vinyl proton signal or signals corresponding to the open-chain structure.[9]

  • N-Acetylated Impurity: If acetic acid is used as a solvent or catalyst at high temperatures, the amine group of the product can be acetylated. This would introduce a new acetyl methyl singlet (~2.1 ppm) in the ¹H NMR and a new carbonyl signal (~170 ppm) in the ¹³C NMR.[9]

  • Pyrazolo[1,5-a]pyrimidines: Under harsh conditions, the aminopyrazole product can act as a binucleophile and react with another molecule of the β-ketonitrile starting material to form a fused heterocyclic system.[16] This would result in a much more complex NMR spectrum with a higher molecular weight signal in the mass spectrum.

By carefully analyzing your reaction conditions and using the troubleshooting steps outlined above, you can systematically address the challenges of yield and purity in the synthesis of this compound.

References
  • Vertex AI Search, "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles". Not available online.
  • MDPI, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". [Link]

  • ACS Publications, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". [Link]

  • ACS Publications, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac". Not available online.
  • Recent Advances in Aminopyrazoles Synthesis and Functionaliz
  • Portal de recerca UAB, "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study". [Link]

  • Organic Syntheses, "3(5)-aminopyrazole". [Link]

  • MDPI, "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines". [Link]

  • The Heterocyclist, "Regioselective synthesis of 3- and 5-aminopyrazoles". [Link]

  • Google Patents, "US3920693A - Production of 3-aminopyrazoles".
  • PubMed, "Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates". [Link]

  • Reddit, "Purification of Amino-Pyrazoles : r/OrganicChemistry". [Link]

  • RSC Publishing, "Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones". [Link]

  • ResearchGate, "Approaches towards the synthesis of 5-aminopyrazoles". [Link]

  • Google Patents, "CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulf
  • Patsnap, "Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate". [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Not available online.
  • MDPI, "Recent Advances in Synthesis and Properties of Pyrazoles". [Link]

  • Beilstein Journals, "Approaches towards the synthesis of 5-aminopyrazoles". [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Asian Journal of Chemistry, "Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate". [Link]

  • Google Patents, "EP0623600B1 - Process for the prepar
  • Google Patents, "US5616723A - Process for the prepar
  • Google Patents, "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine".
  • MDPI, "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". [Link]

  • Google Patents, "EP0623600A1 - Process for the prepar
  • PubChem, "Ethylhydrazine". [Link]

  • ResearchGate, "Methylhydrazine reaction with acetone.". [Link]

Sources

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles, with a primary focus on the widely-used Knorr synthesis and related methodologies.

Section 1: Reaction Fundamentals & Mechanism

Q1: What is the fundamental reaction mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic catalysis.[1] The mechanism proceeds through several key steps:

  • Initial Condensation: One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[2][3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[4]

  • Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[2]

Understanding this pathway is critical for troubleshooting, as issues can arise at each stage.

Knorr Pyrazole Synthesis Mechanism General Mechanism of Knorr Pyrazole Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Hemiaminal Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Section 2: Yield Optimization & Troubleshooting

Q2: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I fix it?

A2: Low yield is the most common complaint in pyrazole synthesis. This issue can stem from several factors, including reagent stability, suboptimal reaction conditions, or competing side reactions.[2] A systematic approach is the best way to identify and resolve the problem.

Low_Yield_Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed CheckPurity 1. Verify Starting Material Purity (Hydrazine, Dicarbonyl, Solvent) Start->CheckPurity OptimizeCond 2. Optimize Reaction Conditions CheckPurity->OptimizeCond If purity is confirmed Resolution Improved Yield CheckPurity->Resolution AnalyzeByprod 3. Analyze Byproducts OptimizeCond->AnalyzeByprod If optimization fails Cond_Sub Temperature Time Catalyst Solvent OptimizeCond->Cond_Sub OptimizeCond->Resolution AnalyzeByprod->OptimizeCond Identify side reactions, adjust strategy AnalyzeByprod->Resolution

Caption: Troubleshooting workflow for low reaction yield.

Common Causes and Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure starting materials are consumed.[5] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[6]

  • Reagent Quality: Hydrazine and its derivatives can degrade upon storage. 1,3-dicarbonyl compounds can also be unstable.

    • Troubleshooting: Use freshly opened or purified reagents. The purity of starting materials is critical; impurities can lead to unwanted side reactions.[7]

  • Catalyst Issues: The choice and amount of acid catalyst are crucial.

    • Troubleshooting: For Knorr syntheses, catalytic amounts of a protic acid like acetic acid are common.[8] However, reaction outcomes can be improved with other catalysts.[9] Titrate the amount of catalyst; too much can sometimes promote side reactions.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can slow the reaction rate.[7]

    • Troubleshooting: This may require more forcing conditions (higher temperature, longer reaction time) or screening alternative catalysts that can overcome the steric barrier.

Table 1: Summary of Conditions Affecting Pyrazole Synthesis Yield

ParameterCommon IssueRecommended Action
Temperature Too low, leading to incomplete conversion.Increase temperature, consider refluxing or using microwave irradiation.[5]
Reaction Time Insufficient time for reaction completion.Monitor via TLC/LC-MS and extend time as needed.[5]
Catalyst Suboptimal choice or concentration.Screen different acid catalysts (e.g., AcOH, TsOH, H₂SO₄·SiO₂).[9]
Solvent Poor choice affecting solubility or reactivity.Ethanol is common. For aryl hydrazines, aprotic dipolar solvents may be better.[7]
Reagents Degradation of hydrazine or dicarbonyl.Use high-purity, fresh reagents. Confirm purity before use.[7]
Section 3: Purity, Regioselectivity, and Purification

Q3: My reaction with an unsymmetrical 1,3-diketone gave a mixture of products. How can I control regioselectivity?

A3: This is a classic challenge. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two regioisomeric pyrazoles can form.[10] This occurs because the initial nucleophilic attack can happen at either of the two different carbonyl carbons.

Control of regioselectivity is dictated by the electronic and steric differences between the two carbonyl groups and the reaction conditions:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first. For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing CF₃ group is more reactive.[11]

  • Steric Effects: The less sterically hindered carbonyl is often the preferred site of initial attack.

  • pH Control: The reaction pH can influence which intermediate is favored, thereby directing the regioselectivity. Acidic conditions typically favor attack at the more reactive ketone, while neutral or basic conditions can alter this preference.

Regioselectivity Regioisomer Formation from an Unsymmetrical Dicarbonyl Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at C1 Dicarbonyl->Attack1 Attack2 Attack at C3 Dicarbonyl->Attack2 Hydrazine Substituted Hydrazine (R'-NHNH2) Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Regioisomer A Attack1->Isomer1 Forms via Intermediate A Isomer2 Regioisomer B Attack2->Isomer2 Forms via Intermediate B

Caption: Formation of two regioisomers from an unsymmetrical substrate.

Q4: The reaction mixture turned a deep yellow or red color, and my final product is impure. What is happening?

A4: This is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride, and is often attributed to the formation of colored impurities from the starting material.[12][13]

  • Cause: The discoloration can arise from oxidation or self-condensation of the hydrazine, especially if the reaction mixture becomes acidic from the use of a hydrazine salt.

  • Troubleshooting Steps:

    • Add a Mild Base: If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc). This neutralizes the acid and often leads to a much cleaner reaction profile.[12]

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of colored impurities arising from oxidative processes.[12]

    • Purification: These colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent like toluene or recrystallizing from a suitable solvent system (e.g., ethanol/water, hexanes) is effective.[12][13] Column chromatography is also a reliable method for separating isomers and removing impurities.[10]

Q5: What are the most effective methods for purifying crude pyrazoles?

A5: Purification strategy depends on the nature of the product and impurities.

  • Crystallization: This is the most common and efficient method for solid pyrazoles. Common solvents include ethanol, isopropanol, hexanes, or mixtures with water.

  • Column Chromatography: Silica gel chromatography is highly effective for separating regioisomers or removing closely related impurities.[10] A gradient of ethyl acetate in hexanes is a good starting point for many pyrazole derivatives.

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the pyridine-type nitrogen.[14] They can be protonated and extracted into an acidic aqueous layer, leaving non-basic organic impurities behind. The pyrazole is then recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Acid Addition Salt Formation: A highly effective but less common technique involves dissolving the crude pyrazole in a suitable solvent and treating it with an acid (e.g., phosphoric acid, oxalic acid) to precipitate a crystalline acid addition salt, leaving impurities in the solution.[15][16] The pure pyrazole is then liberated by treating the salt with a base.

Section 4: Experimental Protocols & Safety

Q6: Can you provide a standard, reliable protocol for a Knorr-type pyrazole synthesis?

A6: Certainly. The following protocol details the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone), a neuroprotective agent, which is a classic example of a Knorr condensation using a β-ketoester.[4]

Protocol: Synthesis of Edaravone from Ethyl Acetoacetate and Phenylhydrazine

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Ethanol (as solvent, optional for recrystallization)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]

  • Procedure:

    • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq.). Begin stirring and add phenylhydrazine (1.0 eq.) dropwise. Note: This addition can be exothermic.

    • Heating: Heat the reaction mixture under reflux (approx. 80-100°C) for 1-2 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate/hexanes) until the starting materials are consumed.

    • Isolation: Cool the resulting syrup or solid in an ice bath to induce crystallization.

    • Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove residual starting materials.[4] The pure pyrazolone can be obtained by recrystallization from ethanol.

Q7: What are the critical safety precautions for handling hydrazine and its derivatives?

A7: Hydrazine and its derivatives are hazardous and require strict safety protocols.

  • Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin and are suspected carcinogens.[17][19]

  • Handling:

    • Always handle in a certified chemical fume hood.[20]

    • Wear appropriate PPE: chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), tightly sealed safety goggles, and a flame-resistant lab coat.[18]

    • Avoid creating aerosols or dust.

    • Have an emergency eyewash and shower readily available.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[19]

  • Disposal: Dispose of waste according to institutional and local regulations. Never pour hydrazine waste down the drain. Quench excess hydrazine carefully with an oxidizing agent like sodium hypochlorite (bleach) in a controlled manner.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Process for the purification of pyrazoles. (2011).
  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Book. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

Sources

Technical Support Center: Stability of 1-ethyl-5-methyl-1H-pyrazol-3-amine under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work.

Issue 1: I am observing unexpected peaks in my HPLC analysis after acidic treatment of this compound.

Potential Cause: Under acidic conditions, particularly at elevated temperatures or with strong acids, this compound can undergo degradation. The pyrazole ring, while aromatic and generally stable, can be susceptible to acid-catalyzed reactions.[1] The initial and most probable event is the protonation of a ring nitrogen atom, which can lead to subsequent reactions.[2]

Troubleshooting Steps:

  • Characterize the Unknown Peaks:

    • LC-MS Analysis: The most effective first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on your sample. This will provide the mass-to-charge ratio (m/z) of the unknown impurities, offering clues to their molecular weights and potential structures.

    • Forced Degradation Study: To confirm if the new peaks are degradation products, conduct a controlled forced degradation study.[3][4] This involves intentionally exposing a pure sample of this compound to your acidic conditions and monitoring the formation of the new peaks over time.

  • Optimize Reaction Conditions:

    • Acid Concentration: If possible, reduce the concentration of the acid. A lower proton concentration can disfavor degradation pathways.

    • Temperature: Perform your reaction at the lowest temperature that allows for the desired transformation to proceed at an acceptable rate. Degradation reactions are often accelerated at higher temperatures.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to the acidic environment. Monitor the reaction progress closely to determine the optimal endpoint.

  • Consider Alternative Acid Catalysts:

    • If using a strong mineral acid (e.g., HCl, H₂SO₄), consider switching to a weaker organic acid (e.g., acetic acid, formic acid) if your reaction chemistry allows. In some cases, Lewis acids may also be a viable alternative.

Issue 2: My reaction yield is lower than expected, and I suspect my starting material is degrading.

Potential Cause: Loss of this compound is likely due to degradation in the acidic medium. The protonated form of the pyrazole is more susceptible to nucleophilic attack or ring-opening, leading to the formation of various byproducts.[1][2]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Experimental Protocol: Monitoring Degradation by RP-HPLC

A stability-indicating HPLC method is crucial for distinguishing and quantifying the active pharmaceutical ingredient (API) from its degradation products.[5][6][7]

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at a wavelength where this compound and potential byproducts have significant absorbance (e.g., 220-280 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike this solution into your acidic reaction medium at time zero.

    • At specified time intervals, withdraw an aliquot, quench the reaction (e.g., by neutralizing with a base), and dilute to an appropriate concentration for HPLC analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to time zero.

    • Observe the increase in the peak areas of any new impurities.

ParameterRecommended ConditionRationale
Temperature < 40 °C (or lowest effective)Minimizes thermal degradation.
Acid Weaker organic acids (if possible)Reduces the extent of protonation.
pH As high as the reaction allowsLower proton concentration reduces degradation rate.
Atmosphere Inert (e.g., N₂ or Ar)Prevents potential oxidative degradation.
Table 1: Recommended Conditions to Minimize Degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability of this compound in acidic conditions?

The pyrazole ring is an aromatic system, which generally imparts stability.[1] However, 3-aminopyrazoles are amphoteric, meaning they can act as both acids and bases due to the nitrogen atoms in the ring.[2] In an acidic medium, the pyrazole ring is susceptible to protonation.[2] While relatively stable in dilute or weak acids at room temperature, harsher conditions (concentrated strong acids, elevated temperatures) can promote degradation.

Q2: What is the likely initial step in the acid-catalyzed degradation of this compound?

The most probable initial step is the protonation of one of the nitrogen atoms in the pyrazole ring.[1] For 3(5)-aminopyrazoles, studies have shown that protonation occurs more readily at the pyridine-like endocyclic nitrogen (N2) rather than the exocyclic amine group.[2] This forms a pyrazolium cation, which is more electron-deficient and thus more susceptible to nucleophilic attack or subsequent ring-opening reactions.[1][2]

Caption: Equilibrium of protonation of the pyrazole ring.

Q3: Are there any expected major degradation products?

While specific degradation products for this compound are not extensively documented in the literature, general principles of pyrazole chemistry suggest that degradation could proceed via hydrolysis of the C=N bonds within the protonated ring, potentially leading to ring-opened intermediates. These intermediates could then undergo further reactions or fragmentation. The exact nature of the degradation products would be highly dependent on the specific reaction conditions, including the acid used, temperature, and the presence of other nucleophiles.[1]

Q4: How do the substituents (ethyl and methyl groups) on my compound affect its stability?

The ethyl group at the N1 position and the methyl group at the C5 position are electron-donating groups. These groups can increase the electron density in the pyrazole ring, which might enhance the basicity of the ring nitrogens, making protonation more favorable. However, they also contribute to the overall stability of the aromatic system. Their precise effect on the degradation rate would need to be determined experimentally.

Q5: Can I perform a diazotization reaction with the 3-amino group under acidic conditions without degrading the pyrazole ring?

Diazotization of the exocyclic amino group requires acidic conditions (typically with nitrous acid). This is a common reaction for aminopyrazoles.[8][9] However, there is a competition between the desired diazotization and the potential for ring degradation. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization to minimize the rate of any potential degradation pathways. Careful monitoring of the reaction is essential to ensure the integrity of the pyrazole core.[8]

References

  • BenchChem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • Gama, M. F., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH.
  • Al-Issa, S. A., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives.
  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Bhatt, N., et al. (n.d.). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Organic Chemistry Portal. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines.
  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • PubChem. (n.d.). 1-ethyl-3-methyl-1h-pyrazol-5-amine.
  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • ACS Publications. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ResearchGate. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • ChemicalBook. (n.d.). 1-ETHYL-3-METHYL-1H-PYRAZOL-5-AMINE CAS#: 3524-33-2.

Sources

Technical Support Center: Purification of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-ethyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification, drawing upon established methodologies for pyrazole derivatives and heterocyclic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the likely impurities in a crude sample of this compound?

Understanding the potential impurities is the first step toward devising an effective purification strategy. The nature of these impurities is intrinsically linked to the synthetic route employed. A common route to substituted pyrazoles involves the condensation of a β-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[1]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual ethyl acetoacetate (or a related β-ketoester) and ethylhydrazine are common contaminants.

  • Regioisomers: If the synthesis is not perfectly regioselective, the isomeric product, 1-ethyl-3-methyl-1H-pyrazol-5-amine, could be a significant impurity. The relative amounts of these isomers can depend on the reaction conditions.

  • Incompletely Cyclized Intermediates: Hydrazone intermediates may persist in the crude product if the cyclization reaction is not driven to completion.

  • Solvent and Reagent Residues: Residual solvents (e.g., ethanol, acetic acid) and reagents (e.g., acids or bases used as catalysts) can be present.[2]

  • Degradation Products: Pyrazole amines can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light for extended periods.

Expert Insight: The basicity of the amino group in this compound can influence its reactivity and interaction with acidic impurities or silica gel during chromatography.[3]

Troubleshooting Purification Challenges

Problem 1: My crude product is an oil and won't crystallize. How can I purify it?

This is a common issue, especially when residual solvents or low-melting impurities are present.

Troubleshooting Workflow:

Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the scale-up synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine. This resource is designed for process chemists, researchers, and drug development professionals navigating the complexities of transitioning this synthesis from the bench to pilot or manufacturing scale. We will move beyond simple procedural outlines to address the critical "why" behind each operational step, focusing on safety, efficiency, and impurity control.

Section 1: Foundational Synthetic Strategy & Mechanism

Q: What is the most industrially viable and scalable synthetic route for this compound?

A: The most robust and widely adopted method for constructing the pyrazole core is a variation of the Knorr pyrazole synthesis.[1] For this specific target, the optimal pathway involves the condensation cyclization of ethylhydrazine with a reactive 1,3-dicarbonyl equivalent, specifically an alkali metal salt of cyanoacetone (acetoacetonitrile).[2] This approach is favored for scale-up due to the availability of starting materials, high atom economy, and the avoidance of highly toxic or explosive intermediates often associated with other heterocyclic syntheses.[3][4]

The overall transformation is as follows:

The reaction proceeds via a well-understood mechanism involving initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the aromatic pyrazole ring.[1][5]

G Fig. 1: Knorr-type pyrazole synthesis pathway. Reactants Ethylhydrazine + Cyanoacetone Salt Intermediate1 Initial Condensation (Nucleophilic Attack) Reactants->Intermediate1 H+ cat. Intermediate2 Hydrazone/ Enamine Intermediate Intermediate1->Intermediate2 -H2O Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Tautomerization & Ring Closure Product This compound Intermediate3->Product Dehydration -H2O G Fig. 2: Troubleshooting workflow for low reaction yield. Start Low Yield Observed Check1 Is the reaction complete? Start->Check1 Check2 Are there significant side products? Check1->Check2 Yes Sol1a Increase reaction time or temperature. Check1->Sol1a No Sol1b Check catalyst/acid concentration. Check1->Sol1b No Check3 Was there product loss during work-up? Check2->Check3 No Sol2a Optimize temperature and addition rate. Check2->Sol2a Yes Sol2b Verify reagent purity and stoichiometry. Check2->Sol2b Yes Sol3a Analyze aqueous/organic layers for lost product. Check3->Sol3a Possible Sol3b Optimize extraction pH and solvent volume. Check3->Sol3b Possible

Caption: Fig. 2: Troubleshooting workflow for low reaction yield.

Q: I am observing a persistent impurity that co-purifies with my product. What could it be?

A: Regioisomer formation is a common issue in unsymmetrical pyrazole syntheses. While the reaction of ethylhydrazine with cyanoacetone is generally regioselective, suboptimal conditions can lead to the formation of the undesired 1-ethyl-3-methyl-1H-pyrazol-5-amine isomer.

  • Cause: The formation of this isomer can be influenced by pH and temperature. The cyclization step's regioselectivity depends on which nitrogen of the ethylhydrazine attacks the nitrile group.

  • Mitigation:

    • Strict pH Control: Maintain a slightly acidic pH (4-6) using a catalyst like acetic acid. This protonates the intermediate in a controlled manner, guiding the cyclization correctly. [6] 2. Temperature Management: Avoid excessive temperatures, which can overcome the kinetic barrier and allow the thermodynamically less favorable pathway to occur.

Q: What is the most effective purification strategy for this compound at a multi-kilogram scale?

A: While chromatography is useful in the lab, it is often not economically viable at scale. Crystallization is the preferred method.

  • Initial Work-up: After the reaction is complete, neutralize the mixture and perform a solvent extraction (e.g., with ethyl acetate or dichloromethane) to separate the product from inorganic salts. [3]2. Solvent Swap: Concentrate the organic extract and perform a solvent swap into a suitable crystallization solvent system. A mixture of a soluble solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., heptane, cyclohexane) is often effective.

  • Controlled Cooling: Cool the solution slowly to allow for the growth of large, pure crystals. A rapid crash-cool will trap impurities.

  • Isolation: Isolate the solid product by filtration and wash with a cold portion of the anti-solvent to remove residual mother liquor. Dry under vacuum at a moderate temperature (e.g., 40-50°C).

Section 4: Safety at Scale

Q: What are the primary safety hazards to consider when scaling this process?

A: Safety must be the top priority. The main hazards are:

  • Hydrazine Derivatives: Ethylhydrazine, like hydrazine itself, is toxic and a suspected carcinogen. [5]Handle it in a well-ventilated area or closed system. All personnel must use appropriate PPE, including chemical-resistant gloves, splash goggles, and lab coats.

  • Exothermic Reaction: The initial condensation can release a significant amount of heat. Ensure the reactor has adequate cooling capacity and that a quench plan (e.g., addition of a cold solvent) is in place for thermal runaway scenarios.

  • Flammable Solvents: The use of solvents like ethanol, toluene, or ethyl acetate introduces fire and explosion risks. Ensure all equipment is properly grounded, and operate in an area rated for flammable solvent handling.

Section 5: Example Scale-Up Protocol

This protocol is a representative example and must be adapted and optimized for specific equipment and safety procedures.

Objective: To synthesize ~1.25 kg of this compound.

Reagents:

Reagent Molar Mass Quantity Moles Equivalents
Cyanoacetone Sodium Salt 105.06 g/mol 1.10 kg 10.47 1.05
Ethylhydrazine Sulfate 160.17 g/mol 1.60 kg 9.99 1.00
Sodium Hydroxide (50% w/w) 40.00 g/mol ~0.80 kg ~10.0 ~1.0
Ethanol (200 proof) - 10 L - -
Water, Deionized - 10 L - -
Toluene - 15 L - -

| Heptane | - | 10 L | - | - |

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with cyanoacetone sodium salt (1.10 kg) and a mixture of ethanol (10 L) and water (5 L).

  • Reagent Preparation: In a separate vessel, dissolve ethylhydrazine sulfate (1.60 kg) in water (5 L). Slowly add 50% sodium hydroxide solution until the pH is ~7-8 to liberate the free ethylhydrazine. Cool this solution to 10-15°C.

  • Controlled Addition: Begin stirring the reactor contents and maintain the internal temperature at 20-25°C. Slowly add the ethylhydrazine solution from the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction Drive: Once the addition is complete, heat the reactor jacket to slowly raise the internal temperature to 80-85°C (reflux). Monitor the reaction progress by TLC or LC-MS every 2 hours. Hold at reflux until starting materials are consumed (typically 6-10 hours).

  • Work-up: Cool the reaction mixture to 20-25°C. Add toluene (15 L) and stir for 15 minutes. Separate the aqueous layer. Wash the organic layer with brine (2 x 5 L).

  • Crystallization: Concentrate the organic layer under vacuum to a volume of ~5 L. Slowly add heptane (10 L) over 1 hour with gentle stirring to induce crystallization.

  • Isolation: Cool the resulting slurry to 0-5°C and hold for 2 hours. Filter the solid product, wash the cake with cold heptane (2 x 2 L), and dry in a vacuum oven at 45°C to a constant weight.

Section 6: Product Characterization

The final product should be a solid. Its identity and purity should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
¹H NMR (CDCl₃) Consistent with structure: peaks for ethyl (CH₃ & CH₂), pyrazole methyl, pyrazole CH, and amine (NH₂) protons.
Mass Spec (ESI+) m/z = 126.1 [M+H]⁺
Purity (HPLC) ≥98%

References

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. Troubleshooting common issues in pyrazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • National Institutes of Health (NIH). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • YouTube. synthesis of pyrazoles.
  • Journal of Chemical Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • Molecules. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • Sigma-Aldrich. This compound DiscoveryCPR 956364-46-8.
  • ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • PubChemLite. This compound.

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Analysis of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For N-heterocyclic compounds, particularly substituted pyrazoles which form the backbone of numerous pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for characterization. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 1-ethyl-5-methyl-1H-pyrazol-3-amine, a compound of interest in medicinal chemistry. We will delve into the experimental best practices for data acquisition and provide a detailed interpretation of the spectral features, drawing comparisons with related pyrazole derivatives to offer a comprehensive understanding of its molecular architecture.

I. The Significance of NMR in Pyrazole Characterization

Substituted pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets. NMR spectroscopy provides a powerful, non-destructive tool to map the connectivity and chemical environment of each atom within the molecule. Through the analysis of chemical shifts, coupling constants, and peak integrations, we can confirm the successful synthesis of the target compound and gain insights into its electronic and steric properties.

II. Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of the NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is recommended for obtaining high-resolution 1H and 13C NMR spectra of this compound.

A. Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for pyrazole derivatives. For this guide, we will consider spectra acquired in CDCl3.

  • Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2][3] For the less sensitive 13C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts in organic solvents.[4]

B. NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

  • 13C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

    • Relaxation Delay: A 2-second delay is generally sufficient.

III. Spectral Analysis and Interpretation

The following is a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, based on established principles and data from analogous structures.

A. 1H NMR Spectrum Analysis

The 1H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

  • H4 (Pyrazole Ring): A singlet is expected for the proton at the C4 position of the pyrazole ring. Its chemical shift is anticipated to be in the range of δ 5.5-6.0 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • -NH2 (Amine Group): A broad singlet corresponding to the two protons of the primary amine group is expected. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and solvent. It typically appears in the range of δ 3.5-5.0 ppm and may exchange with deuterium in the presence of D2O.

  • -CH2- (Ethyl Group): The two protons of the methylene group will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The expected chemical shift is in the region of δ 3.8-4.2 ppm, influenced by the electron-withdrawing nitrogen atom of the pyrazole ring.

  • -CH3 (C5-Methyl Group): A singlet for the three protons of the methyl group at the C5 position is predicted. This signal is expected to appear at approximately δ 2.1-2.4 ppm.

  • -CH3 (Ethyl Group): The three protons of the terminal methyl group of the ethyl substituent will appear as a triplet, coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3). This signal is expected to be the most upfield, in the range of δ 1.2-1.5 ppm.

B. 13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum is expected to display six distinct signals, one for each unique carbon atom.

  • C3 (Pyrazole Ring): The carbon atom bearing the amine group is expected to be significantly deshielded, with a chemical shift in the range of δ 150-155 ppm.

  • C5 (Pyrazole Ring): The carbon atom attached to the methyl group is also expected to be downfield, with a predicted chemical shift around δ 140-145 ppm.

  • C4 (Pyrazole Ring): The C4 carbon of the pyrazole ring is anticipated to be the most shielded of the ring carbons, with a chemical shift in the region of δ 90-95 ppm.

  • -CH2- (Ethyl Group): The methylene carbon of the ethyl group is expected to have a chemical shift in the range of δ 40-45 ppm.

  • -CH3 (C5-Methyl Group): The methyl carbon attached to the C5 position is predicted to appear at approximately δ 10-15 ppm.

  • -CH3 (Ethyl Group): The terminal methyl carbon of the ethyl group is expected to be the most upfield signal, with a chemical shift in the range of δ 14-18 ppm.

IV. Comparative Analysis with Structurally Related Pyrazoles

To provide context for the predicted chemical shifts, a comparison with known pyrazole derivatives is invaluable. The electronic effects of the substituents play a crucial role in determining the precise chemical shifts.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)Reference
3,5-dimethyl-1-phenyl-1H-pyrazole148.1106.4139.4[5]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole148.0105.9139.1[5]
This compound (Predicted) 150-155 90-95 140-145 -

The electron-donating amino group at the C3 position in our target molecule is expected to significantly influence the electronic environment of the pyrazole ring compared to the phenyl-substituted analogs. This is predicted to cause a downfield shift for C3 and an upfield shift for C4.

V. Visualization of Molecular Structure and Connectivity

A graphical representation can aid in visualizing the molecular structure and the relationships between the different nuclei.

Caption: Molecular structure of this compound.

VI. Conclusion

The comprehensive analysis of 1H and 13C NMR spectra is an indispensable step in the characterization of this compound. By following rigorous experimental protocols and applying fundamental principles of NMR spectroscopy, researchers can confidently verify the structure of this and related pyrazole derivatives. The predicted chemical shifts and coupling patterns outlined in this guide provide a solid framework for the interpretation of experimentally acquired data, thereby accelerating research and development in fields that rely on these important heterocyclic compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Fruchier, A., & Elguero, J. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 21(10), 615-620.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Elguero, J., Jagerovic, N., & Silva, A. M. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(12), 797-807.
  • Davarani, S. S. H., & Faramarzi, S. (2004). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 9(4), 247-253.
  • Trofimov, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6629.
  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294.
  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.

Sources

Navigating the Mass Spectral Landscape of Pyrazole-Based Amines: A Comparative Guide to the Fragmentation of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of this analytical endeavor. This guide provides an in-depth exploration of the mass spectral characteristics of 1-ethyl-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, we present a meticulously constructed theoretical fragmentation analysis, benchmarked against experimentally determined mass spectra of structurally analogous compounds. This comparative approach, grounded in the fundamental principles of mass spectrometry, offers a robust framework for the identification and characterization of this and related pyrazole derivatives.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring system is a well-established pharmacophore, forming the structural basis of a diverse array of therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, and its metabolic stability. Understanding the mass spectral behavior of substituted pyrazoles is therefore of critical importance for metabolism studies, impurity profiling, and quality control in drug development pipelines.

Predicting the Mass Spectrum of this compound

Given the absence of an experimental mass spectrum for this compound in common databases, we have employed computational fragmentation prediction tools to generate a theoretical electron ionization (EI) mass spectrum. This prediction is informed by established fragmentation rules for heterocyclic compounds and amines.

Predicted Electron Ionization (EI) Mass Spectrum:

m/z Predicted Relative Intensity (%) Plausible Fragment Ion
125100[M]•+ (Molecular Ion)
11060[M - CH3]•+
9745[M - C2H4]•+
8230[M - C2H5N]•+
6825[M - C2H5N - CH3]•+
5420[C3H4N]+

Comparative Analysis with Structurally Related Pyrazoles

To validate our predicted fragmentation and provide a tangible analytical context, we will compare the theoretical data for our target molecule with the experimentally determined EI mass spectra of two structurally related compounds obtained from the NIST Mass Spectrometry Data Center.

Case Study 1: 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester

This compound shares the 5-methylpyrazole core with our target molecule but features an ethyl carboxylate group at the 3-position instead of an amine. Its fragmentation provides insights into the behavior of the pyrazole ring itself. The NIST WebBook provides an experimental EI mass spectrum for this compound[1][2][3][4].

Key Experimental Fragments for Ethyl 5-methyl-1H-pyrazole-3-carboxylate:

m/z Relative Intensity (%) Plausible Fragment Ion
15440[M]•+
125100[M - C2H5]•+
10970[M - OC2H5]•+
8130[M - COOC2H5]•+
5425[C3H4N]+

The fragmentation is dominated by losses related to the ethyl ester group, such as the loss of an ethyl radical (M-29) and an ethoxy radical (M-45). The ion at m/z 81 represents the pyrazole ring after loss of the entire ester group. The presence of the m/z 54 fragment is characteristic of the pyrazole ring itself and is also predicted for our target molecule.

Case Study 2: Ethyl 5-amino-1-methylpyrazole-4-carboxylate

This isomer of our first case study, with an amino group at the 5-position, provides a closer comparison to the amino-substituted pyrazole core of our target. The NIST WebBook also contains the experimental EI spectrum for this molecule[5].

Key Experimental Fragments for Ethyl 5-amino-1-methylpyrazole-4-carboxylate:

m/z Relative Intensity (%) Plausible Fragment Ion
169100[M]•+
14050[M - C2H5]•+
12480[M - OC2H5]•+
9640[M - COOC2H5]•+
6930[C3H5N2]+

Similar to the previous example, fragmentation is heavily influenced by the ethyl carboxylate group. However, the presence of the amino group influences the relative abundance of the fragment ions.

Deciphering the Fragmentation Pathways

The fragmentation of pyrazole derivatives under electron ionization typically follows several key pathways, including ring cleavage and losses of substituents.[6][7][8][9]

Alpha-Cleavage

For this compound, the ethyl group attached to the nitrogen atom is susceptible to alpha-cleavage, leading to the loss of a methyl radical to form a stable cation.

M•+ (m/z 125) M•+ (m/z 125) [M - CH3]•+ (m/z 110) [M - CH3]•+ (m/z 110) M•+ (m/z 125)->[M - CH3]•+ (m/z 110) -•CH3

Caption: Alpha-cleavage of the ethyl group.

McLafferty-type Rearrangement

The ethyl group can also undergo a McLafferty-type rearrangement, involving the transfer of a hydrogen atom to the pyrazole ring with the subsequent loss of ethene.

M•+ (m/z 125) M•+ (m/z 125) [M - C2H4]•+ (m/z 97) [M - C2H4]•+ (m/z 97) M•+ (m/z 125)->[M - C2H4]•+ (m/z 97) - C2H4

Caption: McLafferty rearrangement of the ethyl group.

Ring Fragmentation

A characteristic fragmentation of the pyrazole ring involves the expulsion of a molecule of hydrogen cyanide (HCN) or acetonitrile (CH3CN).

M•+ (m/z 125) M•+ (m/z 125) Fragment (m/z 98) Fragment (m/z 98) M•+ (m/z 125)->Fragment (m/z 98) - HCN Fragment (m/z 57) Fragment (m/z 57) Fragment (m/z 98)->Fragment (m/z 57) - C2H5

Caption: Pyrazole ring fragmentation.

Experimental Protocols for Mass Spectrometric Analysis

To acquire high-quality mass spectral data for this compound and similar compounds, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target molecule.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[10][11]

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection Separation in Column Separation in Column Sample Injection->Separation in Column Elution Elution Separation in Column->Elution Ionization (EI) Ionization (EI) Elution->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector

Caption: GC-MS workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For less volatile analogs or for achieving higher sensitivity, LC-MS/MS with electrospray ionization (ESI) is the preferred method.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is recommended for the basic amine functionality.[12]

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (Nitrogen): 30-50 psi.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the protonated molecule [M+H]+ and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions.

cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry Sample Injection Sample Injection Separation in Column Separation in Column Sample Injection->Separation in Column Elution Elution Separation in Column->Elution Ionization (ESI) Ionization (ESI) Elution->Ionization (ESI) MS1 (Precursor Selection) MS1 (Precursor Selection) Ionization (ESI)->MS1 (Precursor Selection) Collision Cell (CID) Collision Cell (CID) MS1 (Precursor Selection)->Collision Cell (CID) MS2 (Fragment Analysis) MS2 (Fragment Analysis) Collision Cell (CID)->MS2 (Fragment Analysis) Detector Detector MS2 (Fragment Analysis)->Detector

Caption: LC-MS/MS workflow.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectral behavior of this compound. By combining theoretical fragmentation predictions with comparative analysis of experimentally determined spectra of related compounds, researchers can confidently approach the structural elucidation of this and other novel pyrazole derivatives. The detailed experimental protocols provided herein offer a practical starting point for acquiring high-quality mass spectrometry data, a critical step in advancing drug discovery and development efforts.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Essential Guide to Electron Ionization in GC–MS | LCGC International. (2019, April 1). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mass fragmentation pattern of compound 4l | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1-ethyl-3-methyl-1h-pyrazol-5-amine - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • 5-Ethyl-1-methyl-1H-pyrazol-3-amine - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? | ResearchGate. (2013, June 14). Retrieved January 18, 2026, from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 18, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (2023, January 18). Retrieved January 18, 2026, from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Spring Webinars 2017 Part 3: Electron Ionization Source Parameters in GC-MS. (n.d.). Retrieved January 18, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1-ethyl-3-methyl-1h-pyrazol-5-amine - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Bioactivity of Pyrazole Scaffolds: An Analysis of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] From kinase inhibition in oncology to antimicrobial applications, the versatility of the pyrazole ring allows for fine-tuning of its pharmacological profile through targeted substitutions.[4][5][6] This guide provides a comparative analysis of the potential bioactivity of a specific, less-characterized derivative, 1-ethyl-5-methyl-1H-pyrazol-3-amine , by contextualizing its structural features against a landscape of well-documented, bioactive pyrazole analogues.

Our objective is to dissect the structure-activity relationships (SAR) that govern the efficacy of pyrazoles in key therapeutic areas. By understanding the impact of substitutions at the N1, C3, and C5 positions, we can formulate a scientifically grounded hypothesis regarding the potential biological profile of this compound and guide future experimental validations.

Structural Deconstruction of this compound

To predict the bioactivity of our target molecule, we must first examine its constituent parts:

  • 3-Amino Group: The presence of an amino group at the C3 (or C5, due to tautomerism) position is a critical feature.[7] This group can act as a hydrogen bond donor, a key interaction for anchoring the molecule within the active site of biological targets like protein kinases.[8] Many potent kinase inhibitors and other bioactive molecules are built upon a 3-aminopyrazole core.[8][9][10]

  • N1-Ethyl Group: Alkylation at the N1 position significantly influences the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. The ethyl group is a relatively small, lipophilic substituent that can orient the molecule within a binding pocket and may enhance cell membrane permeability compared to an unsubstituted N1 position.

  • C5-Methyl Group: A methyl group at the C5 position provides steric bulk and can be involved in hydrophobic interactions within a target's active site. Its placement can also influence the orientation of other substituents and the overall conformation of the molecule.

Based on these features, we will now compare this compound to other pyrazoles with established bioactivities.

Comparative Bioactivity Analysis

Kinase Inhibition: The Power of the Pyrazole Core

Pyrazole derivatives are prolific as protein kinase inhibitors, with several approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), featuring this scaffold.[11] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][2] The pyrazole ring often serves as a bioisostere for adenine, enabling it to bind to the ATP-binding site of kinases.

Structure-Activity Relationship Insights:

The potency and selectivity of pyrazole-based kinase inhibitors are heavily dictated by the substituents on the ring.[11] For instance, large aromatic groups are often appended to the pyrazole core to occupy hydrophobic pockets in the kinase active site, leading to high-affinity binding.

Table 1: Comparison with Known Pyrazole-Based Kinase Inhibitors

Compound IDStructureTarget Kinase(s)IC₅₀ (nM)Key Structural Differences from Target MoleculeReference
Target Molecule This compound UnknownUnknown--
Ruxolitinib Pyrrolo[2,3-d]pyrimidine core attached to a pyrazole ringJAK1 / JAK2~3Fused heterocyclic system; lacks a free 3-amino group.[11]
Compound 29 Pyrazolo[1,5-a]pyrimidine core with aryl substitutionCDK210,050 (HepG2)Fused ring system; significant steric bulk from aryl groups.[4]
Compound 23 Benzoxazine-pyrazole hybridEGFR513.2Complex hybrid structure; lacks a free 3-amino group.[4]
Compound 6 Pyrazole with nitro-aryl and other substitutionsAurora A160Presence of a nitro-aryl group, critical for activity.[1]

Analysis: Compared to highly potent kinase inhibitors, this compound is a significantly simpler molecule. It lacks the large, hydrophobic aryl groups and fused ring systems that are characteristic of many low-nanomolar inhibitors.[4][11] While the 3-amino group provides a crucial hydrogen bonding point, the absence of more extensive substitutions suggests that if it does possess kinase inhibitory activity, it would likely be of moderate potency and/or low selectivity.

kinase_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->PI3K Inhibits Pyrazole->AKT Inhibits

Figure 1: Generalized PI3K/AKT signaling pathway, a common target for pyrazole-based kinase inhibitors.

Anticancer and Cytotoxic Activity

The anticancer activity of pyrazole derivatives often stems from their ability to inhibit kinases involved in cell proliferation, but other mechanisms like inducing apoptosis or inhibiting tubulin polymerization also exist.[4] Cytotoxicity is typically evaluated against a panel of human cancer cell lines.

Structure-Activity Relationship Insights:

Potent cytotoxic pyrazoles frequently feature complex substitutions, including fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidine) and various aryl groups that enhance their interaction with biological targets.[12][13]

Table 2: Comparison with Pyrazoles Exhibiting Anticancer Activity

Compound IDStructureTarget Cell LineIC₅₀ (µM)Key Structural Differences from Target MoleculeReference
Target Molecule This compound UnknownUnknown--
Compound 43 Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25Contains a carbaldehyde and complex aryl substitutions.[4]
Compound 15 Morpholine-benzimidazole-pyrazole hybridMCF-7 (Breast)0.042Complex multi-ring structure designed as a tubulin inhibitor.[4]
Compound 5 Pyrazolo[3,4-d]pyrimidine derivativeHepG2 (Liver)13.14Fused pyrimidine ring system.[14]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7Phenyl groups at C3 and C5 instead of amino/methyl groups.[15]

Analysis: this compound is structurally dissimilar to the highly potent anticancer agents listed. These agents often have IC₅₀ values in the low micromolar or even nanomolar range, a potency achieved through complex molecular architectures.[4] The simple alkyl substitutions on our target molecule make it unlikely to exhibit high cytotoxicity. It could, however, serve as a valuable starting fragment for the synthesis of more complex and potent derivatives.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[5][6][16] The structural features required for antimicrobial effects can differ significantly from those for anticancer activity.

Structure-Activity Relationship Insights:

Antimicrobial pyrazoles often incorporate moieties known for such activity, such as halogenated phenyl rings, semicarbazones, or are fused to other heterocyclic systems like chromenes.[5][16] Lipophilicity, conferred by substituents, plays a crucial role in the ability of these compounds to penetrate microbial cell walls.[6]

Table 3: Comparison with Pyrazoles Exhibiting Antimicrobial Activity

Compound IDStructureTarget OrganismMIC (µg/mL)Key Structural Differences from Target MoleculeReference
Target Molecule This compound UnknownUnknown--
Compound 3 Pyrazole with p-chlorophenyl and semicarbazone moietiesE. coli0.25Contains a 4-chlorophenyl ring and a semicarbazone side chain.[16][17]
Compound 4 Pyrazole with p-nitrophenyl and semicarbazone moietiesS. epidermidis0.25Contains a 4-nitrophenyl ring and a semicarbazone side chain.[16][17]
Compound 2 Pyrazole with p-methoxyphenyl and semicarbazone moietiesA. niger1Contains a 4-methoxyphenyl ring and a semicarbazone side chain.[16][18]

Analysis: The potent antimicrobial pyrazoles in Table 3 all contain a substituted phenyl ring and a semicarbazone group, which are described as essential pharmacophoric requirements for their activity.[16] this compound lacks these specific features entirely. Therefore, it is unlikely to possess strong antimicrobial properties, although weak to moderate activity cannot be entirely ruled out without experimental testing. A recent study on 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties showed potent antimicrobial activity, highlighting that novel combinations of functional groups can yield highly active compounds.[19]

Experimental Methodologies for Bioactivity Screening

To empirically determine the bioactivity of this compound, standardized, self-validating assays are required. Below are detailed protocols for assessing the activities discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Prepare a reaction mix containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a kinase buffer.

  • Compound Addition: Dispense the reaction mix into a 384-well plate. Add this compound at various concentrations (e.g., 10-point serial dilution from 100 µM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

mtt_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Add serial dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT Reagent (10 µL/well) D->E F Incubate for 4h (formazan formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and determine the IC₅₀ value.[15]

Conclusion and Future Perspectives

A thorough analysis of structure-activity relationships within the vast family of pyrazole derivatives allows us to formulate a predictive assessment of This compound . While its 3-amino group provides a potential anchor for target binding, the molecule's overall simplicity and lack of complex aryl or heterocyclic substituents suggest it is unlikely to be a highly potent kinase inhibitor, anticancer agent, or antimicrobial compound when compared to heavily optimized, state-of-the-art derivatives.

However, this does not diminish its value. The true potential of this compound likely lies in its role as a versatile chemical building block.[10][20] Its functional groups—the primary amine and the reactive positions on the pyrazole ring—are ideal starting points for the synthesis of more complex and decorated libraries of compounds. Future research should focus on the experimental validation of its bioactivity using the protocols outlined herein. Even if found to be modest, these results would provide a crucial baseline for subsequent medicinal chemistry efforts aimed at elaborating this simple scaffold into the next generation of potent and selective therapeutic agents.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. PubMed. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org. Available at: [Link]

  • Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole. AIP Publishing. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative. ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of 1-ethyl-5-methyl-1H-pyrazol-3-amine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-ethyl-5-methyl-1H-pyrazol-3-amine, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for this purpose against other analytical techniques. We will delve into the rationale behind method development, present a detailed validation protocol grounded in regulatory standards, and offer supporting data to guide researchers and drug development professionals in their analytical strategy.

The Criticality of Purity for Pyrazole-Based APIs

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of various therapeutic agents.[1] The specific compound, this compound, is a substituted aminopyrazole. The nature and level of impurities in such an API can arise from starting materials, intermediates, by-products of the synthesis, or degradation.[2] These impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main component from any potential impurities.

The common synthesis route for pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This process can lead to various impurities, including regioisomers, unreacted starting materials, and by-products from side reactions. For instance, the synthesis could potentially leave residual hydrazine, which is a known mutagenic impurity, or other isomeric pyrazoles.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile, polar compounds like aromatic amines, reverse-phase HPLC (RP-HPLC) is the predominant analytical technique.[4] Its high resolving power, sensitivity, and adaptability make it ideal for separating complex mixtures and quantifying individual components.

Proposed HPLC Method for this compound

Based on the analysis of similar aromatic amines and related pyrazole structures, a robust RP-HPLC method is proposed. The basic nature of the amine group necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Method Parameters Rationale:

  • Column: A C18 column is chosen for its hydrophobicity, providing good retention for the moderately polar analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier in RP-HPLC. The phosphate buffer is used to control the pH and suppress the ionization of the basic amine, leading to a symmetrical peak shape. An acidic pH (e.g., pH 2.5-3.5) will ensure the amine is protonated and interacts favorably with the stationary phase.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole ring (typically around 220-250 nm) provides good sensitivity.

  • Gradient Elution: A gradient is proposed to ensure the elution of any potential impurities with a wide range of polarities, from polar starting materials to more non-polar by-products.

Experimental Protocol: HPLC Purity Determination

  • Preparation of Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Preparation of Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity by area normalization.

Method Validation: A Self-Validating System for Trustworthiness

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting Dev Develop HPLC Method Specificity Specificity (Peak Purity) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability Report Validation Report SolutionStability->Report

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method for this compound purity would involve the following parameters as per ICH Q2(R1):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running a blank, a placebo (if in a formulation), the API, and a mixture of the API with known impurities. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50% to 150% of the target concentration should be prepared and injected. The correlation coefficient (r²) should be > 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spiking a placebo or a known sample with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.[8][9]

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established and accepted by regulatory agencies.Requires solvent consumption, can be time-consuming for method development.Excellent: Ideal for separating and quantifying the API and its potential non-volatile impurities.
Gas Chromatography (GC) Differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds, excellent for residual solvent analysis.Requires analytes to be volatile and thermally stable, derivatization may be necessary for polar compounds like amines.[10][11]Limited: The analyte has a relatively high boiling point and is polar, making it less suitable for direct GC analysis without derivatization. Useful for detecting volatile starting materials or residual solvents.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, low sample and reagent consumption, can separate charged and neutral molecules.Lower sensitivity compared to HPLC-UV, reproducibility can be a challenge.Good: Can be a powerful alternative or complementary technique, especially for separating charged impurities or isomers.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Faster separations and lower solvent consumption compared to HPLC, environmentally friendly.Higher initial instrument cost, less universally applicable than HPLC.Promising: Offers a "greener" and potentially faster alternative to HPLC, particularly for chiral separations if relevant.
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and screening.Not quantitative, lower resolution compared to HPLC.[2]Limited: Suitable for preliminary purity checks and in-process controls but not for final quantitative purity assessment.

Technique_Comparison cluster_0 Primary Quantitative Methods cluster_1 Qualitative/Screening HPLC HPLC GC GC CE CE SFC SFC TLC TLC Analyte 1-ethyl-5-methyl- 1H-pyrazol-3-amine Analyte->HPLC Excellent Suitability Analyte->GC Limited Suitability (derivatization likely needed) Analyte->CE Good Suitability Analyte->SFC Promising Alternative Analyte->TLC Screening Only

Conclusion: A Validated HPLC Method as the Path Forward

For the comprehensive purity validation of this compound, a well-developed and rigorously validated reverse-phase HPLC method stands as the most reliable and regulatory-accepted approach. Its ability to separate a wide range of potential impurities with high resolution and sensitivity is unmatched by other common laboratory techniques for this type of analyte. While complementary methods like GC (for volatile impurities) and CE can provide additional information, HPLC remains the cornerstone for establishing the purity profile of this and similar pyrazole-based APIs. The detailed validation protocol outlined in this guide provides a clear pathway to establishing a trustworthy analytical method that meets the stringent requirements of the pharmaceutical industry.

References

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). IntechOpen. Retrieved January 18, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 18, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc. (2025, October 4). ResolveMass Laboratories Inc. Retrieved January 18, 2026, from [Link]

  • Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd. Retrieved January 18, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Impurity Profiling in different analytical techniques. - IJNRD. (2024, February 2). International Journal of Novel Research and Development. Retrieved January 18, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). European Medicines Agency. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (n.d.). IntechOpen. Retrieved January 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Bryan Research & Engineering, LLC. Retrieved January 18, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). University of Helsinki. Retrieved January 18, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved January 18, 2026, from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023, May 20). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Review on Synthesis of pyrazole and pyrazolines - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-5-Methyl-1H-Pyrazol-3-Amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently yields biologically active compounds across a range of therapeutic targets.[1][2] Among these, aminopyrazole derivatives have garnered significant attention, particularly as potent inhibitors of protein kinases—enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 1-ethyl-5-methyl-1H-pyrazol-3-amine scaffold, with a focus on their potential as kinase inhibitors. By dissecting the influence of specific structural modifications, we aim to furnish researchers with actionable insights for the rational design of next-generation therapeutic agents.

The this compound Core: A Promising Starting Point

The this compound core represents a promising starting point for the development of kinase inhibitors. The 3-amino group provides a crucial anchor point for interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[5] The substituents at the N1 and C5 positions of the pyrazole ring offer opportunities for synthetic diversification to fine-tune potency, selectivity, and pharmacokinetic properties. Understanding how modifications at these positions impact biological activity is paramount for successful drug design.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and the moieties attached to the 3-amino group. The following sections dissect the SAR at each key position, supported by experimental data from relevant studies.

The Influence of N1-Substitution

The substituent at the N1 position of the pyrazole ring plays a critical role in modulating the potency and selectivity of these analogs. While the core topic of this guide is the 1-ethyl derivative, understanding the impact of varying this alkyl group is crucial for optimization.

SAR studies on related aminopyrazole-based kinase inhibitors have shown that the size and nature of the N1-substituent can significantly influence activity. For instance, in a series of aminopyrazole-based c-Jun N-terminal kinase 3 (JNK3) inhibitors, it was observed that larger substituents on the pyrazole nitrogen could lead to improved isoform selectivity.[6] An N-isopropyl substitution on the pyrazole ring yielded a JNK3 inhibitor with better selectivity compared to the corresponding N-methyl analog.[6] This suggests that the ethyl group in our core scaffold likely occupies a specific hydrophobic pocket within the kinase active site, and its size and lipophilicity are key determinants of binding affinity.

The Impact of C5-Substitution

The methyl group at the C5 position also contributes to the overall activity profile. This small, lipophilic group can engage in van der Waals interactions within the kinase active site. The SAR of pyrazole-based inhibitors often reveals that even minor changes at this position can have a profound impact on potency.

For instance, in the development of pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors, the introduction of different alkyl groups at a position analogous to C5 led to distinct kinase inhibition profiles.[7] While a methyl group was found to be optimal for Haspin inhibition in one series, larger alkyl groups shifted the selectivity towards other kinases like CLK1 and CDK9.[7] This highlights the sensitivity of the kinase active site to the size and shape of the C5-substituent.

The Criticality of the 3-Amino Moiety and its Substituents

The 3-amino group is arguably the most critical functional group for the kinase inhibitory activity of this scaffold. It typically forms key hydrogen bonding interactions with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.[5] Consequently, the nature of the substituent attached to this amino group is a primary determinant of potency and selectivity.

In a comprehensive study on aminopyrazole-based JNK3 inhibitors, an extensive SAR exploration of the amide moiety attached to the 3-amino group was conducted.[6] The findings from this study, summarized in the table below, provide valuable insights into the types of substituents that are well-tolerated and those that enhance activity.

Compound IDR Group (Amide Moiety)JNK1 IC50 (µM)JNK3 IC50 (µM)JNK3/JNK1 Selectivity
8c 4-Methylpyridin-2-yl0.0420.002318.3
22b 2-Methylpyridin-4-yl0.6650.008578.2
26a N-Methylpyrazol-4-yl0.120.006518.5
26f N-Isopropylpyrazol-4-yl0.350.00843.8
Data extracted and adapted from Zhang, T., et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.[6]

From this data, several key SAR trends emerge:

  • Positional Isomers Matter: Moving the methyl group on the pyridine ring from the 4-position (8c ) to the 2-position (22b ) decreased JNK3 potency slightly but significantly reduced JNK1 activity, leading to a substantial improvement in selectivity.[6]

  • Heterocyclic Amides are Favorable: Five-membered heterocyclic amides, such as N-methylpyrazole (26a ), demonstrated comparable potency to the pyridyl analogs.[6]

  • Steric Bulk on the Amide Heterocycle can Enhance Selectivity: Increasing the steric bulk on the pyrazole amide, for example, by replacing N-methyl with N-isopropyl (26f ), led to a notable increase in JNK3 selectivity over JNK1.[6]

These findings underscore the importance of exploring a diverse range of aromatic and heteroaromatic amides at the 3-amino position to optimize both potency and selectivity.

Experimental Protocols

To facilitate further research in this area, a representative experimental protocol for the synthesis of a key intermediate and a general method for amide coupling are provided below.

Synthesis of this compound

A common synthetic route to 3-amino-pyrazoles involves the cyclization of a β-ketonitrile with a hydrazine derivative.

Step-by-step Methodology:

  • Reaction Setup: To a solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Addition of Ketone: Slowly add 2-butanone to the reaction mixture and stir at room temperature.

  • Cyclization: Add ethylhydrazine to the reaction mixture and heat under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Amide Coupling

The 3-amino group of the pyrazole core can be readily acylated to introduce a variety of substituents.

Step-by-step Methodology:

  • Acid Activation: To a solution of the desired carboxylic acid in an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and a base like DIPEA (N,N-Diisopropylethylamine).

  • Amine Addition: To this activated acid solution, add a solution of this compound.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the final amide analog.

Visualizing the Structure-Activity Relationships

The following diagram, generated using Graphviz, illustrates the key SAR findings for the this compound scaffold and its analogs as kinase inhibitors.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_positions Key Positions for Modification cluster_sar Structure-Activity Relationship Insights Scaffold Pyrazol-3-amine Core N1 N1 Position Scaffold->N1 C5 C5 Position Scaffold->C5 C3_Amine 3-Amino Moiety Scaffold->C3_Amine N1_SAR N1-Alkyl Group: - Influences potency and selectivity. - Larger groups can improve isoform selectivity. N1->N1_SAR Modification Impact C5_SAR C5-Methyl Group: - Contributes to binding via van der Waals interactions. - Small changes can alter kinase selectivity. C5->C5_SAR Modification Impact C3_Amine_SAR 3-Amino Substituent: - Critical for hinge binding. - Heterocyclic amides are favorable. - Steric bulk can enhance selectivity. C3_Amine->C3_Amine_SAR Modification Impact

Caption: Key SAR points for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications at the N1, C5, and 3-amino positions to achieve high potency and selectivity. Future research in this area should focus on:

  • Systematic Exploration of N1- and C5-Substituents: A comprehensive library of analogs with varying alkyl and other functional groups at these positions would provide a more complete picture of the SAR and enable fine-tuning of pharmacokinetic properties.

  • Broad Kinase Profiling: Screening optimized analogs against a wide panel of kinases is essential to understand their selectivity profile and identify potential off-target effects.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases would provide invaluable insights into the specific molecular interactions driving potency and selectivity, thereby guiding further rational design efforts.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel pyrazole-based kinase inhibitors with the potential to address unmet medical needs.

References

  • Zhang, T., et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 55(11), 5457-5473. [Link]

  • Bollack, B., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(8), 1879. [Link]

  • Yousuf, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938. [Link]

  • Zhang, T., et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. [Link]

  • Ranucci, E., et al. (2009). Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • Gesner, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 885. [Link]

  • Szczepankiewicz, B. G., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6146-6150. [Link]

  • Herter, R., et al. (1985). Pyrazole derivatives.
  • Lee, S. J., et al. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2883. [Link]

  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Nguyen, V.-H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34335-34353. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports, 8(1), 10851. [Link]

  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

  • Suzhou Kangrun Pharmaceuticals Inc. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Novartis AG. (2010). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem. [Link]

  • Bi, F.-C., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

  • Bi, F.-C., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]

  • Sg. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Wippich, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1189. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

Sources

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a cornerstone of modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of a multitude of potent and selective kinase inhibitors, some of which have culminated in clinically approved drugs for various cancers and inflammatory diseases.[1][2][3] This guide provides a comparative study of kinase inhibition by different pyrazole derivatives, offering in-depth technical insights, supporting experimental data, and detailed protocols to empower your research endeavors.

The Significance of Kinases and the Rise of Pyrazole Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptional "privileged scaffold" in the design of kinase inhibitors.[3] Its ability to engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, coupled with the ease of substitution at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][5]

This guide will delve into a comparative analysis of representative pyrazole-based inhibitors targeting key kinase families, including Janus kinases (JAKs), Aurora kinases, and the Bcr-Abl fusion protein. We will explore their mechanisms of action, compare their inhibitory activities, and provide the experimental frameworks necessary to evaluate such compounds in your own laboratory.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The true power of the pyrazole scaffold lies in its adaptability. By modifying the substituents on the pyrazole core and the appended moieties, medicinal chemists have successfully targeted a wide array of kinases with high affinity and selectivity. Below, we compare several notable pyrazole derivatives, highlighting their distinct inhibitory profiles.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in various autoimmune diseases and cancers.[6] Pyrazole-based inhibitors have been particularly successful in targeting this family of kinases.

Ruxolitinib , an FDA-approved drug, is a potent inhibitor of JAK1 and JAK2.[3] Its pyrazole core, linked to a pyrrolo[2,3-d]pyrimidine moiety, forms key hydrogen bonds with the hinge region of the JAK kinase domain. Another example, Baricitinib , also FDA-approved for inflammatory conditions, shares a similar structural motif and targets JAK1 and JAK2.[3]

A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors for cancer treatment. For instance, compound 3f from this series exhibited impressive IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. Docking studies revealed that the -NH and =N moieties of the pyrazole ring form crucial hydrogen bonds with the hinge residues GLU930 and LEU932 of JAK2.

Table 1: Comparative Inhibitory Activity of Pyrazole-Based JAK Inhibitors

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
RuxolitinibJAK1/JAK2~3Pyrazolo[3,4-d]pyrimidine core[3]
BaricitinibJAK1/JAK2~5Pyrrolo[2,3-d]pyrimidine with a pyrazole-like core[3]
Compound 3fJAK13.44-amino-(1H)-pyrazole with a pyrimidine substituent
JAK22.2
JAK33.5
TofacitinibJAK1/JAK3~1-2Pyrrolo[2,3-d]pyrimidine core (for comparison)[7]
Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Several pyrazole-based compounds have been developed as potent inhibitors of this kinase family.

Barasertib (AZD1152) is a highly selective Aurora B kinase inhibitor with an IC50 of 0.37 nM in a cell-free assay, demonstrating over 3000-fold selectivity for Aurora B over Aurora A.[8] Another example, a series of pyrazole-based Aurora A kinase inhibitors, yielded compound 6 , with an IC50 of 0.16 µM against Aurora kinase and sub-micromolar antiproliferative activity against HCT116 and MCF7 cancer cell lines.[8]

Table 2: Comparative Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Antiproliferative IC50 (µM)Reference
Barasertib (AZD1152)Aurora B0.37Not specified in this context[8]
Compound 6Aurora A160HCT116: 0.39, MCF7: 0.46[8]
Tozasertib (VX-680)Aurora A/B/C0.6/18/4.6Varies by cell line[5]
Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). While the pyrimidine-based inhibitor imatinib was a breakthrough, pyrazole-containing compounds have also shown significant promise.

Asciminib (ABL001) is a non-ATP competitive inhibitor of Bcr-Abl kinase with a Kd value of 0.5–0.8 nM and an IC50 of 0.5 nM.[9] It also effectively inhibits the T315I mutant, a common source of resistance to other inhibitors.[9] The pyrazole ring in these inhibitors often contributes to favorable ADME properties, such as improved aqueous solubility.[9]

Mechanism of Action: A Structural Perspective

The efficacy of pyrazole-based kinase inhibitors is rooted in their ability to form specific and stable interactions within the ATP-binding pocket of their target kinases. X-ray crystallography has been instrumental in elucidating these binding modes.

For example, the crystal structure of a pyrazole-based inhibitor bound to p38 MAP kinase reveals that the pyrazole core acts as a scaffold, positioning other functional groups to interact with key residues.[10] In many cases, the pyrazole nitrogen atoms act as both hydrogen bond donors and acceptors, forming critical interactions with the kinase hinge region.[3] The docking study of a pyrazole-based Bcr-Abl inhibitor showed the pyridine ring binding to the hinge region, with the pyridyl nitrogen accepting a hydrogen bond from Met318, while the amide linker forms hydrogen bonds with Glu286 and Asp381. The pyrazole ring itself was observed to form a pi-pi stacking interaction with Thr315.[9]

Experimental Protocols for Evaluating Pyrazole-Based Kinase Inhibitors

To rigorously assess the potential of novel pyrazole derivatives, standardized and reproducible experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and thus the assay can be used to determine the inhibitory potential of a compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[11]

Step-by-Step Protocol:

  • Kinase Reaction Setup (384-well plate):

    • Prepare a solution of the pyrazole inhibitor at various concentrations in the appropriate kinase buffer.

    • To each well, add 2.5 µL of the inhibitor solution. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Add 2.5 µL of the target kinase to each well (except the no-enzyme control).

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their Km values.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[3]

    • Incubate at room temperature for 30-60 minutes.[3]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The pre-incubation of the inhibitor with the kinase allows for the establishment of binding equilibrium before the reaction is initiated. The use of ATP and substrate concentrations near their Km values ensures that the assay is sensitive to competitive inhibitors. The two-step nature of the ADP-Glo™ assay, with its ATP depletion step, provides a high signal-to-background ratio, making it suitable for high-throughput screening.[11]

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Kinase Prepare Kinase Solution Add_Kinase Add Kinase Kinase->Add_Kinase Sub_ATP Prepare Substrate/ATP Mix Add_Sub_ATP Initiate Reaction Sub_ATP->Add_Sub_ATP Add_Inhibitor->Add_Kinase Add_Kinase->Add_Sub_ATP Incubate_Kinase Incubate at 30°C Add_Sub_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_RT1 Incubate 40 min at RT Add_ADP_Glo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate 30-60 min at RT Add_Detection->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anti-proliferative effects of potential anti-cancer drugs.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[1][12]

  • Data Acquisition:

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The initial 24-hour incubation allows cells to adhere and enter a logarithmic growth phase before treatment. The 48-72 hour treatment period is typically sufficient to observe the anti-proliferative effects of a compound. The choice of solubilization agent is critical; DMSO is commonly used, but alternatives are available if DMSO is toxic to the cells being tested.[1]

Signaling Pathways Targeted by Pyrazole Inhibitors

To fully appreciate the therapeutic potential of pyrazole-based kinase inhibitors, it is crucial to understand the signaling pathways they modulate. Below are representations of two key pathways frequently targeted by these compounds.

JAK-STAT Signaling Pathway

This pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT proteins by JAKs. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription, impacting processes like cell proliferation, differentiation, and immune responses.[6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Activation PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt PIP3->Akt 4. Recruitment PDK1->Akt 5. Phosphorylation pAkt pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream 6. Activation Cell_Response Cell_Response Downstream->Cell_Response Cell Growth, Proliferation, Survival Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding Inhibitor Pyrazole-based PI3K/Akt Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of pyrazole-based inhibitors.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. Its inherent drug-like properties and synthetic accessibility have cemented its status as a privileged structure in medicinal chemistry. This guide has provided a comparative overview of pyrazole-based inhibitors targeting diverse kinase families, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships, mechanisms of action, and the signaling pathways these compounds modulate, researchers can more effectively design and evaluate the next generation of pyrazole-based therapeutics. The provided experimental frameworks serve as a practical resource for the in-house evaluation of these promising molecules, ultimately accelerating the discovery of new treatments for a wide range of human diseases.

References

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 17, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qurain, N. A., & Al-Ghamdi, S. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1). [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-917. [Link]

  • Bara, T. A., & Popovici, R. F. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qurain, N. A., & Al-Ghamdi, S. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1). [Link]

  • Pargellis, C., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6067-6071. [Link]

  • Shirley, D. J., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 7(10), 2857-2867. [Link]

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Ghorab, M. M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13662-13674. [Link]

  • Zhang, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(12), 21547-21557. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved January 17, 2026, from [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15. [Link]

  • Sawyer, J. S., et al. (2002). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 41(34), 10735-10744. [Link]

  • Royal Society of Chemistry. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Sarnpitak, P., et al. (2020). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Journal of Chemical Information and Modeling, 60(10), 4984-4995. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values and selectivity index of pyrazolines 1-5. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Docking structures of the previous JNK3 inhibitor (PDB: 3OY1) and design of the present 1-pyrimidyl-3-alkyl-5-aryl-1H-pyrazole scaffold. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Visualization of the PI3K-AKT signaling pathway. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved January 17, 2026, from [Link]

Sources

A Spectroscopic Guide to Differentiating Isomers of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) is paramount. Isomeric purity can significantly impact a drug's efficacy, safety profile, and patentability. Pyrazole derivatives, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comprehensive spectroscopic comparison of the key isomers of 1-ethyl-5-methyl-1H-pyrazol-3-amine, offering experimental insights and data to aid in their unambiguous identification.

The seemingly subtle difference in the placement of substituents on the pyrazole ring can lead to distinct regioisomers with potentially divergent pharmacological properties. This guide will focus on two primary isomers: This compound and 1-ethyl-3-methyl-1H-pyrazol-5-amine . We will also consider the potential tautomeric form, 2-ethyl-5-methyl-2H-pyrazol-3-amine . A thorough understanding of their unique spectroscopic signatures is crucial for any researcher working with these compounds.

The Isomers: A Structural Overview

The core of our investigation lies in the differential placement of the ethyl and methyl groups and the amine functionality on the pyrazole ring. The nitrogen at position 1 (N1) and position 2 (N2) of the pyrazole ring offers different environments for the ethyl substituent, which in turn influences the electronic distribution and, consequently, the spectroscopic properties of the entire molecule.

isomers cluster_1 This compound cluster_2 1-ethyl-3-methyl-1H-pyrazol-5-amine cluster_3 2-ethyl-5-methyl-2H-pyrazol-3-amine (Tautomer) isomer1 isomer1 isomer2 isomer2 isomer3 isomer3

Figure 1: Chemical structures of the primary isomers and a potential tautomer of ethyl-methyl-aminopyrazole.

Comparative Spectroscopic Analysis

The following sections detail the expected differences in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the isomers. These predictions are based on established principles of spectroscopy and data from related pyrazole derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the sensitivity of proton chemical shifts to the local electronic environment.

Expected ¹H NMR Spectral Data (Predicted)

ProtonThis compound (ppm)1-ethyl-3-methyl-1H-pyrazol-5-amine (ppm)Rationale for Difference
H4 (pyrazole ring) ~5.4 - 5.6~5.7 - 5.9The H4 proton in the 1,3,5-isomer is expected to be slightly more deshielded due to the anisotropic effect of the adjacent C=N bond and the proximity of the N-ethyl group.
-CH₂- (ethyl group) ~3.9 - 4.1 (q)~3.8 - 4.0 (q)The chemical shift of the methylene protons will be influenced by the adjacent nitrogen atom. Subtle differences may arise from the overall electronic structure of the ring.
-CH₃ (ethyl group) ~1.3 - 1.5 (t)~1.2 - 1.4 (t)Similar to the methylene protons, the terminal methyl group's chemical shift will show minor variations.
C5-CH₃ ~2.1 - 2.3-This signal is unique to the 1,5,3-isomer.
C3-CH₃ -~2.2 - 2.4This signal is unique to the 1,3,5-isomer.
-NH₂ ~3.5 - 4.5 (br s)~4.0 - 5.0 (br s)The chemical shift of the amine protons is highly dependent on solvent and concentration but may show slight differences due to the varying electronic nature of the carbon to which it is attached.

Causality Behind Experimental Choices: The choice of a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the subtle differences in chemical shifts and coupling constants. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for such analyses.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon skeleton of the pyrazole ring. The chemical shifts of the ring carbons are highly sensitive to the substitution pattern.

Expected ¹³C NMR Spectral Data (Predicted)

CarbonThis compound (ppm)1-ethyl-3-methyl-1H-pyrazol-5-amine (ppm)Rationale for Difference
C3 ~155 - 158~145 - 148The C3 carbon bearing the amino group in the 1,5,3-isomer is expected to be significantly downfield compared to the C3 carbon with a methyl group in the 1,3,5-isomer.
C4 ~95 - 98~100 - 103The C4 chemical shift is influenced by the substituents at C3 and C5.
C5 ~140 - 143~150 - 153The C5 carbon with a methyl group in the 1,5,3-isomer will be shielded compared to the C5 carbon with an amino group in the 1,3,5-isomer.
-CH₂- (ethyl group) ~45 - 48~43 - 46The chemical shift of the methylene carbon is directly attached to the ring nitrogen and will reflect the electronic differences between the N1-substituted isomers.
-CH₃ (ethyl group) ~14 - 16~13 - 15Minor differences are expected for the terminal methyl carbon.
C-CH₃ ~10 - 12 (on C5)~11 - 13 (on C3)The chemical shift of the methyl carbon attached to the pyrazole ring will be characteristic for each isomer.

Trustworthiness of the Protocol: To ensure accurate assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques correlate proton and carbon signals, providing unambiguous structural information.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. While the spectra of the isomers are expected to be broadly similar, subtle differences in the fingerprint region can be diagnostic.

Expected IR Spectral Data

Functional GroupWavenumber (cm⁻¹)Expected Differences
N-H stretch (amine) 3300 - 3500The exact position and shape of the N-H stretching bands may vary slightly between isomers due to differences in hydrogen bonding and electronic effects. The 1,3,5-isomer might show a slightly different profile due to the proximity of the amino group to the N1-ethyl group.[4][5]
C-H stretch (aliphatic) 2850 - 3000The C-H stretching vibrations of the ethyl and methyl groups will be present in both isomers.
C=N stretch (pyrazole ring) 1580 - 1650The position of the C=N stretching vibration of the pyrazole ring may shift slightly depending on the substitution pattern.[6]
N-H bend (amine) 1550 - 1650The N-H bending vibration will be present in both isomers.
Fingerprint Region < 1500This region will contain a complex pattern of C-C and C-N stretching and bending vibrations. The unique substitution pattern of each isomer will result in a distinct fingerprint, allowing for their differentiation.

Authoritative Grounding: The interpretation of IR spectra is often supported by computational calculations (e.g., DFT) which can predict vibrational frequencies for different isomeric structures, aiding in the assignment of experimental bands.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.

Expected Mass Spectrometry Data

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)Rationale for Fragmentation Differences
Both Isomers 125.1004Both isomers will exhibit a molecular ion peak at the same m/z value.[8]
This compound 125110 ([M-CH₃]⁺), 96 ([M-C₂H₅]⁺), 82Fragmentation may be initiated by the loss of a methyl radical from the ethyl group or the C5-methyl group. Subsequent loss of ethene or HCN is also plausible.
1-ethyl-3-methyl-1H-pyrazol-5-amine 125110 ([M-CH₃]⁺), 96 ([M-C₂H₅]⁺), 68The fragmentation pattern will be similar, but the relative abundances of the fragment ions may differ due to the different positions of the methyl and amino groups, influencing bond stabilities. The loss of the ethyl group from N1 is a common fragmentation pathway for N-alkylated pyrazoles.

Self-Validating System: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecular ion and compare the resulting fragmentation patterns of the isomers in detail.

Experimental Protocols

To obtain reliable and reproducible spectroscopic data, standardized experimental procedures are essential.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. acq2->acq3 proc1 Apply Fourier transformation and phase correction. acq3->proc1 proc2 Calibrate the chemical shift scale using the internal standard. proc1->proc2 proc3 Integrate the signals and analyze coupling constants. proc2->proc3

Figure 2: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. prep2 Apply pressure using the anvil. prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Collect the sample spectrum. acq1->acq2 proc1 The software automatically performs a background subtraction. acq2->proc1 proc2 Identify and label the characteristic absorption bands. proc1->proc2

Figure 3: Workflow for IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). prep2 Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. prep1->prep2 acq1 Ionize the sample using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). prep2->acq1 acq2 Acquire the mass spectrum over a suitable m/z range. acq1->acq2 proc1 Identify the molecular ion peak. acq2->proc1 proc2 Analyze the fragmentation pattern and compare it with predicted pathways. proc1->proc2

Sources

A Researcher's Guide to Assessing the Novelty of 1-ethyl-5-methyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. The pyrazole scaffold is a well-established pharmacophore, known for its presence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel derivatives based on the 1-ethyl-5-methyl-1H-pyrazol-3-amine core, with the ultimate goal of assessing their novelty and therapeutic promise.

The this compound Scaffold: A Privileged Starting Point

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The specific scaffold, this compound (Figure 1), offers three key points for diversification: the ethyl group at the N1 position, the methyl group at the C5 position, and the primary amine at the C3 position. The amino group, in particular, serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of vast chemical space and the modulation of physicochemical and biological properties.

Chemical structure of this compound

Figure 1. The core scaffold of this compound.

Rationale for Derivative Design: A Structure-Activity Relationship (SAR) Driven Approach

The novelty of a new series of compounds is not just in their structure, but in their enhanced or unique biological activity. A rational design approach, guided by existing Structure-Activity Relationship (SAR) data for pyrazole derivatives, is paramount. SAR studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance efficacy and selectivity for various biological targets.[8][9] For instance, different functional groups on the pyrazole core can influence interactions with key enzymes or receptors.[10][11]

Our strategy will focus on modifying the 3-amino group to introduce a variety of chemical motifs. This approach is based on the understanding that this position is often crucial for establishing key interactions with biological targets.[12][13] We will synthesize two classes of derivatives: amides and sulfonamides, to explore the impact of these different linkages on biological activity.

Synthesis of Novel this compound Derivatives

The synthesis of the proposed derivatives is designed to be robust and versatile, allowing for the creation of a library of compounds for screening. The general synthetic scheme is outlined below.

G cluster_0 Reaction Conditions A This compound C Amide Derivative (Series A) A->C Acylation D Sulfonamide Derivative (Series B) A->D Sulfonylation B Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) B->C B->D E Base (e.g., Triethylamine) Solvent (e.g., DCM)

A generalized synthetic workflow for the derivatives.
General Experimental Protocol: Synthesis of Amide Derivatives (Series A)

This protocol describes a representative synthesis of an amide derivative.

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermic nature of the acylation reaction. Add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Experimental Protocol: Synthesis of Sulfonamide Derivatives (Series B)

This protocol outlines the synthesis of a representative sulfonamide derivative.[14]

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine (1.2 eq.) followed by the desired sulfonyl chloride (1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate.

  • Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and HRMS.

Comparative Biological Evaluation: A Multi-pronged Approach

To assess the novelty of the synthesized derivatives, a systematic biological evaluation is essential. Based on the known activities of pyrazole derivatives, we propose a screening cascade targeting anticancer and antimicrobial activities, with a particular focus on kinase inhibition, a prominent target for pyrazole-based drugs.[15][16]

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening (Hit Compounds) cluster_3 Lead Optimization A Derivative Library (Series A & B) B Anticancer Cell Viability (MTT Assay) A->B C Antimicrobial Activity (MIC Assay) A->C D Kinase Inhibition Assay (e.g., Aurora Kinase) B->D Active Compounds C->D Active Compounds E Structure-Activity Relationship (SAR) Analysis D->E F In vivo Studies E->F

A workflow for the biological evaluation of the derivatives.
Anticancer Activity: Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.[15]

  • Seeding: Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition Assay: A Focus on Aurora Kinases

Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[18]

Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30 °C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: Determine the IC₅₀ values for the inhibition of kinase activity.

Data Presentation and Interpretation: Assessing Novelty

The novelty of the synthesized derivatives is assessed by comparing their biological activity data with that of known compounds.

Table 1: Hypothetical Comparative Data for Anticancer Activity

CompoundR Group (Series A)IC₅₀ (µM) vs. MCF-7
Derivative A1 4-Chlorophenyl5.2
Derivative A2 3,4-Dimethoxyphenyl12.8
Derivative A3 2-Naphthyl2.5
Doxorubicin (Reference Drug)0.8

Table 2: Hypothetical Comparative Data for Kinase Inhibition

CompoundR Group (Series B)IC₅₀ (nM) vs. Aurora A
Derivative B1 4-Fluorophenyl150
Derivative B2 4-Trifluoromethylphenyl45
AT9283 (Reference Inhibitor)3

A derivative can be considered novel if it exhibits:

  • Significantly improved potency compared to existing compounds.

  • A unique spectrum of activity (e.g., active against a resistant cell line).

  • An improved safety profile (to be determined in later-stage studies).

  • A novel mechanism of action.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that is often dysregulated in cancer. Novel inhibitors, such as the pyrazole derivatives developed here, can block this pathway, leading to cell cycle arrest and apoptosis.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Pyrazole Derivative Inhibitor->Raf Inhibition

A potential mechanism of action for novel kinase inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive and systematic approach to the design, synthesis, and evaluation of novel this compound derivatives. By following these protocols and principles of scientific integrity, researchers can rigorously assess the novelty of their compounds and identify promising candidates for further development. The journey from a novel scaffold to a clinically approved drug is long and challenging, but it begins with the foundational work of demonstrating novelty and potential in a preclinical setting.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • oarep.org. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of Substituted Pyrazoles: A Comparative Review for Drug Discovery Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are known as "privileged structures" due to their inherent ability to bind to a wide range of biological targets with high affinity. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility have made it a cornerstone in the design of novel therapeutics.[1]

The pharmacological importance of the pyrazole nucleus is firmly established, with several FDA-approved drugs incorporating this motif.[3] Prominent examples include the selective COX-2 inhibitor Celecoxib (for inflammation), the anti-obesity agent Rimonabant , and the phosphodiesterase inhibitor Sildenafil .[3][4] The broad therapeutic utility of pyrazole derivatives spans a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and neuroprotective effects, making them a subject of intense and ongoing research.[2][4][5][6][7][8]

This guide provides a comparative literature review of the major biological activities of substituted pyrazoles, offering experimental data, mechanistic insights, and detailed protocols to support researchers and drug development professionals in this dynamic field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of pyrazole-based compounds as anticancer agents is one of the most extensively explored areas of research.[9][10] The structural flexibility of the pyrazole ring allows for the design of potent and selective inhibitors that target various key pathways involved in cancer progression.[10]

Mechanisms of Action

Substituted pyrazoles exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. Key molecular targets include:

  • Protein Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), among others.[1][9][10] Inhibition of these kinases can halt the cell cycle and suppress tumor growth.

  • Tubulin Polymerization Disruption: Some pyrazoles bind to the colchicine binding site of tubulin, disrupting microtubule dynamics.[1] This interference with the cell's cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1]

  • Signaling Pathway Modulation: Pyrazoles have been shown to inhibit critical signaling pathways like the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a pivotal role in cancer cell survival and proliferation.[11]

  • Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many pyrazole-based anticancer agents is the induction of apoptosis, a key mechanism for eliminating malignant cells.[1]

Comparative Performance of Anticancer Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative substituted pyrazoles against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific DerivativeTarget Cell LineCancer TypeIC₅₀ (µM)Reference
1,3,4-Trisubstituted Pyrazole4-((4-bromophenyl)diazinyl)-5-methyl-1,3-diphenyl-pyrazoleHepG2Hepatocellular Carcinoma8.5[12]
Diphenyl Pyrazole-ChalconeCompound 6dHNO-97Head and Neck10.0[13]
Diphenyl Pyrazole-ChalconeCompound 6bHNO-97Head and Neck10.5[13]
Pyrazole-ThioureaCompound 69---[3]

Note: Lower IC₅₀ values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. Its causality rests on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib, Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualization: Pyrazole Inhibition of a Kinase Signaling Pathway

Pyrazole_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates STAT3 STAT3 Receptor->STAT3 Activates Transcription Gene Transcription Kinase_Cascade->Transcription STAT3->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Binds Pyrazole Substituted Pyrazole Pyrazole->Kinase_Cascade Inhibits Pyrazole->STAT3 Inhibits

Caption: Pyrazole derivatives inhibiting key oncogenic signaling pathways.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The role of pyrazoles as anti-inflammatory agents is historically significant, with early drugs like antipyrine and phenylbutazone paving the way for modern, more selective therapeutics.[5] The primary mechanism for this activity involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. There are two main isoforms:

  • COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which is crucial for gastric protection and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of inflammatory pain.

Many pyrazole derivatives, most notably Celecoxib, are designed to be selective COX-2 inhibitors .[1] This selectivity is key to their therapeutic value; by inhibiting COX-2 without significantly affecting COX-1, these drugs can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Some novel pyrazoles have also been shown to possess a multi-target approach, dually inhibiting COX-2 and soluble epoxide hydrolase (sEH) to enhance their anti-inflammatory and analgesic effects.[1]

Comparative Performance of Anti-inflammatory Pyrazole Derivatives

The efficacy and selectivity of pyrazole-based anti-inflammatory agents are typically compared by their IC₅₀ values against COX-1 and COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for the target enzyme.

CompoundTargetIC₅₀Selectivity Index (COX-1/COX-2)NoteReference
CelecoxibCOX-20.04 µM375Standard selective COX-2 inhibitor-
Novel PyrazolesCOX-1 / COX-2--Partially inhibited both isoforms[14]
Two Novel CompoundsIn vivo models--Activity comparable to Celecoxib[14]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the test pyrazole compound at various concentrations for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • PGE₂ Quantification: Measure the concentration of the product, PGE₂, in each well using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

Visualization: Pyrazole Inhibition of the Arachidonic Acid Cascade

COX_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological Function1 Gastric Protection Platelet Function PGs_Physiological->Function1 PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Function2 Inflammation Pain, Fever PGs_Inflammatory->Function2 Pyrazole Selective Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Strongly Inhibits

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial Activity: A Broad-Spectrum Arsenal

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi, including multi-drug resistant strains.[1][4][5][15]

Mechanism of Action

The antimicrobial versatility of pyrazoles stems from their ability to target multiple, distinct cellular processes in pathogens:

  • Bacterial Targets:

    • DNA Synthesis: Inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair.[1]

    • Folate Synthesis: Blocking dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids.[1]

    • Cell Wall & Protein Synthesis: Some derivatives can interfere with cell wall formation or inhibit bacterial protein synthesis.[1]

  • Fungal Targets:

    • Cellular Respiration: A primary mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which disrupts fungal energy production.[1]

Comparative Performance of Antimicrobial Pyrazole Derivatives

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)NoteReference
Pyrazole-Chalcone Hybrids-E. coliModerate to PotentSuperior activity against Gram-negative E. coli[13]
Pyrazole-Chalcone Hybrids-MRSAModerate to PotentActive against Gram-positive MRSA[13]
Novel PyrazoleCompound 67A. fumigatusModerateAntifungal activity[3]
Novel PyrazoleCompound 67B. subtilisModerateAntibacterial activity[3]
Novel PyrazoleCompound 66F. oxysporumMost EffectiveAntifungal activity against plant pathogen[3]

Note: Lower MIC values indicate higher antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium, providing a quantitative result.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Gentamicin) should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

Visualization: Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Synthesized Pyrazole Library Primary_Screen Primary Screening (e.g., Agar Diffusion) Start->Primary_Screen Active_Hits Identify 'Active Hits' (Zone of Inhibition > Threshold) Primary_Screen->Active_Hits MIC_Test Quantitative Assay (Broth Microdilution) Active_Hits->MIC_Test MIC_Value Determine MIC Value MIC_Test->MIC_Value Further_Studies Further Studies (Toxicity, In Vivo) MIC_Value->Further_Studies

Caption: A typical workflow for screening pyrazole derivatives for antimicrobial activity.

Other Notable Biological Activities

Beyond the three major areas discussed, the pyrazole scaffold has shown promise in a variety of other therapeutic contexts:

  • Antioxidant Activity: Several pyrazole derivatives demonstrate potent free radical scavenging abilities, which is crucial for combating oxidative stress—a key factor in numerous diseases like cancer and neurodegeneration.[1][16] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

  • Antiviral Activity: Pyrazoles have been reported to inhibit the replication of a range of viruses, including RNA viruses like Dengue virus, Influenza A, and coronaviruses (SARS-CoV-2, MERS-CoV).[1] Their mechanisms often involve inhibiting viral RNA synthesis or protein expression.[1]

  • Cardiovascular & Respiratory Effects: Certain pyrazole analogs have been shown to induce endothelium-dependent vascular relaxation and suppress bronchial remodeling, suggesting potential applications in treating hypertension and respiratory diseases.[17]

  • Neuroprotective and Anticonvulsant Activities: The pyrazole nucleus is also found in compounds with activity in the central nervous system, showing potential as anticonvulsant and neuroprotective agents.[5]

Conclusion and Future Outlook

The pyrazole ring is unequivocally a privileged and versatile scaffold in modern drug discovery.[5] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of successful drugs for a wide range of diseases. The ability to readily modify the substitution patterns on the pyrazole core allows for the fine-tuning of pharmacological properties, enhancing potency and selectivity for specific biological targets.

Future research will likely focus on several key areas. The design of hybrid molecules , which combine the pyrazole core with other known pharmacophores, is a promising strategy to enhance biological activity and develop multi-target agents.[1][11] Furthermore, as our understanding of disease biology deepens, the rational design of pyrazole derivatives against novel and challenging targets will continue to be a fruitful avenue for discovering the next generation of therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY. Retrieved January 18, 2026, from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). dergipark.org.tr. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-ethyl-5-methyl-1H-pyrazol-3-amine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is structured to provide a clear, step-by-step methodology, grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Core Principle: Proactive Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound, like many heterocyclic amines, requires careful handling due to its potential for irritation and unknown long-term environmental effects.[1][2] The fundamental principle of chemical disposal is to treat unknown or unclassified substances with a high degree of caution.

Inherent Chemical Nature: Amines are chemical bases and can react exothermically and sometimes violently with acids.[3] They may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[3] Therefore, segregation from these incompatible materials in waste streams is a critical first step.[1]

Hazard Profile Summary

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Contact May cause skin irritation.[4][5] Prolonged contact should be avoided.Chemical-impermeable gloves (e.g., nitrile), lab coat, and appropriate protective clothing.[2][6]
Eye Contact May cause serious eye irritation.[4][5][7]Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Inhalation Inhalation of dust or vapors may cause respiratory tract irritation.[5][8] Handling should occur in a well-ventilated area.[2]Use in a chemical fume hood. If not possible, a NIOSH/MSHA approved respirator may be required.[6]
Ingestion May be harmful if swallowed.[4][7]Do not eat, drink, or smoke when handling this product.[7] Wash hands thoroughly after handling.[5]
Environmental Discharge into the environment must be avoided.[2][8] The long-term effects are not fully understood, necessitating a precautionary approach.[1]Prevent spills from entering drains or waterways.[2]

Waste Classification: A Regulatory Imperative

Under regulations set forth by the Environmental Protection Agency (EPA), the chemical waste generator is responsible for determining if a substance is a hazardous waste.[6] This determination dictates the entire disposal pathway. While this compound is not specifically found on the EPA's P- or U-lists of acute hazardous wastes, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[9][10]

The following workflow provides a logical path for classifying this chemical waste.

G start Start: Waste Generated is_listed Is the chemical explicitly listed as a hazardous waste (e.g., EPA P- or U-list)? start->is_listed exhibits_char Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->exhibits_char No treat_hazardous MANAGE AS HAZARDOUS WASTE - Segregate properly - Label container correctly - Follow institutional EHS protocol is_listed->treat_hazardous Yes exhibits_char->treat_hazardous Yes / Unknown consult_ehs Consult Institutional EHS/SDS for guidance on non-hazardous chemical waste stream. exhibits_char->consult_ehs No end_point Arrange for disposal through licensed chemical waste handler treat_hazardous->end_point consult_ehs->end_point

Caption: Waste Classification Decision Workflow for Laboratory Chemicals.

Given the potential hazards, the most prudent and compliant approach is to manage this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Standard Operating Procedures (SOPs) for Disposal

Adherence to a standardized procedure is critical for ensuring safety and consistency. Do not dispose of this chemical via sink or standard trash.[11]

SOP 1: Disposal of Unused or Waste Solid Chemical

This procedure applies to the pure compound in solid form.

  • Preparation: Work within a chemical fume hood. Wear all required PPE as outlined in the hazard table.

  • Containment: Place the solid waste into a robust, sealable container compatible with the chemical. The container must be clearly labeled as hazardous waste.[1][2]

  • Labeling: The waste label must include:

    • The full chemical name: "Waste this compound"

    • The date the container was first used for waste accumulation.

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

  • Storage: Keep the waste container sealed except when adding waste.[11] Store it in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS-approved chemical waste management program.[1]

SOP 2: Disposal of Contaminated Solutions

This procedure applies to aqueous or solvent-based solutions containing the target compound.

  • Segregation: Do not mix this waste with other waste streams (e.g., halogenated solvents, strong acids).[1] Collect it in a designated, leak-proof container.

  • Containment: Use a container made of a material compatible with the solvent used (e.g., glass or polyethylene). Ensure it has a secure, sealing cap.

  • Labeling: The hazardous waste label must list all chemical components with their approximate percentages (e.g., "Methanol 95%, Waste this compound 5%").

  • Storage & Pickup: Follow steps 4 and 5 from SOP 1.

SOP 3: Decontamination and Disposal of Empty Containers

An "empty" container that held this chemical must be properly decontaminated before disposal.

  • Rationale: Trivial amounts of residue can still pose a hazard. Rinsing ensures the container is safe for disposal in regular waste streams.[11]

  • Procedure: a. Triple-rinse the container with a suitable solvent (e.g., ethanol or water).[1][2] b. Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste according to SOP 2. [11] Subsequent rinsates may also need to be collected, depending on institutional policy. c. Allow the container to air-dry completely in a well-ventilated area or fume hood.

  • Final Disposal: Once thoroughly rinsed and dry, deface or remove the original chemical label.[1] The container can then be discarded with regular lab glass or plastic waste, or recycled according to institutional guidelines.[2]

Emergency Protocol: Spill Management

In the event of an accidental spill, a prompt and correct response is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[2]

  • Protect Yourself: Don appropriate PPE, including a respirator if the spill generates dust or is in a poorly ventilated area.

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Cleanup (Solid Spill): Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[12] Avoid generating dust.[2]

  • Cleanup (Liquid Spill): Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.[1] Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as chemical waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (like ethanol), followed by soap and water.[3] Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.

Final Disposition and Record-Keeping

The ultimate disposal of this compound should be conducted by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing to neutralize harmful emissions.[2] Your institution's EHS department manages this process. Maintain accurate records of the chemical's disposal, including the name, quantity, and date, as part of good laboratory practice and regulatory compliance.[1]

References

  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • ChemicalBook. (2022, August 11). 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). 3-Amino-1-methyl-1H-pyrazole - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1h-pyrazol-5-amine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Labomat. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • MDPI. (2025, August 11). Sustainability & Circularity NOW.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Angene Chemical. (2025, September 3). Ethyl 5-ethyl-1H-pyrazole-3-carboxylate - Safety Data Sheet.
  • Journal of Emerging Technologies and Innovative Research. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
  • National Oceanic and Atmospheric Administration. (1992). 1-phenyl-3-methyl-5-pyrazolone - Report.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • National Institutes of Health. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC.
  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances.
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown, balanced by a rigorous application of safety principles. This guide provides an in-depth operational plan for handling 1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS No. 956364-46-8), moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. The protocols herein are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Primary Threat

The cornerstone of any safety protocol is a clear understanding of the specific risks posed by the substance. For this compound, the primary and most severe hazard is its acute oral toxicity.

According to its Globally Harmonized System (GHS) classification, this compound is designated as Acute Toxicity, Oral, Category 3 . This is formally expressed with the hazard statement H301: Toxic if swallowed .[1][2] This classification is accompanied by the GHS06 pictogram (skull and crossbones) and the signal word "Danger" , indicating a substance that can cause death or significant toxicity upon ingestion of even small quantities.[3]

While specific data on skin and eye irritation for this exact molecule is limited, the broader class of pyrazole derivatives and aromatic amines often exhibit irritant properties.[4] Therefore, we must operate under the precautionary principle and assume the potential for skin and eye irritation. The primary directive is to prevent all routes of exposure: ingestion, inhalation, and dermal contact.

The Hierarchy of Controls: A Foundational Safety Strategy

Before we even consider gloves or goggles, we must apply the hierarchy of hazard controls. This framework prioritizes the most effective control measures and views Personal Protective Equipment (PPE) as the crucial final barrier, not the first line of defense.

Fig. 1: Hierarchy of Hazard Controls cluster_0 A Elimination (Remove the hazard) B Substitution (Use a less hazardous chemical) A->B C Engineering Controls (Isolate people from the hazard) B->C D Administrative Controls (Change the way people work) C->D E Personal Protective Equipment (PPE) (Protect the worker with personal equipment) D->E

Caption: The hierarchy of controls prioritizes strategies from most (top) to least effective.

For this compound, our primary strategy relies on Engineering Controls . All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols.

Personal Protective Equipment (PPE): Your Final Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based on mitigating the high acute oral toxicity and potential for dermal contact.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Primary: Butyl or Polyvinyl Chloride (PVC) gloves.[5][6] Secondary: Long-cuff nitrile gloves for incidental contact or as inner glove when double-gloving.Aromatic amines can degrade common glove materials. Nitrile provides poor resistance to amines and should not be relied upon for primary protection.[7] Butyl rubber offers excellent resistance.[5][6] Double-gloving is required to provide a backup barrier and allow for safe removal of the outer glove if contamination occurs.
Eye & Face Protection Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield must be worn over the goggles.Protects against accidental splashes to the eyes and face. A face shield is critical to prevent ingestion from splashes to the mouth area, directly addressing the H301 hazard.
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn for larger quantity transfers (>5g).Prevents contamination of personal clothing. An apron provides an additional impermeable barrier during higher-risk procedures.
Respiratory Protection Not required during routine handling inside a certified fume hood.The fume hood serves as the primary respiratory protection. A NIOSH-approved respirator with P100 cartridges would be required for emergency situations, such as a large spill cleanup outside of the hood.
Operational Plan: From Bench to Disposal

4.1. PPE Donning and Doffing Protocol

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Wash Hands: Thoroughly wash and dry hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don the chemical-resistant apron.

  • Outer Gloves: Don the second, primary pair of gloves (Butyl or PVC), ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles, followed by the face shield.

Doffing (Taking Off) Sequence: This sequence is designed to contain contaminants.

  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside-out without touching the exterior with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield, handling it by the headband. Then, remove the goggles. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unfasten the lab coat, rolling it down from the shoulders and turning the sleeves inside-out to contain any contamination. Hang it in its designated place or dispose of it if it's a disposable garment.

  • Inner Gloves: Remove the inner nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

4.2. Waste Disposal Plan

Due to its toxicity, all waste streams must be treated as hazardous.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, labeled hazardous liquid waste container. Do not discharge to sewer systems.

  • Decontamination: The final disposal of waste containers must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] This is a medical emergency due to the H301 classification.

  • Spill: Evacuate the area. For a small spill inside a fume hood, use an inert absorbent material, collect it with spark-proof tools, and place it in a closed container for disposal. For a large spill or any spill outside of a fume hood, evacuate the lab, close the doors, and contact your institution's emergency response team.

By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy laboratory environment, ensuring that your pursuit of scientific advancement is conducted with the utmost care and responsibility.

References

  • Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. Published May 13, 2024. Available at: [Link]

  • International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety. Published December 14, 2023. Available at: [Link]

  • 2a biotech. This compound. 2a biotech. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. U.S. Department of Labor. Available at: [Link]

  • MSDS Europe. Hazard statements. MSDS Europe. Available at: [Link]

  • GMP Labeling. GHS Hazard Statements List of Codes. GMP Labeling. Available at: [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Available at: [Link]

  • Chem-Space. List of GHS Hazard and Precautionary Statements. Chem-Space. Available at: [Link]

  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). University of Illinois. Published September 19, 2019. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. Available at: [Link]

  • Seton. Chemical Glove Selection Guide: Find the Perfect Protection. Seton. Available at: [Link]

  • Superior Glove. CHEMICAL GLOVE RESISTANCE GUIDE. Superior Glove. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.